Norprostol, (-)-
Description
BenchChem offers high-quality Norprostol, (-)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Norprostol, (-)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Propriétés
IUPAC Name |
methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H20O4/c1-17-13(16)7-5-3-2-4-6-10-8-11(14)9-12(10)15/h8,11,14H,2-7,9H2,1H3/t11-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQKUWAVOSCVDCT-LLVKDONJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CCCCCCC1=CC(CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)CCCCCCC1=C[C@H](CC1=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H20O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30194860 | |
| Record name | Norprostol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
42038-75-5 | |
| Record name | Norprostol, (-)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0042038755 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Norprostol, (-)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30194860 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | NORPROSTOL, (-)- | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AJC415L6RX | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Core Mechanism of Action of (-)-Norprostol: A Technical Guide for Researchers
Introduction: (-)-Norprostol is a chemical entity closely related to Misoprostol, a synthetic analog of prostaglandin E1 (PGE1).[1][2] While direct and extensive research on the specific mechanism of action of (-)-Norprostol is limited, its structural similarity to Misoprostol provides a strong basis for understanding its pharmacological activity. This guide synthesizes the available information on Misoprostol and related prostaglandin analogs to provide an in-depth overview of the likely core mechanism of action of (-)-Norprostol, tailored for researchers, scientists, and drug development professionals. It is presumed that (-)-Norprostol functions as a prostaglandin E receptor agonist, mirroring the actions of Misoprostol.
Primary Pharmacological Target: Prostaglandin E Receptors
(-)-Norprostol is expected to exert its effects by acting as an agonist at prostanoid EP receptors, a subclass of G-protein coupled receptors (GPCRs) that bind prostaglandin E2 (PGE2).[3][4] There are four subtypes of the EP receptor: EP1, EP2, EP3, and EP4, each coupled to different intracellular signaling pathways. The therapeutic effects of Misoprostol, and by extension (-)-Norprostol, particularly its gastric cytoprotective and antisecretory properties, are primarily mediated through the activation of the EP3 receptor on parietal cells in the stomach.[5][6]
Signaling Pathway for Gastric Acid Inhibition
The binding of (-)-Norprostol to the EP3 receptor on gastric parietal cells is anticipated to initiate an inhibitory signaling cascade. The EP3 receptor is typically coupled to a Gi alpha subunit of a heterotrimeric G-protein. Upon agonist binding, this G-protein is activated, leading to the inhibition of adenylyl cyclase. This, in turn, decreases the intracellular concentration of cyclic adenosine monophosphate (cAMP). A reduction in cAMP levels leads to decreased activity of protein kinase A (PKA), which ultimately results in the reduced secretion of H+ ions (protons) by the H+/K+-ATPase (proton pump) into the gastric lumen. This inhibition of gastric acid secretion is a cornerstone of its therapeutic effect in preventing and treating gastric ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[6]
Quantitative Data on Receptor Binding
| Compound | EP1 | EP2 | EP3 | EP4 | FP | DP | IP | TP |
| Misoprostol | 120 | >10000 | 2.2 | 1000 | >10000 | >10000 | >10000 | >10000 |
| PGE2 | 24 | 13 | 0.6 | 1.1 | 63 | 1200 | 1200 | 270 |
| Sulprostone | 21 | >10000 | 0.6 | 1000 | 1500 | >10000 | >10000 | >10000 |
| Iloprost | 36 | >10000 | 1100 | >10000 | >10000 | >10000 | 1.1 | 1800 |
| PGF2α | >10000 | >10000 | >10000 | >10000 | 3.6 | >10000 | >10000 | >10000 |
Data adapted from Kiriyama et al., Br J Pharmacol. 1997 Sep; 122(2): 217–224.[7]
Experimental Protocols
To characterize the mechanism of action of a compound like (-)-Norprostol, a series of in vitro and in vivo experiments are typically employed.
Radioligand Binding Assay
Objective: To determine the binding affinity and selectivity of (-)-Norprostol for prostanoid receptor subtypes.
Methodology:
-
Membrane Preparation: Membranes from cells stably expressing a specific human or animal prostanoid receptor subtype (e.g., EP3) are prepared.
-
Radioligand: A radiolabeled ligand with known high affinity for the receptor of interest (e.g., [3H]PGE2) is used.
-
Competition Assay: A fixed concentration of the radioligand is incubated with the receptor-containing membranes in the presence of increasing concentrations of the unlabeled test compound ((-)-Norprostol).
-
Incubation and Separation: The mixture is incubated to allow binding to reach equilibrium. The bound radioligand is then separated from the unbound radioligand by rapid filtration through a glass fiber filter.
-
Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The equilibrium dissociation constant (Ki) is then calculated using the Cheng-Prusoff equation.
In Vivo Gastric Acid Secretion Assay
Objective: To evaluate the in vivo potency of (-)-Norprostol in inhibiting gastric acid secretion.
Methodology:
-
Animal Model: A suitable animal model, such as the Shay rat or a dog with a gastric fistula, is used.
-
Fasting: Animals are fasted overnight to ensure a basal gastric secretory state.
-
Drug Administration: (-)-Norprostol is administered, typically orally or intravenously, at various doses.
-
Stimulation of Gastric Acid Secretion: A secretagogue, such as histamine or pentagastrin, is administered to stimulate gastric acid secretion.
-
Gastric Juice Collection: Gastric juice is collected at specified time intervals.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base.
-
Data Analysis: The total acid output is calculated, and the dose-dependent inhibitory effect of (-)-Norprostol is determined. The dose that produces a 50% inhibition of acid secretion (ID50) is calculated.[8]
Conclusion
The mechanism of action of (-)-Norprostol is strongly inferred to be that of a prostaglandin E receptor agonist, with a likely high affinity for the EP3 receptor subtype. This interaction on gastric parietal cells initiates a Gi-coupled signaling cascade that results in the inhibition of adenylyl cyclase, a decrease in intracellular cAMP, and subsequent reduction in gastric acid secretion. This proposed mechanism is consistent with the well-established pharmacology of its close structural analog, Misoprostol. Further direct experimental validation is necessary to definitively confirm the receptor binding profile and in vivo potency of (-)-Norprostol. The experimental protocols outlined in this guide provide a framework for such investigations.
References
- 1. veeprho.com [veeprho.com]
- 2. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Identification of determinants of ligand binding affinity and selectivity in the prostaglandin D2 receptor CRTH2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Ligand binding specificities of the eight types and subtypes of the mouse prostanoid receptors expressed in Chinese hamster ovary cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Synthesis and gastrointestinal pharmacology of a 3E,5Z diene analogue of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Synthesis and Preparation of (-)-Norprostol
This technical guide provides a comprehensive overview of the synthetic pathways and preparation processes for (-)-Norprostol, a key intermediate in the synthesis of various prostaglandin analogs. The information presented is curated for researchers, scientists, and professionals in the field of drug development and organic synthesis.
Introduction
(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is a crucial building block in the stereospecific synthesis of prostaglandins, including Misoprostol.[1] Its preparation often involves sophisticated organometallic chemistry, with a key step being the conjugate addition of a vinyl cuprate to a protected cyclopentenone derivative. This guide details the prevalent synthetic strategies, experimental protocols, and quantitative data associated with its preparation.
Core Synthetic Strategy: Conjugate Addition of an Organocuprate
The most common and stereoselective method for synthesizing prostaglandin E series compounds, including the precursor (-)-Norprostol, involves a three-component in situ cuprate reaction.[2] This approach offers the significant advantage of creating the desired trans stereochemistry at the cyclopentanone ring without the need for isolating intermediates.[2]
A generalized workflow for this synthesis is depicted below:
Caption: General workflow for the synthesis of (-)-Norprostol via a cuprate addition reaction.
Detailed Experimental Protocols
The following protocols are synthesized from various patented procedures for prostaglandin synthesis, which are applicable to the preparation of (-)-Norprostol.
1. Preparation of the Higher-Order Cuprate Reagent
The formation of the organocuprate reagent is a critical step that dictates the success of the conjugate addition. A common approach involves the reaction of an organolithium compound with a copper(I) salt, followed by the introduction of a vinylstannane.[3][4]
-
Methodology:
-
To a dried flask under an inert atmosphere (e.g., nitrogen or argon), add copper(I) iodide and anhydrous tetrahydrofuran (THF).
-
Stir the mixture at room temperature for approximately 30 minutes.
-
Cool the suspension to a low temperature, typically between -30°C and -15°C.
-
Slowly add a solution of methyllithium in diethyl ether dropwise to the cooled suspension. It is often crucial to use a slight excess of the organolithium reagent (e.g., 2.05-4 molar equivalents per mole of copper halide) to ensure the formation of the active cuprate species.[4][5]
-
Stir the resulting solution for an extended period (e.g., 2 hours) at a temperature around -15°C.
-
The vinylstannane precursor is then added to this solution to form the final higher-order cuprate complex.
-
2. Conjugate Addition to the Cyclopentenone
The prepared cuprate reagent is then reacted in situ with a protected cyclopentenone derivative.
-
Methodology:
-
Cool the solution containing the higher-order cuprate to -78°C.
-
Rapidly add a solution of the protected cyclopentenone (e.g., methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate) in THF to the cuprate solution.[6][7]
-
Stir the reaction mixture at -78°C for a short duration (e.g., 5-30 minutes).[2][7]
-
Quench the reaction by adding a saturated solution of ammonium chloride, often mixed with ammonium hydroxide, to achieve a basic pH.[2][7]
-
Allow the mixture to warm to room temperature and stir until the aqueous layer turns a deep blue color, indicating the complexation of copper salts.
-
Extract the product with an organic solvent such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over an anhydrous salt like magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude protected prostaglandin.
-
3. Deprotection to Yield (-)-Norprostol
The final step is the removal of the protecting group from the hydroxyl function on the cyclopentanone ring.
-
Methodology:
-
Dissolve the crude protected prostaglandin in a suitable solvent system. For a triethylsilyl (TES) protecting group, a mixture of acetic acid, THF, and water (e.g., in a 3:1:1 ratio) can be used.[2]
-
Stir the solution at room temperature for a couple of hours.
-
Perform a work-up procedure that typically involves extraction with a nonpolar solvent like heptane to remove silyl byproducts, followed by extraction of the desired product from the aqueous phase with a more polar solvent like ethyl acetate.
-
Wash the combined ethyl acetate extracts with brine, dry over sodium sulfate, and concentrate by rotary evaporation.
-
Purify the resulting oil by column chromatography on silica gel to afford pure (-)-Norprostol.
-
Quantitative Data Summary
The following tables summarize the quantitative data extracted from various sources for key steps in the synthesis.
Table 1: Reagent Quantities for a Typical Cuprate Addition
| Reagent | Molar Equivalents | Typical Amount | Reference |
| (E)-trimethyl-[[1-methyl-1-[3-(tributylstannyl)-2-propenyl]pentyl]oxy]silane | 1.0 | 74.6 g | [6] |
| Copper(I) Iodide | ~1.1 | 24.2 g | [6] |
| Methyllithium | >2.0 | 98.8 mL (2.86 M) | [6] |
| Methyl-5-oxo-3-[(triethylsilyl)oxy]-1-cyclopentene-1-heptanoate | ~0.9 | 25 g | [6] |
Table 2: Reaction Conditions
| Step | Temperature | Time | Solvent | Reference |
| Cuprate Formation | -30°C to -15°C | 2 hours | THF | [6] |
| Conjugate Addition | -78°C | 5-30 minutes | THF | [2][6][7] |
| Deprotection (TES group) | Room Temperature | 2 hours | Acetic Acid:THF:Water | [2] |
Table 3: Reported Yields
| Step | Yield | Note | Reference |
| Overall Yield (Protected to Final Product) | ~60% | After deprotection and purification | [6] |
Visualizing the Synthetic Pathway
The following diagram illustrates the chemical transformations in the synthesis of (-)-Norprostol.
Caption: Key transformations in the synthesis of (-)-Norprostol.
Conclusion
The synthesis of (-)-Norprostol is a well-established process that relies on the principles of organometallic chemistry, particularly the stereoselective 1,4-conjugate addition of a higher-order vinyl cuprate to a protected cyclopentenone. The efficiency of this process is highly dependent on the careful control of reaction conditions, including temperature and stoichiometry of the reagents. The protocols and data presented in this guide offer a comprehensive resource for the laboratory-scale preparation of this important prostaglandin intermediate. Further process optimization may focus on minimizing the use of toxic reagents like stannanes and exploring alternative catalytic systems.[4]
References
- 1. veeprho.com [veeprho.com]
- 2. US5075478A - Process for preparing prostaglandins - Google Patents [patents.google.com]
- 3. Misoprostol, process for its preparation using an organometallic cuprate complex - Patent 0807634 [data.epo.org]
- 4. EP3652142B1 - Process for the preparation and purification of misoprostol - Google Patents [patents.google.com]
- 5. MX2020000408A - Process for the preparation and purification of misoprostol. - Google Patents [patents.google.com]
- 6. Misoprostol synthesis - chemicalbook [chemicalbook.com]
- 7. EP0807634B1 - Misoprostol, process for its preparation using an organometallic cuprate complex - Google Patents [patents.google.com]
Unraveling the Profile of (-)-Norprostol: A Technical Examination of a Misoprostol-Related Compound
For the attention of Researchers, Scientists, and Drug Development Professionals.
Executive Summary
(-)-Norprostol is primarily recognized within the pharmaceutical landscape as a reference standard and a known impurity of Misoprostol, a synthetic prostaglandin E1 analog.[1][2] While extensive public data on the specific biological activity of (-)-Norprostol is scarce, its structural relationship to Misoprostol provides a foundational context for understanding its potential pharmacological characteristics. This technical guide delves into the well-documented biological activities and effects of Misoprostol to offer a comprehensive framework for researchers investigating related prostaglandin analogs like (-)-Norprostol. A study on the degradation of Misoprostol tablets noted an increase in what were termed "inactive degradation products," which included type A, type B, and 8-epi misoprostol; however, the specific activity of (-)-Norprostol was not detailed.[3][4]
Introduction to Prostaglandin Analogs and Misoprostol
Prostaglandins are a group of lipid compounds with diverse hormone-like effects in animals. Synthetic prostaglandin analogs, such as Misoprostol, are designed to mimic the actions of natural prostaglandins to achieve specific therapeutic outcomes.[5][6] Misoprostol is a synthetic analog of prostaglandin E1 and is utilized for its cytoprotective effects on the gastrointestinal mucosa, particularly in the prevention of ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs), as well as for its uterotonic properties in obstetrics and gynecology.[7]
The Parent Compound: Misoprostol's Biological Activity and Mechanism of Action
The primary mechanism of action for Misoprostol is its agonist activity at prostaglandin E (EP) receptors.[8] This interaction initiates a cascade of intracellular signaling events that vary depending on the receptor subtype and the tissue in which it is expressed.
Gastric Cytoprotection
In the stomach, Misoprostol binds to EP3 receptors on parietal cells, inhibiting gastric acid secretion.[7] This action is mediated through a G-protein coupled pathway that leads to a decrease in intracellular cyclic AMP (cAMP) levels, thereby reducing the activity of the proton pump.
Uterine Contraction
In uterine smooth muscle, Misoprostol's binding to prostanoid receptors leads to an increase in intracellular calcium concentrations, resulting in myometrial contractions. This effect is harnessed for labor induction and other obstetric applications.
Quantitative Biological Data of Misoprostol
The following table summarizes key quantitative data for Misoprostol, providing a benchmark for the potential activity of its analogs and impurities.
| Parameter | Value | Receptor Subtype(s) | Species | Reference |
| Ki | 120 nM | EP1 | Mouse (cloned) | [8] |
| 250 nM | EP2 | Mouse (cloned) | [8] | |
| 67 nM | EP3 | Mouse (cloned) | [8] | |
| 67 nM | EP4 | Mouse (cloned) | [8] |
Signaling Pathway of Misoprostol
The binding of Misoprostol to its G-protein coupled receptors (GPCRs) initiates distinct signaling pathways. The diagram below illustrates the pathway associated with its gastric antisecretory effect.
Experimental Protocols
Prostaglandin E Receptor Binding Assay
Objective: To determine the binding affinity of a test compound (e.g., (-)-Norprostol) to specific EP receptor subtypes.
Methodology:
-
Cell Culture: Utilize cell lines stably expressing a specific human or animal EP receptor subtype (e.g., HEK293 or CHO cells).
-
Membrane Preparation: Homogenize the cells and isolate the cell membrane fraction through centrifugation.
-
Binding Reaction: Incubate the cell membranes with a radiolabeled prostaglandin E1 analog (e.g., [³H]-PGE1) and varying concentrations of the unlabeled test compound.
-
Separation: Separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Detection: Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
Data Analysis: Calculate the IC50 value (concentration of test compound that inhibits 50% of specific radioligand binding) and subsequently the Ki (inhibition constant) using the Cheng-Prusoff equation.
Conclusion
(-)-Norprostol remains a compound of interest primarily due to its classification as an impurity of the widely used pharmaceutical agent, Misoprostol. While direct biological data for (-)-Norprostol is limited in the public domain, its structural similarity to Misoprostol suggests a potential for interaction with prostaglandin E receptors. Researchers investigating (-)-Norprostol can leverage the extensive knowledge of Misoprostol's pharmacology as a starting point for their inquiries. Further studies employing established in vitro and in vivo models for prostaglandin analogs are necessary to fully elucidate the specific biological activity and effects of (-)-Norprostol.
References
- 1. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Instability of misoprostol tablets stored outside the blister: a potential serious concern for clinical outcome in medical abortion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Instability of Misoprostol Tablets Stored Outside the Blister: A Potential Serious Concern for Clinical Outcome in Medical Abortion - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. Misoprostol | Prostanoid Receptors | Tocris Bioscience [tocris.com]
The Pharmacological Profile of (-)-Norprostol: An Analysis of Available Data
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
Executive Summary
(-)-Norprostol is primarily recognized and utilized as a chemical reference standard and a known impurity related to the synthetic prostaglandin E1 analog, Misoprostol.[1][2] Despite its structural relationship to a pharmacologically active agent, a distinct and comprehensive pharmacological profile for (-)-Norprostol is not available in the public domain. Current scientific literature and databases lack specific in-vivo or in-vitro studies detailing its mechanism of action, receptor binding affinities, and overall biological effects. Consequently, this guide will focus on the established role of (-)-Norprostol and provide a contextual overview of the pharmacology of its parent compound, Misoprostol, to offer a relevant framework for researchers.
Introduction to (-)-Norprostol
(-)-Norprostol, with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, is chemically characterized and used as a reference material for analytical purposes, such as in the quality control and impurity profiling of Misoprostol.[1] Its availability is geared towards ensuring the accuracy and reliability of analytical methods in pharmaceutical development and manufacturing.[1][2]
Relationship to Misoprostol
(-)-Norprostol is identified as a related substance or impurity of Misoprostol.[1] Misoprostol itself is a well-studied drug with a clearly defined pharmacological profile. It is a synthetic analog of prostaglandin E1 and exerts its effects by acting as an agonist at prostaglandin E receptors.[3][4]
The primary pharmacological actions of Misoprostol include:
-
Gastrointestinal Cytoprotection: It inhibits gastric acid secretion and promotes the secretion of mucus and bicarbonate, thereby protecting the stomach lining.[3][4] This makes it effective in the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers.[4]
-
Uterine Contraction: Misoprostol stimulates contractions of the uterine smooth muscle.[3]
Given that (-)-Norprostol is an impurity of Misoprostol, its own pharmacological activity, if any, is not a focus of published research. The interest in (-)-Norprostol is primarily from a chemical purity and analytical standpoint.
Pharmacological Data for (-)-Norprostol: A Gap in Current Knowledge
A thorough review of scientific literature reveals a significant lack of data on the pharmacological profile of (-)-Norprostol. There are no publicly available studies that provide quantitative data such as:
-
Receptor binding affinities (e.g., Ki values) for prostaglandin or other receptors.
-
In vitro functional activity (e.g., EC50 or IC50 values) in relevant cell-based assays.
-
In vivo efficacy or toxicity data from animal models.
Consequently, it is not possible to construct data tables or detailed experimental protocols specific to the pharmacological evaluation of (-)-Norprostol.
Contextual Pharmacological Profile: Misoprostol
To provide a relevant pharmacological context, this section summarizes the established profile of the parent drug, Misoprostol.
Mechanism of Action of Misoprostol
Misoprostol is an agonist of the prostaglandin E1 (PGE1) receptor. The signaling pathways activated by Misoprostol are tissue-dependent.
A simplified representation of the signaling pathway for Misoprostol's gastric antisecretory effect is depicted below.
Caption: Misoprostol's gastric antisecretory signaling pathway.
Quantitative Data for Misoprostol
The following table summarizes key pharmacological data for Misoprostol.
| Parameter | Value | Context | Reference |
| Clinical Efficacy | |||
| Gastric Acid Inhibition | Dose-related | In healthy subjects, single doses of 50-200 micrograms inhibit basal and stimulated gastric acid secretion. The 200 microgram dose is significantly different from placebo. | [5] |
| Onset of Action (Oral) | ~30 minutes | Inhibition of gastric acid secretion. | [4] |
| Duration of Action (Oral) | ~3 hours | Inhibition of gastric acid secretion. | [4] |
| Side Effects | |||
| Diarrhea Incidence | 9.5% (100 µg q.i.d.), 13.1% (200 µg q.i.d.) | Compared to 3.8% with placebo in clinical trials. | [6] |
Experimental Protocols for Misoprostol Evaluation
Detailed experimental protocols for the pharmacological assessment of Misoprostol are extensive. A generalized workflow for evaluating a potential gastric antisecretory agent like Misoprostol is outlined below.
Caption: Generalized workflow for evaluating a gastric antisecretory agent.
Conclusion and Future Directions
Future research could potentially explore the pharmacological activity of (-)-Norprostol and other Misoprostol-related impurities to determine if they contribute to the overall therapeutic effect or side-effect profile of the parent drug. Such studies would require a full suite of in-vitro and in-vivo pharmacological assessments, starting with receptor binding and functional assays. Until such data becomes available, the role of (-)-Norprostol remains confined to the analytical and quality control spheres of pharmaceutical science.
References
- 1. veeprho.com [veeprho.com]
- 2. (-)-Norprostol - SRIRAMCHEM [sriramchem.com]
- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. Misoprostol clinical pharmacology. Establishment of activity in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
The intricate dance of prostaglandin analogues and their receptors: a technical guide
A comprehensive analysis of the interaction between prostaglandin analogues, exemplified by compounds like misoprostol, and the diverse family of prostaglandin receptors. This guide provides researchers, scientists, and drug development professionals with an in-depth understanding of the binding affinities, signaling pathways, and experimental methodologies crucial for advancing therapeutic design.
Executive Summary: Prostaglandins are potent lipid mediators that orchestrate a wide array of physiological and pathological processes, from inflammation and pain to blood pressure regulation and reproduction. Their actions are mediated through a family of G-protein coupled receptors (GPCRs) known as prostanoid receptors. Synthetic prostaglandin analogues, such as misoprostol, have been developed to selectively target these receptors, offering therapeutic benefits. This guide delves into the quantitative aspects of these interactions, details the experimental protocols used for their characterization, and visually maps the complex signaling cascades they initiate. While the specific compound "Norprostol (-)" did not yield direct findings in the literature and may be a less common name or a misspelling, this guide will utilize data from the well-characterized prostaglandin E1 analogue, misoprostol, to illustrate the principles of prostaglandin receptor interaction.
Prostaglandin Receptor Classification and Function
The prostanoid receptor family is broadly classified into five main types based on their sensitivity to the five naturally occurring prostanoids: PGD2, PGE2, PGF2α, PGI2 (prostacyclin), and TXA2 (thromboxane A2). This classification gives rise to the DP, EP, FP, IP, and TP receptors, respectively[1]. The EP receptors are further subdivided into four subtypes: EP1, EP2, EP3, and EP4, each with distinct signaling mechanisms and tissue distribution[1][2].
Prostanoid receptors are integral membrane proteins that, upon ligand binding, couple to various G-proteins to initiate intracellular signaling cascades. These pathways typically involve the modulation of second messengers such as cyclic adenosine monophosphate (cAMP) and intracellular calcium ([Ca2+])i, leading to a cellular response[1][3][4].
Quantitative Analysis of Prostaglandin Analogue-Receptor Interactions
The affinity and potency of prostaglandin analogues at their cognate receptors are critical determinants of their pharmacological effects. These parameters are typically quantified using radioligand binding assays and functional assays.
Binding Affinity Data
Radioligand binding assays are employed to determine the equilibrium dissociation constant (Ki) or the half-maximal inhibitory concentration (IC50) of a compound for a specific receptor. These values provide a measure of the drug's affinity for the receptor. The following table summarizes representative binding affinity data for misoprostol free acid at EP receptors.
| Compound | Receptor Subtype | Cell Type | Radioligand | Ki (nM) | IC50 (nM) | Reference |
| Misoprostol free acid | E-type | Canine Parietal Cells | [3H]misoprostol free acid | - | ~10 | [5] |
| Misoprostol | E-type | Human/Rat Cells | [3H]PGE2 | - | <500 | [6] |
Note: The active form of misoprostol is its free acid, as the methyl ester is rapidly de-esterified in vivo[7].
Functional Potency Data
Functional assays measure the biological response elicited by a ligand-receptor interaction. The half-maximal effective concentration (EC50) is a common metric used to quantify the potency of an agonist in stimulating a response.
| Compound | Receptor Subtype | Assay | Measured Parameter | EC50 (nM) | Reference |
| Misoprostol | E-type | Antisecretory Assay | Inhibition of Histamine-Stimulated Acid Secretion | ~10 | [7] |
| Misoprostol | E-type | Cytokine Production | Inhibition of TNF-α | <500 | [6] |
| Misoprostol | E-type | Cytokine Production | Enhancement of IL-6 | <500 | [6] |
Experimental Protocols
The characterization of prostaglandin analogue-receptor interactions relies on a variety of sophisticated experimental techniques.
Radioligand Binding Assay
This technique is used to determine the binding affinity of a test compound for a specific receptor.
Objective: To quantify the binding of a radiolabeled ligand to a receptor and the displacement of this binding by an unlabeled test compound.
General Protocol:
-
Membrane Preparation: Cells or tissues expressing the target receptor are homogenized and centrifuged to isolate a membrane fraction rich in the receptor of interest.
-
Incubation: The membrane preparation is incubated with a fixed concentration of a radiolabeled ligand (e.g., [3H]PGE2 or [3H]misoprostol free acid) and varying concentrations of the unlabeled test compound.
-
Separation: The receptor-bound radioligand is separated from the unbound radioligand, typically by rapid filtration through glass fiber filters.
-
Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.
-
Data Analysis: The data are analyzed to determine the IC50 value of the test compound, which can then be converted to a Ki value using the Cheng-Prusoff equation.
A critical consideration in these assays is the buffer composition, as pH and ionic strength can significantly influence ligand binding affinity[8].
Second Messenger Assays
These assays quantify the intracellular signaling events that occur downstream of receptor activation.
Objective: To measure the change in concentration of second messengers like cAMP or intracellular calcium following receptor stimulation.
cAMP Assay Protocol:
-
Cell Culture: Cells expressing the prostaglandin receptor of interest are cultured in appropriate media.
-
Stimulation: The cells are treated with varying concentrations of the test compound.
-
Lysis: The cells are lysed to release intracellular contents.
-
Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay (e.g., ELISA) or other detection methods.
-
Data Analysis: The data are plotted to generate a dose-response curve from which the EC50 value can be determined.
Intracellular Calcium Assay Protocol:
-
Cell Loading: Cells are loaded with a fluorescent calcium indicator dye (e.g., Fura-2 AM).
-
Stimulation: The cells are stimulated with the test compound.
-
Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is measured using a fluorometer or a fluorescence microscope.
-
Data Analysis: The peak fluorescence response is plotted against the compound concentration to determine the EC50.
Signaling Pathways
The binding of a prostaglandin analogue to its receptor triggers a cascade of intracellular events that ultimately lead to a physiological response. The specific pathway activated depends on the receptor subtype and the G-protein to which it couples.
Prostanoid receptors can couple to Gs, Gi, or Gq/11 proteins[1].
-
Gs-coupled receptors (e.g., EP2, EP4, DP1, IP): Activate adenylyl cyclase, leading to an increase in intracellular cAMP levels.
-
Gi-coupled receptors (e.g., EP3): Inhibit adenylyl cyclase, resulting in a decrease in intracellular cAMP.
-
Gq/11-coupled receptors (e.g., EP1, FP, TP): Activate phospholipase C (PLC), which leads to the production of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG activates protein kinase C (PKC).
The following diagrams illustrate these key signaling pathways.
Caption: Gs-coupled prostaglandin receptor signaling pathway.
Caption: Gq-coupled prostaglandin receptor signaling pathway.
Caption: General experimental workflows for receptor binding and functional assays.
Conclusion
The interaction of prostaglandin analogues with their receptors is a complex process with significant therapeutic implications. A thorough understanding of the binding affinities, functional potencies, and underlying signaling mechanisms is paramount for the rational design of novel drugs targeting the prostanoid system. The experimental protocols and data presented in this guide provide a framework for researchers to further explore and exploit these intricate molecular interactions for the development of next-generation therapeutics.
References
- 1. Prostanoid Receptors [sigmaaldrich.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Hi-Affi™ In Vitro Cell based Prostanoid Receptor Functional Assay Service - Creative Biolabs [creative-biolabs.com]
- 4. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Demonstration of specific E-type prostaglandin receptors using enriched preparations of canine parietal cells and [3H]misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Expression of gastric antisecretory and prostaglandin E receptor binding activity of misoprostol by misoprostol free acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of binding affinity of CJ-023,423 for human prostanoid EP4 receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Research on Norprostol, (-)-: A Review of Currently Available Data
Despite a comprehensive search of available scientific literature, no specific in vitro research studies focusing on "Norprostol, (-)-" have been identified. Consequently, the creation of an in-depth technical guide or whitepaper with quantitative data, detailed experimental protocols, and signaling pathway diagrams for this specific compound is not possible at this time.
While the search for "Norprostol, (-)-" did not yield direct results, the broader search provided insights into common methodologies and areas of investigation in in vitro research for similar types of compounds, which may be relevant for future studies.
General Methodologies in In Vitro Compound Evaluation
Research on other compounds highlights several standard in vitro assays and experimental approaches that are crucial in drug discovery and development. These include:
-
Cell Viability and Cytotoxicity Assays: These are fundamental in determining the effect of a compound on cell survival and proliferation. Techniques such as MTT or WST-1 assays are commonly employed to quantify cell viability.
-
Receptor Binding Assays: To understand the mechanism of action, researchers often perform binding assays to determine if a compound interacts with specific cellular receptors.
-
Signaling Pathway Analysis: Techniques like Western blotting and quantitative PCR (qPCR) are used to investigate how a compound affects specific signaling pathways within the cell. For instance, studies on other compounds have explored pathways like the Nrf2 signaling pathway, which is involved in cellular defense against oxidative stress.[1][2][3]
-
Gene Expression Analysis: Microarray analysis or RNA sequencing can provide a broad overview of the changes in gene expression induced by a compound, offering clues about its biological effects.
Example of a Generic Experimental Workflow
Should research on "Norprostol, (-)-" become available, a typical in vitro experimental workflow to characterize its activity could be visualized as follows:
References
Unraveling the Prostaglandin Analogue: A Technical Guide to Misoprostol as a Model for "Norprostol, (-)-"
Disclaimer: Initial searches for "Norprostol, (-)-" did not yield any publicly available information, suggesting that the name may be incorrect, an internal compound designation, or not yet in the public domain. To fulfill the request for an in-depth technical guide, this document provides a comprehensive overview of a well-established prostaglandin analogue, Misoprostol , as a representative example. This guide is structured to serve as a template that can be adapted for the user's specific compound of interest once the correct nomenclature is identified.
Executive Summary
Misoprostol is a synthetic analogue of prostaglandin E1 (PGE1) that exhibits potent gastric antisecretory and mucosal protective effects. Initially developed for the prevention and treatment of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, its utility has expanded to various applications in obstetrics and gynecology due to its potent uterotonic activity. This document details the discovery, historical development, mechanism of action, and key experimental data related to Misoprostol. It provides structured data tables, detailed experimental protocols, and visualizations of its signaling pathways and experimental workflows to serve as a comprehensive guide for researchers and drug development professionals.
Discovery and Historical Development
The journey of Misoprostol began with the foundational discovery of prostaglandins and their role in gastric acid secretion. In the 1970s, researchers at G.D. Searle & Company sought to develop a stable, orally active prostaglandin analogue that could selectively target the stomach to prevent ulceration, a common side effect of NSAIDs.
The primary challenge was the rapid metabolism of natural prostaglandins. The development team, led by Dr. Paul W. Collins, focused on modifying the chemical structure of PGE1 to enhance its stability and oral bioavailability. This led to the synthesis of Misoprostol, a methyl ester analogue, which was found to be highly effective in preclinical models.
Clinical trials commenced in the late 1970s and early 1980s, confirming its efficacy in reducing gastric acid secretion and preventing NSAID-induced ulcers. Misoprostol, under the brand name Cytotec, received its first regulatory approval from the U.S. Food and Drug Administration (FDA) in 1988 for the prevention of NSAID-induced gastric ulcers in high-risk patients. Subsequently, its off-label use in obstetrics and gynecology for labor induction and management of postpartum hemorrhage became widespread, leading to further studies and the development of specific formulations and protocols for these indications.
Quantitative Data Summary
The following tables summarize key quantitative data for Misoprostol, compiled from various preclinical and clinical studies.
Table 1: Pharmacokinetic Properties of Misoprostol
| Parameter | Value | Species | Route of Administration |
| Bioavailability | ~88% (as Misoprostol free acid) | Human | Oral |
| Tmax (Misoprostol free acid) | 12.5 ± 6.3 minutes | Human | Oral |
| Cmax (Misoprostol free acid) | 311 ± 110 pg/mL | Human | Oral (400 µg dose) |
| Half-life (t½) | 20-40 minutes | Human | Oral |
| Protein Binding | 80-90% | Human | - |
Table 2: Pharmacodynamic Effects of Misoprostol
| Parameter | Effect | Dose | Species/Model |
| Gastric Acid Secretion | Inhibition of basal and nocturnal secretion | 200 µg | Human |
| Uterine Contraction | Induction of contractions | 25-50 µg | Human |
| Cervical Ripening | Increase in Bishop score | 25 µg | Human |
Mechanism of Action and Signaling Pathways
Misoprostol is a prodrug that is rapidly de-esterified to its active form, misoprostol free acid. This active metabolite binds to and activates the prostaglandin E receptor 3 (EP3), a G-protein coupled receptor (GPCR).
In Gastric Parietal Cells: Activation of the EP3 receptor by misoprostol free acid couples to the inhibitory G-protein (Gi). This inhibits the activity of adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. Reduced cAMP levels decrease the activity of protein kinase A (PKA), which in turn reduces the phosphorylation of target proteins involved in the trafficking and activity of the H+/K+-ATPase proton pump. The net effect is a reduction in gastric acid secretion.
In Uterine Myometrial Cells: In the uterus, misoprostol free acid also binds to prostaglandin receptors (including EP1, EP2, and EP3), leading to an increase in intracellular calcium concentrations ([Ca2+]). This increase in calcium activates calmodulin and myosin light-chain kinase, resulting in phosphorylation of myosin and subsequent smooth muscle contraction.
Caption: Signaling pathways of Misoprostol in gastric and uterine cells.
Key Experimental Protocols
The following are representative methodologies for key experiments used in the evaluation of Misoprostol.
In Vivo Gastric Antisecretory Assay (Shay Rat Model)
This protocol is a standard method for assessing the ability of a compound to inhibit gastric acid secretion in a live animal model.
-
Animal Preparation: Male Wistar rats (200-250g) are fasted for 24 hours with free access to water.
-
Ligation: Under anesthesia (e.g., isoflurane), a midline laparotomy is performed. The pylorus of the stomach is ligated to allow for the accumulation of gastric secretions.
-
Compound Administration: Misoprostol or vehicle control is administered intraduodenally immediately after ligation.
-
Incubation: The abdominal incision is closed, and the animals are allowed to recover for a period of 4 hours.
-
Sample Collection: After 4 hours, the animals are euthanized. The stomach is removed, and the gastric contents are collected.
-
Analysis: The volume of gastric juice is measured. The sample is then centrifuged, and the supernatant is titrated with 0.01 N NaOH to a pH of 7.0 to determine the total acid output.
-
Data Presentation: Results are typically expressed as the percentage inhibition of gastric acid secretion compared to the vehicle control group.
Caption: Experimental workflow for the in vivo Shay rat gastric secretion assay.
In Vitro Uterine Contractility Assay
This protocol assesses the direct effect of a compound on uterine smooth muscle contraction using an isolated organ bath system.
-
Tissue Preparation: A female rat is euthanized at the estrus stage of the reproductive cycle. The uterine horns are excised and placed in cold, oxygenated Krebs-Henseleit physiological salt solution.
-
Mounting: A segment of the uterine horn (approx. 2 cm) is mounted vertically in an organ bath containing Krebs-Henseleit solution at 37°C, continuously bubbled with 95% O2 / 5% CO2.
-
Transducer Connection: One end of the uterine strip is attached to a fixed hook, and the other end is connected to an isometric force transducer. The transducer is connected to a data acquisition system to record changes in tension.
-
Equilibration: The tissue is allowed to equilibrate for 60-90 minutes under a resting tension of 1 gram, with the buffer being replaced every 15 minutes.
-
Compound Addition: After equilibration, spontaneous contractions are recorded. Misoprostol is then added to the organ bath in a cumulative, concentration-dependent manner.
-
Data Recording: The isometric contractions (amplitude and frequency) are recorded for a set period after each addition of the compound.
-
Analysis: Concentration-response curves are generated by plotting the increase in contractile force against the log concentration of Misoprostol. The EC50 (half-maximal effective concentration) is calculated from these curves.
Methodological & Application
Application Notes and Protocols for Norprostol, (-)- (Enprostil)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the experimental protocols and design related to Norprostol, (-)-, a synthetic prostaglandin E2 analog also known as Enprostil. This document details its mechanism of action, summarizes key quantitative data from preclinical and clinical studies, and provides detailed protocols for relevant assays.
Mechanism of Action
Norprostol, (-)- is a selective agonist for the prostaglandin E2 (PGE2) receptor subtype EP3.[1] Its therapeutic effects, primarily in the gastrointestinal tract, are mediated through multiple actions:
-
Inhibition of Gastric Acid Secretion: By binding to EP3 receptors on parietal cells, Norprostol, (-)- inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels.[2] This reduction in cAMP subsequently downregulates the activity of the H+/K+ ATPase proton pump, thereby reducing the secretion of gastric acid.[2]
-
Gastric Mucosal Protection (Cytoprotection): Norprostol, (-)- enhances the natural protective barrier of the stomach lining.[2] It stimulates the secretion of both mucus, which acts as a physical barrier against acid, and bicarbonate, which neutralizes acid at the mucosal surface.[2][3] This cytoprotective effect helps to prevent and heal peptic ulcers.[2]
-
Promotion of Mucosal Blood Flow: The compound also promotes blood flow to the gastric mucosa, which is essential for maintaining the health and integrity of the stomach lining and for facilitating the healing of ulcers.[3]
-
Anti-inflammatory Effects: As a prostaglandin E2 analog, Norprostol, (-)- also exhibits anti-inflammatory properties, which can help to reduce inflammation associated with ulcers.[2]
Quantitative Data Summary
The following tables summarize the quantitative data from various studies on Norprostol, (-)- (Enprostil).
Table 1: Inhibition of Gastric Acid Secretion in Healthy Volunteers
| Condition | Dose of Norprostol, (-)- | Mean Inhibition of Gastric Acid Output | Reference |
| Basal | 35 micrograms | 71% | [4] |
| Pentagastrin-stimulated | 35 micrograms | 46% | [4] |
| Sham-meal-stimulated | 35 micrograms | 48% | [4] |
| Histamine-stimulated | 35 micrograms | 16% | [4] |
| 24-hour Intragastric Acidity | 35 micrograms (twice daily) | 38% | [5][6] |
| 24-hour Intragastric Acidity | 70 micrograms (nocturnal) | 33% | [5][6] |
Table 2: Inhibition of Meal-Stimulated Gastric Acid Secretion in Patients with Duodenal Ulcer
| Route of Administration | Dose of Norprostol, (-)- | Reduction in 8-hour Gastric Acid Secretion | Reference |
| Intragastric | 35 micrograms | 58% | [7] |
| Intragastric | 70 micrograms | 82% | [7] |
| Intraduodenal | 35 micrograms | 67% | [7] |
| Intraduodenal | 70 micrograms | 91% | [7] |
Table 3: Clinical Efficacy in Ulcer Healing
| Ulcer Type | Treatment Group | Healing Rate (2 weeks) | Healing Rate (4 weeks) | Healing Rate (6 weeks) | Reference(s) |
| Duodenal Ulcer | Norprostol, (-)- (35 µg twice daily) | 38% | 70% | - | [8] |
| Duodenal Ulcer | Placebo | 23% | 49% | - | [8] |
| Duodenal Ulcer | Norprostol, (-)- (35 µg twice daily) | 56% | 86% | 92% | [9] |
| Duodenal Ulcer | Cimetidine (400 mg twice daily) | 53% | 84% | 90% | [9] |
| Gastric Ulcer | Norprostol, (-)- (70 µg twice daily) | - | - | 70% | [10] |
| Gastric Ulcer | Norprostol, (-)- (35 µg twice daily) | - | - | 82% | [10] |
| Gastric Ulcer | Placebo | - | - | 50% | [10] |
| Gastric Ulcer | Norprostol, (-)- (35 µg twice daily) | 22% | 58% | 80% (86% at 8 weeks) | [11] |
| Gastric Ulcer | Ranitidine (150 mg twice daily) | 22% | 66% | 84% (89% at 8 weeks) | [11] |
Experimental Protocols
Protocol 1: In Vivo Measurement of Gastric Acid Secretion in Humans
Objective: To determine the effect of Norprostol, (-)- on basal and stimulated gastric acid secretion.
Materials:
-
Nasogastric tube
-
Aspirator
-
pH meter
-
Titrator with 0.1 N NaOH
-
Stimulants (e.g., pentagastrin, histamine, or a standardized meal)
-
Norprostol, (-)- or placebo capsules
Procedure:
-
Subject Preparation: Healthy volunteers or patients with inactive ulcer disease are to fast overnight.
-
Tube Placement: A nasogastric tube is inserted into the stomach to allow for the aspiration of gastric contents.
-
Basal Secretion Measurement:
-
Gastric juice is continuously aspirated for a baseline period (e.g., 1 hour) in 15-minute intervals.
-
The volume of each sample is recorded.
-
The acid concentration of each sample is determined by titration with 0.1 N NaOH to a pH of 7.0.
-
Basal acid output (BAO) is calculated in milliequivalents per hour (mEq/hr).
-
-
Drug Administration: A single oral dose of Norprostol, (-)- (e.g., 35 µg or 70 µg) or a placebo is administered.
-
Stimulated Secretion Measurement:
-
After a set period post-drug administration (e.g., 60-90 minutes), a stimulant is administered (e.g., intravenous infusion of pentagastrin or histamine, or ingestion of a standardized meal).
-
Gastric contents are continuously aspirated for a defined period (e.g., 2-4 hours) in 15-minute intervals.
-
Volume and acid concentration are measured for each sample as described above.
-
Stimulated acid output is calculated.
-
-
Data Analysis: The percentage inhibition of gastric acid output by Norprostol, (-)- is calculated by comparing the acid output in the drug-treated group to the placebo group.
Protocol 2: In Vitro/Ex Vivo Assessment of Gastric Mucus Secretion
Objective: To quantify the effect of Norprostol, (-)- on gastric mucus secretion.
Materials:
-
Animal model (e.g., Sprague-Dawley rats)
-
Norprostol, (-)- solution
-
Sucrose solution (e.g., 0.25 M)
-
Alcian blue dye solution
-
Magnesium chloride solution
-
Diethyl ether
-
Spectrophotometer
Procedure:
-
Animal Preparation: Rats are fasted for 24 hours with free access to water.
-
Drug Administration: Norprostol, (-)- is administered orally or by injection at various doses. A control group receives a vehicle solution.
-
Tissue Collection: After a specified time (e.g., 1-2 hours), the animals are euthanized, and their stomachs are removed.
-
Mucus Staining:
-
The stomachs are opened along the greater curvature and washed with saline.
-
The glandular portion of the stomach is excised and incubated in Alcian blue solution to stain the mucus.
-
Excess dye is removed by washing with sucrose solution.
-
-
Dye Extraction:
-
The stained mucus is extracted by immersing the tissue in a magnesium chloride solution.
-
The resulting blue solution is shaken with diethyl ether to remove any dissolved dye.
-
-
Quantification:
-
The absorbance of the aqueous layer is measured using a spectrophotometer at a specific wavelength (e.g., 605 nm).
-
A standard curve is prepared using known concentrations of Alcian blue.
-
The amount of mucus is expressed as µg of Alcian blue per gram of glandular tissue.
-
-
Data Analysis: The mucus content in the Norprostol, (-)- treated groups is compared to the control group.
Protocol 3: EP3 Receptor Binding Assay
Objective: To determine the binding affinity of Norprostol, (-)- to the EP3 receptor.
Materials:
-
Cell line or tissue preparation expressing the EP3 receptor (e.g., porcine gastric mucosa)
-
Radiolabeled ligand (e.g., [3H]-PGE2)
-
Norprostol, (-)- at various concentrations
-
Binding buffer (e.g., Tris-HCl buffer with MgCl2 and EDTA)
-
Glass fiber filters
-
Scintillation counter and fluid
Procedure:
-
Membrane Preparation:
-
The tissue or cells are homogenized in a buffer and centrifuged to pellet the membranes.
-
The membrane pellet is washed and resuspended in the binding buffer.
-
-
Binding Reaction:
-
A fixed concentration of the radiolabeled ligand ([3H]-PGE2) is incubated with the membrane preparation.
-
Increasing concentrations of unlabeled Norprostol, (-)- are added to compete for binding.
-
Non-specific binding is determined in the presence of a high concentration of unlabeled PGE2.
-
The reaction is incubated at a specific temperature (e.g., 25°C) for a set time to reach equilibrium.
-
-
Separation of Bound and Free Ligand:
-
The reaction mixture is rapidly filtered through glass fiber filters to separate the membrane-bound radioligand from the free radioligand.
-
The filters are washed with ice-cold buffer to remove any non-specifically bound ligand.
-
-
Quantification:
-
The radioactivity retained on the filters is measured using a scintillation counter.
-
-
Data Analysis:
-
The specific binding is calculated by subtracting the non-specific binding from the total binding.
-
The concentration of Norprostol, (-)- that inhibits 50% of the specific binding of the radioligand (IC50) is determined by non-linear regression analysis.
-
The binding affinity (Ki) can be calculated from the IC50 value using the Cheng-Prusoff equation.
-
Visualizations
Signaling Pathway of Norprostol, (-)- in Gastric Parietal Cells
Caption: Signaling cascade of Norprostol, (-)- leading to reduced gastric acid secretion.
Experimental Workflow for In Vivo Gastric Acid Secretion Assay
Caption: Workflow for measuring the effect of Norprostol, (-)- on gastric acid secretion.
Logical Relationship of Norprostol, (-)-'s Protective Mechanisms
References
- 1. Enprostil, a prostaglandin E2 analogue, in the treatment of duodenal ulcer; a multicentre comparison with cimetidine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Treatment of duodenal ulcer with enprostil, a prostaglandin E2 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A US multicenter study of enprostil 35 micrograms twice daily for treatment of prepyloric, pyloric channel, and duodenal bulb ulcers. Enprostil Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Enprostil and ranitidine in duodenal ulcer healing: double blind comparative trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stimulation of HCO3- secretion by the prostaglandin E2 analog enprostil: studies in human stomach and rat duodenum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Stimulatory effect of enprostil, an anti-ulcer prostaglandin, on gastric mucus secretion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enprostil, a synthetic prostaglandin E2 analogue, inhibits meal-stimulated gastric acid secretion and gastrin release in patients with duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Prostaglandin E2 receptor EP3 regulates both adipogenesis and lipolysis in mouse white adipose tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Neuronal prostaglandin E2 receptor subtype EP3 mediates antinociception during inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Host Prostaglandin E2-EP3 Signaling Regulates Tumor-Associated Angiogenesis and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for In Vivo Studies of Norprostol, (-)-
For Researchers, Scientists, and Drug Development Professionals
Introduction
Norprostol, (-)-, a prostaglandin E1 (PGE1) analogue, is a synthetic compound with potential therapeutic applications stemming from its expected interaction with prostaglandin E (EP) receptors. Prostaglandins are potent lipid mediators involved in a wide array of physiological processes, including vasodilation, inflammation, gastric cytoprotection, and smooth muscle modulation.[1] Synthetic analogues like Norprostol are developed to offer improved stability, bioavailability, and receptor selectivity compared to naturally occurring prostaglandins.[2]
These application notes provide a comprehensive guide for conducting in vivo studies of Norprostol, (-)-, based on established methodologies for similar PGE1 analogues. The protocols outlined below are intended to serve as a foundation for designing experiments to evaluate the efficacy, pharmacokinetics, and safety of this compound in relevant animal models.
Pharmacokinetics of Prostaglandin Analogues
The pharmacokinetic profile of prostaglandin analogues can vary significantly based on the route of administration. Understanding these differences is crucial for designing effective in vivo studies. For instance, oral administration of misoprostol, a PGE1 analogue, leads to peak plasma levels in about 30 minutes. In contrast, vaginal administration results in a slower absorption with peak levels reached after 70-80 minutes, but the compound remains detectable for a longer period.[2] Sublingual administration can achieve similar peak concentrations as oral administration but with a slower decline.[2]
Table 1: Comparative Pharmacokinetics of Prostaglandin Analogues by Administration Route [2]
| Administration Route | Time to Peak Plasma Concentration (Tmax) | Duration of Detectable Levels |
| Oral | ~30 minutes | Shorter |
| Vaginal | 70-80 minutes | Significantly longer |
| Sublingual | ~30 minutes | Slower decline than oral |
| Intramuscular (Carboprost) | ~20 minutes | Slow decline |
Experimental Protocols
The following protocols are generalized from in vivo studies of various prostaglandin E1 analogues and can be adapted for the investigation of Norprostol, (-)-.
Protocol 1: Evaluation of Anti-inflammatory Activity in a Rodent Model
This protocol is based on studies demonstrating the anti-inflammatory effects of PGE series prostaglandins.[3]
Objective: To assess the ability of Norprostol, (-)- to reduce inflammation in a carrageenan-induced paw edema model in rats.[4]
Animal Model: Male Sprague-Dawley rats (200-250g).
Materials:
-
Norprostol, (-)- solution (vehicle to be determined based on solubility, e.g., saline, phosphate buffer with 0.05% w/v BSA).[5]
-
Carrageenan solution (1% w/v in sterile saline).
-
Positive control: Indomethacin (a non-steroidal anti-inflammatory drug).[4]
-
Plethysmometer for paw volume measurement.
Procedure:
-
Acclimatize animals for at least 7 days prior to the experiment.
-
Divide animals into treatment groups (n=6-8 per group): Vehicle control, Norprostol, (-)- (various doses), and positive control.
-
Administer Norprostol, (-)- or vehicle via the desired route (e.g., subcutaneous, intravenous, or oral) 30-60 minutes prior to inducing inflammation.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[4]
-
Measure the paw volume of each rat using a plethysmometer at 0, 1, 2, 3, 4, and 24 hours post-carrageenan injection.
-
Calculate the percentage of edema inhibition for each treatment group compared to the vehicle control group.
Data Analysis: Analyze data using a one-way ANOVA followed by a post-hoc test (e.g., Dunnett's or Tukey's test) to determine statistical significance.
Protocol 2: Assessment of Vasodilatory Effects in a Canine Model
This protocol is adapted from studies evaluating the effects of PGE1 on vascular resistance.[6]
Objective: To determine the effect of Norprostol, (-)- on systemic and regional blood flow and vascular resistance.
Animal Model: Beagle dogs.[7]
Materials:
-
Norprostol, (-)- solution for infusion.
-
Anesthetic agents.
-
Surgical instruments for catheterization.
-
Blood flow probes and pressure transducers.
-
Data acquisition system.
Procedure:
-
Anesthetize the dogs and maintain a stable plane of anesthesia throughout the experiment.
-
Surgically implant catheters in the femoral artery and vein for blood pressure monitoring and drug administration, respectively.
-
Place a blood flow probe around the desired artery (e.g., femoral or carotid) to measure regional blood flow.
-
After a stabilization period, record baseline hemodynamic parameters (heart rate, blood pressure, blood flow).
-
Administer Norprostol, (-)- as a continuous intravenous infusion at increasing doses.[7][8]
-
Record hemodynamic parameters continuously during the infusion and for a designated period after the infusion is stopped.
-
Calculate vascular resistance from the blood pressure and blood flow data.
Data Analysis: Analyze the dose-dependent changes in hemodynamic parameters using appropriate statistical methods, such as repeated measures ANOVA.
Signaling Pathways
Prostaglandin E1 and its analogues exert their effects by binding to a family of G-protein coupled receptors known as EP receptors (EP1, EP2, EP3, and EP4).[9] These receptors are coupled to different intracellular signaling pathways, leading to diverse physiological responses.[1]
The EP1 receptor is primarily coupled to Gq proteins, leading to an increase in intracellular calcium.[10] EP2 and EP4 receptors are coupled to Gs proteins, which activate adenylyl cyclase and increase intracellular cyclic AMP (cAMP).[11] The EP3 receptor can couple to Gi, inhibiting adenylyl cyclase, or Gq/12/13.[12]
Caption: Signaling pathways of Prostaglandin E1 analogues via EP receptors.
Experimental Workflow
A typical in vivo study workflow for a novel compound like Norprostol, (-)- involves several key stages, from initial planning to final data analysis and reporting.
Caption: General workflow for an in vivo experimental study.
Quantitative Data Summary
The following table summarizes quantitative data from in vivo studies of PGE1 analogues, which can serve as a reference for expected potencies and effects.
Table 2: Summary of In Vivo Effects of PGE1 Analogues
| Compound | Animal Model | Dose | Route of Administration | Observed Effect | Reference |
| Misoprostol | Mouse | 60 µ g/mouse (daily) | In vivo | Significant suppression of splenomegaly | [13] |
| 16,16-dimethyl PGE2 | Mouse | 30 µ g/mouse (daily) | In vivo | Significant suppression of splenomegaly | [13] |
| PGE1 | Dog | 0.031-0.5 µg/kg/min | Intravenous infusion | Dose-dependent decrease in left ventricular end-diastolic pressure | [8] |
| PGE1 | Rat | up to 2.0 µg/kg/min | Intravenous infusion | No biologically meaningful detrimental effects observed after 14 days | [7] |
| PGE1 | Mouse | 35.4-354 µg/kg | Subcutaneous | Increased bleeding time and vascular permeability | [14] |
| PGE1 | Dog | 0.001-10 µ g/min | Intra-arterial infusion | Dose-dependent decrease in nasal vascular and airway resistance | [6] |
Disclaimer: These protocols and notes are intended as a general guide. Specific experimental details, including animal models, dosages, and endpoints, should be optimized based on the scientific question, the physicochemical properties of Norprostol, (-)-, and institutional guidelines. All animal experiments must be conducted in accordance with approved protocols from an Institutional Animal Care and Use Committee (IACUC).
References
- 1. Pharmacology of Prostaglandin Analogues | Pharmacology Mentor [pharmacologymentor.com]
- 2. Pharmacokinetics of prostaglandins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Anti-inflammatory effects of prostaglandin E1: in vivo modulation of the formyl peptide chemotactic receptor on the rat neutrophil - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. rupress.org [rupress.org]
- 5. Acute Effects of Prostaglandin E1 and E2 on Vascular Reactivity and Blood Flow in situ in the Chick Chorioallantoic Membrane - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Effects of prostaglandin E1 on canine nasal vascular and airway resistances - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Subacute toxicity studies with prostaglandin E1 (PGE1) in laboratory animal species - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandin E1 increases myocardial contractility in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. uh-ir.tdl.org [uh-ir.tdl.org]
- 10. Prostaglandin EP1 receptor - Wikipedia [en.wikipedia.org]
- 11. mdpi.com [mdpi.com]
- 12. Differential roles of prostaglandin E-type receptors in activation of hypoxia-inducible factor 1 by prostaglandin E1 in vascular-derived cells under non-hypoxic conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. The effects of E series prostaglandins on blastogenic responses in vitro and graft vs. host responses in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Frontiers | Prostaglandin E1 Is an Efficient Molecular Tool for Forest Leech Blood Sucking [frontiersin.org]
Application Notes and Protocols for Prostaglandin Analogs in Cell Culture
Introduction
Prostaglandins are a group of physiologically active lipid compounds that play crucial roles in various biological processes, including inflammation, pain, fever, and regulation of blood pressure.[1] Their effects are mediated through binding to specific G-protein coupled receptors on the cell surface. Understanding the cellular and molecular mechanisms of prostaglandin analogs like "Norprostol, (-)-" is essential for drug development and therapeutic applications. This document provides an overview of the cell culture applications, experimental protocols, and signaling pathways relevant to the study of prostaglandin analogs.
Cell Culture Applications
Prostaglandin analogs are utilized in a wide range of cell culture applications to investigate their effects on cellular processes. These include:
-
Inflammation and Immunology: Studying the role of prostaglandin analogs in modulating inflammatory responses in cell lines such as murine macrophages (RAW 264.7) and human lung carcinoma cells (A549).[1]
-
Cancer Research: Investigating the effects of these compounds on cell proliferation, apoptosis, and signaling pathways in various cancer cell lines.
-
Neurobiology: Examining the neuroprotective or neurotoxic effects of prostaglandin analogs on neuronal and glial cells.
-
Renal Physiology: Studying the impact on renal cells, such as in the context of ciliopathies using urine-derived renal epithelial cells (URECs).[2]
-
Ophthalmology: Assessing the cytotoxic effects of prostaglandin analogs on ocular cells, such as primary cultures of conjunctival stromal cells.[3]
-
Contractility Studies: Observing the effects on cell contraction, for example, in cultured rat glomerular mesangial cells.[4]
Quantitative Data Summary
The following tables summarize quantitative data from studies on various prostaglandin analogs. This data can serve as a reference for designing experiments with "Norprostol, (-)-".
Table 1: Effective Concentrations of Prostaglandin Analogs in Cell Culture
| Compound | Cell Line | Concentration | Observed Effect | Reference |
| Alprostadil (PGE1 analog) | NPHP1 Patient URECs | 13.75 nM (EC50) | Half-maximal effect on cilium count | [2] |
| Alprostadil (PGE1 analog) | NPHP1 Patient URECs | >1 µM | Maximal effect on cilium count | [2] |
| Dinoprostone (PGE2) | NPHP1 Patient URECs | Not specified | Similar effect to Alprostadil on cilia count | [2] |
| Angiotensin II (stimulator of PGE2) | Rat Glomerular Mesangial Cells | 10 nM (threshold) | Selective stimulation of PGE2 | [4] |
| Arginine Vasopressin (stimulator of PGE2) | Rat Glomerular Mesangial Cells | 100 pM (threshold) | Selective stimulation of PGE2 | [4] |
| Latanoprost | Human Conjunctival Stromal Cells | 8.08% of commercial product (LD50) | 50% reduction in cell viability | [3] |
| Tafluprost | Human Conjunctival Stromal Cells | 36.77% of commercial product (LD50) | 50% reduction in cell viability | [3] |
Table 2: Incubation Times for Prostaglandin Analog Treatment
| Cell Line | Treatment | Incubation Time | Purpose of Incubation | Reference |
| RAW 264.7 or A549 cells | LPS or IL-1β stimulation | 24 hours | Stimulation of prostaglandin production | [1] |
| NPHP1 Patient URECs | Alprostadil | 48 hours | Assessment of effect on ciliogenesis | [2] |
| Human Conjunctival Stromal Cells | Various PGAs | 5 min, 30 min, 1 h, 6 h, 24 h | Assessment of cytotoxicity | [3] |
| Rat Glomerular Mesangial Cells | AVP or ANG II | 30 minutes | Stimulation of PGE2 synthesis | [4] |
Experimental Protocols
Protocol 1: General Cell Culture and Treatment with a Prostaglandin Analog
This protocol provides a general procedure for culturing adherent cells and treating them with a prostaglandin analog.
Materials:
-
Appropriate cell line (e.g., A549, RAW 264.7, primary cells)
-
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% Penicillin-Streptomycin)[1]
-
Phosphate-Buffered Saline (PBS)
-
Trypsin-EDTA solution
-
Prostaglandin analog stock solution (dissolved in a suitable solvent like DMSO or ethanol)
-
Multi-well cell culture plates (e.g., 24-well or 96-well)
-
Incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Culture cells in a T-75 flask to about 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize trypsin with complete medium and centrifuge the cell suspension.
-
Resuspend the cell pellet in fresh medium and perform a cell count.
-
Seed the cells into multi-well plates at a predetermined density (e.g., 2.5 x 10^5 cells/well for a 24-well plate) and allow them to adhere overnight in the incubator.[1]
-
-
Compound Preparation and Treatment:
-
Prepare serial dilutions of the prostaglandin analog stock solution in a serum-free or complete medium to achieve the desired final concentrations.
-
Ensure the final solvent concentration is low (typically <0.1%) and non-toxic to the cells. Include a solvent control group.
-
Remove the old medium from the wells and replace it with the medium containing the prostaglandin analog or the vehicle control.
-
-
Incubation:
-
Downstream Analysis:
-
After incubation, proceed with the desired analysis, such as cell viability assays, protein extraction for western blotting, RNA isolation for qPCR, or collection of supernatant for ELISA or LC-MS/MS analysis.
-
Protocol 2: Quantification of Prostaglandins in Cell Culture Supernatant by LC-MS/MS
This protocol outlines a method for analyzing the production of prostaglandins, such as PGE2, from cell culture supernatants.[1]
Materials:
-
Cell culture supernatant samples
-
Internal standard (e.g., Prostaglandin E1-d9)[1]
-
Formic acid
-
Solid-Phase Extraction (SPE) cartridges (e.g., C18)[1]
-
Methanol, Ethyl Acetate, Hexane
-
Nitrogen evaporator
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Solid-Phase Extraction (SPE):
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in a suitable solvent for LC-MS/MS analysis.
-
-
LC-MS/MS Analysis:
-
Inject the reconstituted sample into the LC-MS/MS system for quantification of the specific prostaglandin.
-
Signaling Pathways and Experimental Workflows
Prostaglandin E2 Signaling Pathway
Prostaglandin E2 (PGE2) is a well-studied prostaglandin that exerts its effects by binding to four subtypes of G-protein coupled receptors: EP1, EP2, EP3, and EP4. These receptors are coupled to different intracellular signaling pathways.[1] It is plausible that "Norprostol, (-)-" may act through similar receptors.
Caption: General signaling pathways of Prostaglandin E2 (PGE2) mediated by EP receptors.
Experimental Workflow for Prostaglandin Analysis
The following diagram illustrates a typical workflow for studying the effects of a compound on prostaglandin production in cell culture.[1]
Caption: A typical experimental workflow for the analysis of prostaglandins in cell culture supernatants.
References
"Norprostol, (-)-" solution preparation and stability
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and information on the preparation, stability, and handling of (-)-Norprostol solutions. Due to limited publicly available data specific to (-)-Norprostol, the following information is based on general knowledge of prostaglandin analogs and related compounds. Researchers are strongly advised to perform their own validation studies.
Solution Preparation
The solubility and stability of (-)-Norprostol in various solvents have not been extensively reported. Therefore, it is crucial to determine these parameters empirically for your specific application. As a starting point, prostaglandin analogs are often soluble in organic solvents such as ethanol, dimethyl sulfoxide (DMSO), and dimethylformamide (DMF).
Recommended Solvents:
-
Ethanol
-
Dimethyl Sulfoxide (DMSO)
-
Dimethylformamide (DMF)
General Protocol for Preparing a Stock Solution:
-
Weighing: Accurately weigh the desired amount of (-)-Norprostol powder in a sterile, chemically resistant vial.
-
Solvent Addition: Add a small volume of the chosen solvent (e.g., ethanol) to the vial.
-
Dissolution: Gently vortex or sonicate the mixture until the solid is completely dissolved. If necessary, warm the solution slightly (e.g., to 37°C).
-
Volume Adjustment: Once dissolved, bring the solution to the final desired volume with the same solvent.
-
Storage: Store the stock solution at -20°C or -80°C in tightly sealed vials to minimize solvent evaporation and protect from light. For short-term storage, 2-8°C may be suitable, but stability should be verified.[1]
Stability Data
The stability of (-)-Norprostol in solution is not well-documented. It is recommended to prepare fresh solutions for each experiment or to conduct a stability study for long-term storage. The following table provides an illustrative format for presenting stability data. Note: The data presented below is hypothetical and should be replaced with experimentally determined values.
| Solvent | Concentration (mg/mL) | Storage Temperature (°C) | Time Point | Purity (%) by HPLC | Notes |
| Ethanol | 1 | -20 | 1 month | 99.5 | Illustrative data |
| Ethanol | 1 | 4 | 1 month | 98.2 | Illustrative data |
| DMSO | 1 | -20 | 1 month | 99.8 | Illustrative data |
| DMSO | 1 | 4 | 1 month | 99.1 | Illustrative data |
Signaling Pathway
(-)-Norprostol is an analog of prostaglandin E1 and is expected to exert its biological effects by binding to and activating prostaglandin E (EP) receptors. The downstream signaling cascades can vary depending on the specific EP receptor subtype involved (EP1, EP2, EP3, EP4). The primary signaling pathway for EP2 and EP4 receptors, which are often associated with the actions of PGE1 analogs, involves the activation of adenylyl cyclase.[2][3][4][5][6]
Experimental Protocols
Protocol 1: Determination of (-)-Norprostol Solution Stability by High-Performance Liquid Chromatography (HPLC)
This protocol provides a general method for assessing the stability of (-)-Norprostol in solution over time. Specific parameters such as the column, mobile phase, and detection wavelength should be optimized for (-)-Norprostol.
Materials:
-
(-)-Norprostol solution
-
HPLC-grade solvents (e.g., acetonitrile, water, methanol)
-
HPLC system with a UV detector
-
Appropriate HPLC column (e.g., C18)
-
Vials for sample storage and HPLC analysis
Procedure:
-
Prepare (-)-Norprostol solutions at the desired concentrations in the solvents to be tested.
-
Initial Analysis (T=0): Immediately after preparation, dilute an aliquot of each solution to a suitable concentration for HPLC analysis and inject it into the HPLC system. Record the peak area and retention time. This will serve as the baseline (100% purity).
-
Storage: Store the remaining solutions under the desired storage conditions (e.g., -20°C, 4°C, room temperature) in tightly sealed, light-protected vials.
-
Time-Point Analysis: At specified time intervals (e.g., 1, 2, 4, 8, and 12 weeks), retrieve a sample from each storage condition.
-
Sample Preparation for HPLC: Allow the sample to equilibrate to room temperature and dilute it to the same concentration as the initial analysis.
-
HPLC Analysis: Inject the sample into the HPLC system using the same method as the initial analysis.
-
Data Analysis: Compare the peak area of the (-)-Norprostol peak at each time point to the initial peak area to determine the percentage of the compound remaining. The appearance of new peaks may indicate degradation products.
Calculation of Purity:
Purity (%) = (Peak Area at Time X / Peak Area at Time 0) * 100
Disclaimer: The information provided in these application notes is for guidance only and is not a substitute for rigorous experimental validation. The stability and activity of (-)-Norprostol solutions should be independently verified by the end-user for their specific experimental conditions.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. spandidos-publications.com [spandidos-publications.com]
- 3. researchgate.net [researchgate.net]
- 4. The complex role of prostaglandin E2-EP receptor signaling in wound healing - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Frontiers | Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules [frontiersin.org]
Application Notes and Protocols: Misoprostol in Gastroenterology
Introduction
While research on "Norprostol, (-)-" in gastroenterology is not available in published scientific literature, the structurally similar and extensively studied compound, Misoprostol, offers a wealth of data and established applications in this field. Misoprostol is a synthetic analogue of prostaglandin E1, renowned for its potent gastric antisecretory and mucosal protective properties.[1] These characteristics make it a valuable agent in the prevention and treatment of various gastrointestinal disorders, particularly those induced by non-steroidal anti-inflammatory drugs (NSAIDs). This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals interested in the gastroenterological applications of Misoprostol.
Mechanism of Action
Misoprostol exerts its effects through a dual mechanism:
-
Inhibition of Gastric Acid Secretion: It directly stimulates prostaglandin E1 (EP3) receptors on parietal cells in the stomach. This interaction inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in gastric acid secretion. This effect is dose-dependent and covers both basal and stimulated acid production.
-
Mucosal Protection (Cytoprotection): Misoprostol enhances the natural defense mechanisms of the gastric mucosa by:
-
Stimulating the secretion of bicarbonate, which neutralizes gastric acid at the mucosal surface.
-
Increasing the secretion of protective mucus, forming a physical barrier against irritants.
-
Promoting mucosal blood flow, which aids in the maintenance and repair of the gastric lining.
-
Stabilizing mast cells, which can prevent the release of histamine and other inflammatory mediators that contribute to mucosal damage.[2]
-
Quantitative Data from Clinical Trials
The efficacy of Misoprostol in various gastroenterological applications has been demonstrated in numerous clinical trials. The following tables summarize key quantitative data from these studies.
Table 1: Prevention of NSAID-Induced Gastric Ulcers
| Study Population | Treatment Regimen | Duration | Gastric Ulcer Incidence (Misoprostol) | Gastric Ulcer Incidence (Placebo) | p-value | Reference |
| 420 patients with osteoarthritis on NSAIDs | 100 mcg Misoprostol, four times daily | 3 months | 5.6% | 21.7% | <0.001 | [3] |
| 420 patients with osteoarthritis on NSAIDs | 200 mcg Misoprostol, four times daily | 3 months | 1.4% | 21.7% | <0.001 | [3] |
| 83 arthritis patients on chronic NSAIDs | 600-800 mcg Misoprostol daily | 12 months | 12.5% | 28.9% | <0.05 | [4] |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, twice daily | 12 weeks | 8.1% | 15.7% | 0.002 | |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, three times daily | 12 weeks | 3.9% | 15.7% | <0.001 | |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, four times daily | 12 weeks | 4.0% | 15.7% | <0.001 |
Table 2: Prevention of NSAID-Induced Duodenal Ulcers
| Study Population | Treatment Regimen | Duration | Duodenal Ulcer Incidence (Misoprostol) | Duodenal Ulcer Incidence (Placebo) | p-value | Reference |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, twice daily | 12 weeks | 2.6% | 7.5% | 0.004 | |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, three times daily | 12 weeks | 3.3% | 7.5% | 0.019 | |
| 1623 patients on long-term NSAIDs | 200 mcg Misoprostol, four times daily | 12 weeks | 1.4% | 7.5% | 0.007 |
Table 3: Healing of Small Bowel Ulcers in Patients on Aspirin/NSAIDs
| Study Population | Treatment Regimen | Duration | Complete Healing of Ulcers/Erosions (Misoprostol) | Complete Healing of Ulcers/Erosions (Placebo) | p-value | Reference |
| 102 patients with obscure gastrointestinal bleeding | 200 mcg Misoprostol, four times daily | 8 weeks | 54% | 17% | 0.0002 |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in Misoprostol research.
Protocol 1: Clinical Trial for Prevention of NSAID-Induced Gastric Ulcers
Objective: To evaluate the efficacy of Misoprostol in preventing the development of gastric ulcers in patients undergoing chronic NSAID therapy.
Study Design: Multicenter, double-blind, placebo-controlled, randomized trial.
Materials:
-
Misoprostol tablets (e.g., 100 mcg and 200 mcg)
-
Matching placebo tablets
-
NSAIDs (e.g., ibuprofen, piroxicam, naproxen)
-
Endoscopy equipment
-
Patient diaries for recording symptoms
Procedure:
-
Patient Recruitment: Recruit patients with a diagnosis of osteoarthritis or rheumatoid arthritis who require continuous NSAID therapy and have associated abdominal pain.
-
Inclusion/Exclusion Criteria:
-
Inclusion: Age > 18 years, daily NSAID use for at least one month, and willingness to undergo endoscopy.
-
Exclusion: History of gastric or duodenal ulcers, gastric surgery, or contraindications to Misoprostol.
-
-
Baseline Assessment: Perform an initial upper gastrointestinal endoscopy to confirm the absence of gastric ulcers. Record baseline abdominal pain scores.
-
Randomization: Randomly assign patients to one of the following treatment groups:
-
Group A: Placebo, four times daily
-
Group B: 100 mcg Misoprostol, four times daily
-
Group C: 200 mcg Misoprostol, four times daily
-
-
Treatment Administration: Instruct patients to take the assigned study medication concurrently with their NSAID for a period of 3 to 12 months.
-
Monitoring:
-
Conduct follow-up endoscopies at specified intervals (e.g., 1, 2, and 3 months).[3]
-
Define treatment failure as the development of a gastric ulcer (typically ≥0.3 cm in diameter).
-
Patients should maintain a diary to record abdominal pain and any adverse events, such as diarrhea.
-
-
Data Analysis: Compare the incidence of gastric ulcers between the treatment groups using appropriate statistical methods (e.g., chi-squared test or life-table analysis).
Protocol 2: In Vitro Assay for Gastric Acid Secretion
Objective: To assess the direct inhibitory effect of Misoprostol on gastric acid secretion in an in vitro model.
Model: Isolated gastric glands or isolated gastric fundus from rats.
Materials:
-
Misoprostol
-
Pentagastrin (or other secretagogue like histamine)
-
Krebs-Ringer bicarbonate buffer
-
pH meter and titration equipment
-
Organ bath setup
Procedure:
-
Tissue Preparation: Isolate the gastric fundus from immature rats and mount it in an organ bath containing Krebs-Ringer bicarbonate buffer, gassed with 95% O2 and 5% CO2, and maintained at 37°C.
-
Basal Secretion: Measure the basal (unstimulated) acid secretion by monitoring the pH of the buffer and titrating with a weak base to maintain a neutral pH.
-
Stimulated Secretion: Induce acid secretion by adding a secretagogue, such as pentagastrin, to the organ bath.
-
Misoprostol Treatment: Introduce varying concentrations of Misoprostol into the bath and measure the resulting changes in acid secretion.
-
Data Analysis: Quantify the inhibitory effect of Misoprostol on both basal and stimulated acid secretion. Express the results as a percentage inhibition compared to the control (no Misoprostol).
Protocol 3: Assessment of Gastric Mucosal Protection in a Preclinical Model
Objective: To evaluate the cytoprotective effects of Misoprostol against NSAID-induced gastric mucosal damage in an animal model.
Model: Rats or dogs.
Materials:
-
Misoprostol
-
NSAID (e.g., naproxen, indomethacin)
-
Vehicle for drug administration (e.g., saline, methylcellulose)
-
Endoscopy equipment (for larger animals) or dissecting microscope
-
Ulcer scoring system
Procedure:
-
Animal Acclimatization: Acclimate animals to the laboratory conditions for at least one week.
-
Fasting: Fast the animals overnight (with free access to water) before the experiment.
-
Drug Administration:
-
Administer Misoprostol (or vehicle as a control) orally at various doses.
-
After a specified time (e.g., 30 minutes), administer the NSAID orally to induce gastric damage.
-
-
Assessment of Mucosal Damage:
-
After a set period (e.g., 4-6 hours), euthanize the animals.
-
Excise the stomachs, open them along the greater curvature, and rinse with saline.
-
Examine the gastric mucosa for lesions (e.g., erosions, petechiae) under a dissecting microscope.
-
Score the severity of the lesions using a validated scoring system (e.g., based on the number and size of lesions).
-
-
Data Analysis: Compare the ulcer scores between the Misoprostol-treated groups and the control group to determine the protective effect of the drug.
Visualizations: Signaling Pathways and Experimental Workflows
Caption: Signaling pathway of Misoprostol in gastric epithelial cells.
Caption: Workflow for a clinical trial of Misoprostol.
Misoprostol is a well-established therapeutic agent in gastroenterology with a clear mechanism of action and proven efficacy in the prevention and treatment of NSAID-induced gastroduodenal injury. The provided application notes, quantitative data, and experimental protocols offer a comprehensive resource for researchers and clinicians working in this area. Further research may continue to explore its utility in other gastrointestinal conditions and optimize its therapeutic regimens.
References
- 1. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Prevention of NSAID-induced ulcers by the coadministration of misoprostol: implications in clinical practice. | Semantic Scholar [semanticscholar.org]
- 3. Misoprostol in the prevention of NSAID-induced gastric ulcer: a multicenter, double-blind, placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Efficacy of 12 months' misoprostol as prophylaxis against NSAID-induced gastric ulcers. A placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying the Cytoprotective Mechanisms of (-)-Norprostol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of (-)-Norprostol, a synthetic prostaglandin E1 analog chemically related to Misoprostol, for investigating cytoprotective mechanisms. The information compiled here is intended to guide researchers in designing and executing experiments to explore its therapeutic potential.
Introduction to (-)-Norprostol and its Cytoprotective Properties
(-)-Norprostol, a compound related to the well-characterized prostaglandin E1 analog Misoprostol, offers a valuable tool for studying cellular protection. Misoprostol is known for its cytoprotective effects, particularly in the gastrointestinal mucosa, where it helps prevent ulcers induced by nonsteroidal anti-inflammatory drugs (NSAIDs).[1][2] Its mechanisms of action, which are presumed to be shared by (-)-Norprostol, involve the modulation of fundamental cellular signaling pathways that regulate inflammation, acid secretion, and cellular resilience to stressors.[3][4] These properties make (-)-Norprostol a compound of interest for research into therapies for conditions involving cellular damage, such as gastric ulcers, and potentially other inflammatory and ischemic conditions.
Mechanism of Action: Key Signaling Pathways
The cytoprotective effects of (-)-Norprostol are primarily mediated through its interaction with E-type prostanoid (EP) receptors, which are G-protein coupled receptors. (-)-Norprostol, like its analog Misoprostol, is an agonist for EP2, EP3, and EP4 receptors, triggering distinct downstream signaling cascades.[5][6]
EP Receptor Binding and cAMP Modulation
Upon binding to EP receptors, (-)-Norprostol initiates intracellular signaling pathways that are crucial for its cytoprotective effects. A key second messenger involved is cyclic adenosine monophosphate (cAMP).[7]
-
EP2 and EP4 Receptor Activation: These receptors are coupled to a stimulatory G-protein (Gs), which activates adenylyl cyclase, leading to an increase in intracellular cAMP levels.[7]
-
EP3 Receptor Activation: This receptor is coupled to an inhibitory G-protein (Gi), which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[7] This particular pathway is instrumental in the inhibition of gastric acid secretion by parietal cells.[2]
The balance of signaling through these different EP receptors in various cell types dictates the ultimate physiological response to (-)-Norprostol.
Downstream Effects on Inflammation and Cell Survival
The modulation of cAMP levels by (-)-Norprostol leads to the activation of Protein Kinase A (PKA), which in turn influences inflammatory and cell survival pathways.
-
Regulation of Inflammatory Cytokines: (-)-Norprostol has been shown to modulate the expression of key inflammatory cytokines. It suppresses the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and IL-8, while promoting the expression of the anti-inflammatory cytokine Interleukin-10 (IL-10).[8] This shift in the cytokine balance contributes significantly to its anti-inflammatory and cytoprotective properties.
-
Modulation of NF-κB Signaling: The cAMP/PKA pathway activated by (-)-Norprostol can influence the activity of the transcription factor Nuclear Factor-kappa B (NF-κB), a master regulator of inflammation.[6][9] By attenuating NF-κB activity, (-)-Norprostol can reduce the expression of pro-inflammatory genes.
-
Regulation of Bnip3 and Oxidative Stress: Research suggests that Misoprostol can repress the pro-death protein Bnip3, a member of the Bcl-2 family, through a PKA-dependent mechanism, thereby preventing hypoxia-induced cell death.[4][9][10] There is also evidence that Misoprostol can modulate oxidative stress markers, such as reducing lipoperoxidation and protein carbonylation.[11]
Data Presentation: Summary of Cytoprotective Effects
The following tables summarize quantitative data from studies on the cytoprotective effects of Misoprostol, the parent compound of (-)-Norprostol.
Table 1: In Vivo and Clinical Cytoprotective Effects of Misoprostol
| Study Type | Model/Condition | Treatment | Outcome Measure | Result | Citation |
| Clinical Trial | Aspirin-induced gastric microbleeding | 50 µg Misoprostol q.i.d. | Gastric microbleeding | Significant inhibition | [12] |
| Clinical Trial | Aspirin-induced fecal blood loss | 25 µg Misoprostol q.i.d. | Fecal blood loss | Significant inhibition | [12] |
| Clinical Trial | Ethanol-induced gastric mucosal injury | 200 µg Misoprostol | Endoscopic score (mean +/- SD) | 1.0 +/- 1.7 (vs. 5.5 +/- 0.9 for placebo) | [13] |
| Clinical Trial | Aspirin-induced gastric injury | 200 µg Misoprostol (5 doses over 24h) | Gastric mucosal protection | 67% of subjects protected (vs. 3% for placebo) | [14] |
| Clinical Trial | Benign gastric ulcer | 100 µg Misoprostol q.i.d. for 8 weeks | Ulcer healing rate | 62.0% (vs. 44.7% for placebo) | [15] |
| Preclinical Study | Indomethacin-induced gastric ulcer in rats | Misoprostol | Gastric ulceration | Significant reduction | [2] |
Table 2: In Vitro Effects of Misoprostol on Cellular Pathways
| Cell Type | Stimulus | Treatment | Outcome Measure | Result | Citation |
| Human PBMCs | LPS (1 µg/ml) | 10 µM Misoprostol | TNF-α mRNA expression | Significant attenuation | [8] |
| Human PBMCs | LPS (1 µg/ml) | 10 µM Misoprostol | TNF-α protein levels | Significant attenuation | [8] |
| RAW 264.7 cells | LPS | Misoprostol | IL-10 mRNA and protein expression | Significant increase | [8] |
| HCT-116 cells | Hypoxia | Misoprostol | Bnip3 protein expression | Repressed by >87% | [9] |
| HCT-116 cells | - | Misoprostol | Intracellular PKA activation | 3-fold increase | [9] |
| HCT-116 cells | - | Misoprostol | Nuclear localization of NF-κB | ~20% increase | [9] |
Experimental Protocols
The following are detailed protocols for key experiments to investigate the cytoprotective mechanisms of (-)-Norprostol.
Protocol 1: In Vitro Measurement of cAMP Levels
Objective: To determine the effect of (-)-Norprostol on intracellular cAMP levels in cells expressing EP receptors.
Materials:
-
HEK293 cells (or other suitable cell line) expressing the EP receptor of interest
-
(-)-Norprostol
-
Cell culture medium and supplements
-
Stimulation buffer (e.g., HBSS or PBS)
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
Forskolin (for studying Gi-coupled receptors)
-
Commercial cAMP assay kit (e.g., ELISA, HTRF)
-
Plate reader compatible with the chosen assay kit
Procedure:
-
Cell Culture: Culture and maintain the chosen cell line under standard conditions.
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
Preparation of Reagents: Prepare stock solutions of (-)-Norprostol, PDE inhibitor, and forskolin.
-
Assay: a. Remove the culture medium and wash the cells with stimulation buffer. b. Add stimulation buffer containing a PDE inhibitor and incubate for 15-30 minutes at 37°C. c. Add varying concentrations of (-)-Norprostol to the wells. d. For studying Gi-coupled receptors (like EP3), co-stimulate with an adenylyl cyclase activator like forskolin to measure the inhibitory effect of (-)-Norprostol. e. Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and perform the cAMP detection according to the manufacturer's protocol of the chosen assay kit.[7][16][17][18]
-
Data Analysis: Measure the signal using a plate reader. Plot the signal (representing cAMP levels) against the log concentration of (-)-Norprostol to determine the EC50 (for Gs-coupled receptors) or IC50 (for Gi-coupled receptors).[7]
Protocol 2: Assessment of Cytokine Production
Objective: To measure the effect of (-)-Norprostol on the production of pro- and anti-inflammatory cytokines in immune cells.
Materials:
-
Human Peripheral Blood Mononuclear Cells (PBMCs) or a macrophage cell line (e.g., RAW 264.7)
-
(-)-Norprostol
-
Lipopolysaccharide (LPS)
-
Cell culture medium (e.g., RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
ELISA or multiplex cytokine assay kits (for TNF-α, IL-6, IL-8, IL-10)
-
96-well cell culture plates
-
ELISA plate reader or flow cytometer
Procedure:
-
Cell Culture: Isolate PBMCs from whole blood or culture the chosen cell line.
-
Cell Seeding: Plate the cells in a 96-well plate at a suitable density.
-
Pre-treatment: Add varying concentrations of (-)-Norprostol to the wells and incubate for 1-2 hours.
-
Stimulation: Add LPS to all wells (except for the negative control) to stimulate cytokine production.
-
Incubation: Incubate the plate for 18-24 hours at 37°C in a CO2 incubator.
-
Supernatant Collection: Centrifuge the plate to pellet the cells and carefully collect the supernatant.
-
Cytokine Measurement: Measure the concentration of TNF-α, IL-6, IL-8, and IL-10 in the supernatant using ELISA or a multiplex assay according to the manufacturer's instructions.[7][8]
-
Data Analysis: Compare the cytokine levels in the (-)-Norprostol-treated groups to the LPS-only control group.
Protocol 3: Evaluation of NF-κB Activation
Objective: To determine if (-)-Norprostol modulates the activation of the NF-κB pathway.
Materials:
-
HeLa cells or another suitable cell line
-
(-)-Norprostol
-
TNF-α or another NF-κB activator
-
Cell culture reagents
-
Reagents for immunofluorescence or Western blotting
-
Primary antibody against NF-κB p65 subunit
-
Fluorescently labeled secondary antibody
-
DAPI or Hoechst for nuclear staining
-
Fluorescence microscope or high-content imaging system
-
Alternatively, a commercial NF-κB reporter assay kit
Procedure (Immunofluorescence for p65 Nuclear Translocation):
-
Cell Culture: Seed cells on glass coverslips in a 24-well plate and allow them to adhere.
-
Treatment: Pre-treat the cells with different concentrations of (-)-Norprostol for 1-2 hours, followed by stimulation with TNF-α for 30 minutes.
-
Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100.
-
Immunostaining: a. Block non-specific binding with a blocking buffer (e.g., BSA in PBS). b. Incubate with the primary antibody against NF-κB p65. c. Wash and incubate with the fluorescently labeled secondary antibody. d. Counterstain the nuclei with DAPI or Hoechst.
-
Imaging: Mount the coverslips and visualize using a fluorescence microscope. Capture images of multiple fields for each condition.[19][20]
-
Data Analysis: Quantify the nuclear translocation of p65 by measuring the fluorescence intensity in the nucleus versus the cytoplasm. Compare the treated groups to the stimulated control.[19][20][21]
Mandatory Visualizations
Caption: Signaling pathway of (-)-Norprostol's cytoprotective effects.
Caption: Experimental workflow for in vitro cAMP measurement.
Caption: Experimental workflow for cytokine production assay.
References
- 1. Cytoprotection with misoprostol: use in the treatment and prevention of ulcers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 3. Misoprostol and gastroduodenal mucosal protection (cytoprotection) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Misoprostol treatment prevents hypoxia-induced cardiac dysfunction through a 14-3-3 and PKA regulatory motif on Bnip3 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Misoprostol, an anti-ulcer agent and PGE2 receptor agonist, protects against cerebral ischemia - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. Misoprostol modulates cytokine expression through a cAMP Pathway: potential therapeutic implication for liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Misoprostol modulates the gene expression prostaglandin E2 and oxidative stress markers in myometrial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Gastrointestinal cytoprotective effects of misoprostol. Clinical efficacy overview - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Cytoprotection by a synthetic prostaglandin against ethanol-induced gastric mucosal damage. A double-blind endoscopic study in human subjects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Gastric protection by misoprostol against 1300 mg of aspirin. An endoscopic study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Healing of benign gastric ulcer. A placebo-controlled comparison of two dosage regimens of misoprostol, a synthetic analog of prostaglandin E1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Measuring cAMP Levels and Cytotoxicity in a Single Plate Well [promega.com]
- 17. cAMP-Glo™ Assay Protocol [promega.sg]
- 18. promega.com [promega.com]
- 19. Measurement of NF-κB activation in TLR-activated macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Nuclear Factor Kappa B (NF-κB) Translocation Assay Development and Validation for High Content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for the Laboratory Use of Norprostol, (-)-
Disclaimer: Information regarding the specific biological activity and established laboratory protocols for Norprostol, (-)-, also known as Misoprostol Impurity F, is not extensively available in public literature. These application notes are therefore based on the known pharmacology of its parent compound, Misoprostol, a synthetic analog of Prostaglandin E1 (PGE1). The protocols and pathways described herein are intended as a general framework for the initial characterization of a prostaglandin-like compound and should be adapted and validated experimentally for Norprostol, (-)-.
Introduction
Norprostol, (-)- is a recognized reference standard and an impurity of Misoprostol.[1][2][3] Misoprostol is a synthetic prostaglandin E1 analog with well-documented effects on various tissues, primarily mediated through prostaglandin E (EP) receptors, which are G-protein coupled receptors (GPCRs).[4][5] Given the structural similarity, it is hypothesized that Norprostol, (-)- may exhibit activity at prostaglandin receptors, potentially acting as an agonist or antagonist.
These notes provide a guide for researchers, scientists, and drug development professionals to investigate the potential biological activities of Norprostol, (-)- in a laboratory setting.
Chemical Properties:
| Property | Value | Source |
| IUPAC Name | methyl 7-(3-hydroxy-5-oxocyclopenten-1-yl)heptanoate | [6] |
| Molecular Formula | C₁₃H₂₀O₄ | [6] |
| Molecular Weight | 240.29 g/mol | [6] |
| CAS Number | 42038-75-5 | [2] |
Hypothesized Signaling Pathway
Based on the actions of PGE1 and its analogs, Norprostol, (-)- is hypothesized to interact with EP receptors, which can couple to different G-proteins to elicit varied downstream effects. A common pathway for PGE1 analogs involves the activation of Gs-protein coupled EP receptors (like EP2 and EP4), leading to the activation of adenylyl cyclase, an increase in intracellular cyclic AMP (cAMP), and subsequent activation of Protein Kinase A (PKA).[7][8][9] PKA can then phosphorylate various downstream targets, including transcription factors like CREB, to modulate gene expression and cellular function. Alternatively, interaction with Gi-coupled EP receptors (like EP3) could inhibit adenylyl cyclase and decrease cAMP levels.[1]
Caption: Hypothesized GPCR signaling pathway for Norprostol, (-)-.
Experimental Protocols
The following are generalized protocols for characterizing the biological activity of a prostaglandin-like compound such as Norprostol, (-)-.
Receptor Binding Assays
Objective: To determine if Norprostol, (-)- binds to specific prostaglandin receptors and to quantify its binding affinity (Ki).
Methodology:
-
Cell Culture and Membrane Preparation:
-
Culture cell lines stably expressing a specific human prostaglandin receptor subtype (e.g., EP1, EP2, EP3, EP4). HEK293 or CHO cells are commonly used.
-
Harvest cells and prepare crude membrane fractions by homogenization and centrifugation.
-
Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA).
-
-
Competitive Radioligand Binding Assay:
-
Incubate a fixed concentration of a high-affinity radiolabeled prostaglandin ligand (e.g., [³H]-PGE₂) with the cell membrane preparation.
-
Add increasing concentrations of unlabeled Norprostol, (-)- to compete with the radioligand for receptor binding.
-
Include a control with excess unlabeled ligand to determine non-specific binding.
-
After incubation to equilibrium, separate bound from free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters to remove unbound radioligand.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the Norprostol, (-)- concentration.
-
Fit the data to a one-site competition model using non-linear regression to determine the IC₅₀ value (the concentration of Norprostol, (-)- that inhibits 50% of specific radioligand binding).
-
Calculate the equilibrium dissociation constant (Ki) for Norprostol, (-)- using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.
-
Second Messenger Assays (cAMP Measurement)
Objective: To determine if Norprostol, (-)- modulates the production of the second messenger cAMP, indicating functional receptor activation or inhibition.
Methodology:
-
Cell Culture and Treatment:
-
Seed cells expressing the prostaglandin receptor of interest into 96-well plates.
-
Pre-treat cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For testing potential agonism, treat cells with increasing concentrations of Norprostol, (-)-.
-
For testing potential antagonism, pre-incubate cells with increasing concentrations of Norprostol, (-)- before stimulating them with a known agonist (e.g., PGE₂).
-
-
cAMP Quantification:
-
Lyse the cells at the end of the incubation period.
-
Measure intracellular cAMP levels using a commercially available kit, such as a competitive enzyme-linked immunosorbent assay (ELISA) or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
For agonism, plot the cAMP concentration against the logarithm of the Norprostol, (-)- concentration and fit to a sigmoidal dose-response curve to determine the EC₅₀ (effective concentration for 50% of maximal response) and Emax (maximum effect).
-
For antagonism, plot the response to the agonist against the logarithm of the Norprostol, (-)- concentration to determine the IC₅₀.
-
Cell-Based Functional Assays
Objective: To assess the effect of Norprostol, (-)- on a physiological response in a relevant cell type.
Example: Smooth Muscle Relaxation/Contraction Assay
-
Tissue Preparation:
-
Isolate smooth muscle tissue strips (e.g., from guinea pig ileum or rat uterus) and mount them in an organ bath containing physiological salt solution, maintained at 37°C and aerated with carbogen (95% O₂ / 5% CO₂).
-
-
Experimental Procedure:
-
Allow the tissue to equilibrate under a resting tension.
-
Record isometric contractions using a force transducer.
-
To test for contractile effects, add increasing cumulative concentrations of Norprostol, (-)- to the organ bath.
-
To test for relaxant effects, pre-contract the tissue with an agonist (e.g., carbachol or histamine) and then add increasing concentrations of Norprostol, (-)-.
-
-
Data Analysis:
-
Measure the change in tension in response to Norprostol, (-)-.
-
Express the response as a percentage of the maximal contraction or relaxation induced by a reference compound.
-
Plot the dose-response curve and determine the EC₅₀ and Emax.
-
Illustrative Quantitative Data (Hypothetical)
The following table presents a hypothetical summary of quantitative data that could be obtained from the experiments described above. Note: These values are for illustrative purposes only and are not based on experimental data for Norprostol, (-)-.
| Assay | Receptor Subtype | Parameter | Hypothetical Value |
| Receptor Binding | EP2 | Ki (nM) | 150 |
| EP4 | Ki (nM) | 85 | |
| cAMP Accumulation | EP2 | EC₅₀ (nM) | 250 |
| EP4 | EC₅₀ (nM) | 120 | |
| Smooth Muscle Relaxation | Rat Uterus | EC₅₀ (nM) | 180 |
Experimental Workflow Diagram
The following diagram illustrates a general workflow for the characterization of a novel prostaglandin-like compound.
Caption: General workflow for characterizing Norprostol, (-)-.
References
- 1. Prostaglandin E1 attenuates AngII-induced cardiac hypertrophy via EP3 receptor activation and Netrin-1upregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. (-)-Norprostol - SRIRAMCHEM [sriramchem.com]
- 3. veeprho.com [veeprho.com]
- 4. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. selleckchem.com [selleckchem.com]
- 6. Norprostol | C13H20O4 | CID 3912664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. cAMP-dependent pathway - Wikipedia [en.wikipedia.org]
- 8. The Role of Prostaglandin E1 as a Pain Mediator through Facilitation of Hyperpolarization-Activated Cyclic Nucleotide-Gated Channel 2 via the EP2 Receptor in Trigeminal Ganglion Neurons of Mice [mdpi.com]
- 9. G protein-coupled receptor - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for (-)-Norprostol as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
(-)-Norprostol is a well-characterized chemical entity primarily utilized as a reference standard in the pharmaceutical industry.[1] As a key related substance of the active pharmaceutical ingredient (API) Misoprostol, a synthetic prostaglandin E1 analog, (-)-Norprostol plays a critical role in the quality control of Misoprostol drug products.[2][3] Its use is essential for the development, validation, and routine application of analytical methods to ensure the identity, purity, and quality of Misoprostol formulations.[1][2][4] These application notes provide detailed protocols and data for the use of (-)-Norprostol as a reference standard in a research and quality control setting.
Chemical and Physical Properties
A summary of the key chemical and physical properties of (-)-Norprostol is presented in the table below. This information is crucial for its proper handling, storage, and use in analytical procedures.
| Property | Value |
| IUPAC Name | methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate |
| Synonyms | Misoprostol impurity F [EP], Methyl (S)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate |
| CAS Number | 42038-75-5 |
| Molecular Formula | C₁₃H₂₀O₄ |
| Molecular Weight | 240.3 g/mol |
| Appearance | Not specified, typically a solid |
| Storage | 2-8°C Refrigerator |
Applications in Research and Quality Control
The primary application of (-)-Norprostol is as a certified reference standard for the following analytical procedures:
-
Analytical Method Development and Validation: Used to develop and validate new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of Misoprostol and its related substances.[2]
-
Routine Quality Control: Employed in routine quality control testing of Misoprostol bulk drug and finished pharmaceutical products to ensure they meet the required purity specifications.
-
Stability Testing: Utilized in stability studies of Misoprostol to identify and quantify degradation products, including (-)-Norprostol, under various stress conditions (e.g., acid, base, oxidative, thermal, and photolytic stress).
-
Impurity Profiling: Serves as a marker for the identification and characterization of impurities in Misoprostol manufacturing processes.
Experimental Protocols
Protocol 1: Preparation of (-)-Norprostol Standard Solution for HPLC Analysis
This protocol describes the preparation of a stock and working standard solution of (-)-Norprostol for use in HPLC analysis.
Materials:
-
(-)-Norprostol reference standard
-
HPLC-grade acetonitrile
-
HPLC-grade water
-
Volumetric flasks (e.g., 10 mL, 50 mL, 100 mL)
-
Analytical balance
-
Pipettes
Procedure:
-
Stock Solution Preparation (e.g., 100 µg/mL):
-
Accurately weigh approximately 10 mg of (-)-Norprostol reference standard into a 100 mL volumetric flask.
-
Dissolve the standard in a suitable diluent, such as a mixture of acetonitrile and water (e.g., 50:50 v/v).
-
Sonicate for 5-10 minutes to ensure complete dissolution.
-
Bring the solution to volume with the diluent and mix thoroughly.
-
-
Working Standard Solution Preparation (e.g., 1 µg/mL):
-
Pipette 1.0 mL of the stock solution into a 100 mL volumetric flask.
-
Dilute to volume with the mobile phase to be used in the HPLC analysis.
-
Mix thoroughly.
-
Storage: Store the stock and working solutions at 2-8°C and protect from light. The stability of the solutions should be determined as part of the method validation.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Misoprostol and Related Substances (including (-)-Norprostol)
This protocol provides a general reversed-phase HPLC method for the separation of Misoprostol from its related substances, including (-)-Norprostol. Method parameters may need to be optimized for specific applications and instrumentation.
Instrumentation and Conditions:
| Parameter | Condition |
| HPLC System | A system with a UV detector |
| Column | Symmetry C18 (250 x 4.6 mm, 5 µm) or equivalent |
| Mobile Phase | Acetonitrile:Water:Methanol (45:55:1 v/v/v) (Isocratic) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 200 nm |
| Injection Volume | 20 µL |
Procedure:
-
Prepare the mobile phase and degas it before use.
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
Inject a blank (diluent), the (-)-Norprostol working standard solution, a Misoprostol reference standard solution, and the sample solution(s) to be analyzed.
-
Record the chromatograms and integrate the peaks.
-
Identify the (-)-Norprostol peak in the sample chromatogram by comparing its retention time with that of the (-)-Norprostol reference standard.
-
Quantify the amount of (-)-Norprostol in the sample using the peak area of the standard.
Data Presentation
The following table summarizes typical validation parameters for an HPLC method for the analysis of Misoprostol and its related substances. These values are indicative and should be established for each specific method and laboratory.
| Validation Parameter | Typical Acceptance Criteria |
| Specificity | The method should be able to resolve Misoprostol from its impurities and degradation products. |
| Linearity (r²) | ≥ 0.999 for the analyte and impurities. |
| Accuracy (% Recovery) | 98.0% to 102.0% |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate Precision: ≤ 2.0% |
| Limit of Detection (LOD) | Signal-to-noise ratio of 3:1 |
| Limit of Quantitation (LOQ) | Signal-to-noise ratio of 10:1 |
| Robustness | No significant changes in results with small, deliberate variations in method parameters. |
Visualizations
Experimental Workflow for Reference Standard Use
The following diagram illustrates the typical workflow for utilizing (-)-Norprostol as a reference standard in a quality control setting.
Logical Relationship in Quality Control
This diagram shows the logical relationship of (-)-Norprostol as an impurity reference standard in the overall quality control of Misoprostol.
References
- 1. veeprho.com [veeprho.com]
- 2. Development and validation of LC methods for the separation of misoprostol related substances and diastereoisomers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Analytical methodology to determine the potency and quality of misoprostol tablets | IET Conference Publication | IEEE Xplore [ieeexplore.ieee.org]
Troubleshooting & Optimization
Technical Support Center: Troubleshooting "Norprostol, (-)-" Experimental Results
Welcome to the technical support center for "Norprostol, (-)-". This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting their experimental results. The following guides and frequently asked questions (FAQs) address common issues encountered during in vitro experiments with this prostaglandin E1 analog.
Frequently Asked Questions (FAQs)
Q1: What is "Norprostol, (-)-" and what are its synonyms?
"Norprostol, (-)-" is a synthetic analog of Prostaglandin E1 (PGE1). It is also known as Misoprostol EP Impurity F.[1][2][3] Its chemical name is methyl 7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate. It is often used as a reference standard in analytical chemistry and for research purposes.
Q2: What is the primary mechanism of action for "Norprostol, (-)-"?
As a PGE1 analog, "Norprostol, (-)-" is expected to exert its biological effects by binding to and activating E-type prostanoid (EP) receptors. There are four main subtypes of EP receptors: EP1, EP2, EP3, and EP4, which are G-protein coupled receptors (GPCRs). The specific downstream signaling cascade depends on the EP receptor subtype expressed in the experimental cell type.
-
EP1 Receptor: Coupled to Gq, its activation leads to an increase in intracellular calcium ([Ca2+]) levels.[4][5]
-
EP2 and EP4 Receptors: Coupled to Gs, their activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).
-
EP3 Receptor: Coupled to Gi, its activation inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP.[6]
Q3: How should I store and handle "Norprostol, (-)-"?
For optimal stability, "Norprostol, (-)-" should be stored as a solid at -20°C. For preparing stock solutions, it is advisable to use a non-aqueous solvent such as DMSO or ethanol. Aqueous solutions of prostaglandins can be unstable and susceptible to degradation. It is recommended to prepare fresh aqueous working solutions from the stock for each experiment and avoid repeated freeze-thaw cycles.
Troubleshooting Experimental Results
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or no cellular response | Cell line suitability: The cell line may not express the target EP receptor subtype or may express it at very low levels. | Cell Line Validation: Confirm the expression of the target EP receptor (EP1, EP2, EP3, or EP4) in your cell line using techniques like RT-PCR, western blot, or immunofluorescence. Consider using a cell line known to express the receptor of interest or transiently transfecting cells with the receptor. |
| Compound degradation: "Norprostol, (-)-" may have degraded due to improper storage or handling. | Fresh Preparation: Prepare fresh stock solutions and working dilutions for each experiment. Avoid prolonged storage of aqueous solutions. | |
| Incorrect assay conditions: The assay buffer, incubation time, or temperature may not be optimal. | Assay Optimization: Titrate the concentration of "Norprostol, (-)-" to determine the optimal working range. Optimize incubation times and temperatures based on the specific assay (e.g., shorter times for kinetic assays like calcium flux, longer for cAMP accumulation). | |
| High background signal | Non-specific binding: The compound may be binding to other cellular components or the assay plate. | Blocking Agents: Include a blocking agent like bovine serum albumin (BSA) in your assay buffer to reduce non-specific binding. |
| Cellular stress: High cell density or poor cell health can lead to elevated background signals. | Optimal Cell Culture: Ensure cells are healthy, in the logarithmic growth phase, and plated at an appropriate density. Refer to general cell culture troubleshooting guides for maintaining healthy cultures.[7][8] | |
| Low signal-to-noise ratio | Low receptor expression: As mentioned above, low receptor numbers will result in a weak signal. | Receptor Overexpression: Consider using a cell line that overexpresses the target EP receptor to amplify the signal. |
| Suboptimal reagent concentration: The concentration of detection reagents (e.g., fluorescent dyes, antibodies) may not be optimal. | Reagent Titration: Titrate all detection reagents to find the concentration that provides the best signal-to-noise ratio. |
Key Experimental Protocols
Below are detailed methodologies for key experiments commonly used to characterize the activity of prostaglandin analogs like "Norprostol, (-)-".
EP Receptor Binding Assay (Radioligand Competition)
This assay determines the binding affinity of "Norprostol, (-)-" to a specific EP receptor subtype.
Methodology:
-
Cell Preparation: Use cell membranes prepared from a cell line stably expressing the human EP receptor subtype of interest (e.g., HEK293 or CHO cells).
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl2 and 0.1% BSA).
-
Competition Assay:
-
In a 96-well plate, add a fixed concentration of a suitable radioligand (e.g., [3H]-PGE2).
-
Add increasing concentrations of unlabeled "Norprostol, (-)-" (competitor).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Separate bound from free radioligand by rapid filtration through a glass fiber filter plate.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of "Norprostol, (-)-" that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Intracellular cAMP Accumulation Assay
This functional assay measures the ability of "Norprostol, (-)-" to modulate cAMP levels, typically through EP2, EP4 (stimulation), or EP3 (inhibition) receptors.
Methodology:
-
Cell Seeding: Seed a suitable cell line expressing the target EP receptor in a 96-well plate and grow to confluence.
-
Pre-incubation:
-
Wash the cells with a serum-free medium or a physiological buffer (e.g., HBSS).
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period (e.g., 15-30 minutes) to prevent cAMP degradation.
-
-
Compound Treatment:
-
For EP2/EP4 agonism: Add increasing concentrations of "Norprostol, (-)-" and incubate for a defined time (e.g., 30 minutes).
-
For EP3 antagonism: Add a known EP3 agonist (e.g., sulprostone) in the presence of increasing concentrations of "Norprostol, (-)-".
-
-
Cell Lysis and cAMP Measurement:
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the "Norprostol, (-)-" concentration.
-
Determine the EC50 (for agonists) or IC50 (for antagonists) value.
-
Intracellular Calcium Mobilization Assay
This assay is used to assess the activation of Gq-coupled receptors like EP1.
Methodology:
-
Cell Seeding: Seed a cell line expressing the EP1 receptor in a black, clear-bottom 96-well plate.
-
Dye Loading:
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions. This is typically done in a physiological buffer.
-
-
Compound Addition and Signal Detection:
-
Place the plate in a fluorescence plate reader equipped with injectors.
-
Measure the baseline fluorescence.
-
Inject increasing concentrations of "Norprostol, (-)-" into the wells.
-
Immediately begin kinetic reading of the fluorescence signal over a period of 1-3 minutes to capture the transient calcium flux.[3][10]
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline.
-
Plot the peak ΔF against the logarithm of the "Norprostol, (-)-" concentration.
-
Determine the EC50 value.
-
Visualizing Experimental Workflows and Signaling Pathways
To aid in understanding the experimental processes and underlying biological mechanisms, the following diagrams have been generated using Graphviz.
Caption: General workflow for in vitro cell-based assays.
Caption: Signaling pathways of Prostaglandin E1 analogs.
References
- 1. content.abcam.com [content.abcam.com]
- 2. Frontiers | The calcium-sensing receptor modulates the prostaglandin E2 pathway in intestinal inflammation [frontiersin.org]
- 3. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 4. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. An agonist sensitive, quick and simple cell-based signaling assay for determination of ligands mimicking prostaglandin E2 or E1 activity through subtype EP1 receptor: Suitable for high throughput screening - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Mammalian Cell Culture Basics Support—Troubleshooting | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. Cell culture troubleshooting | Proteintech Group [ptglab.com]
- 9. resources.revvity.com [resources.revvity.com]
- 10. Calcium Flux Assays | Agilent [agilent.com]
Technical Support Center: Optimizing "Norprostol, (-)-" Dosage for In Vitro Assays
Welcome to the technical support center for "Norprostol, (-)-". This resource is designed for researchers, scientists, and drug development professionals to provide guidance on utilizing this compound in in vitro assays. Here you will find frequently asked questions (FAQs), troubleshooting guides, and detailed experimental protocols to address common challenges encountered during your research.
Frequently Asked Questions (FAQs)
Q1: What is "Norprostol, (-)-" and what is its relationship to Misoprostol?
"Norprostol, (-)-" (CAS Number: 42038-75-5) is also known as Misoprostol EP Impurity F.[1][2][3][4] It is a known impurity of Misoprostol, a synthetic analog of prostaglandin E1.[1][] While its biological activity is not as extensively characterized as Misoprostol, its structural similarity suggests it may interact with prostaglandin receptors.
Q2: What is the primary mechanism of action for prostaglandin E analogs like "Norprostol, (-)-"?
Prostaglandin E analogs primarily exert their effects by binding to and activating prostaglandin E (EP) receptors, which are a group of four G-protein coupled receptors (GPCRs): EP1, EP2, EP3, and EP4.[6][7] These receptors are coupled to different intracellular signaling pathways, leading to a variety of cellular responses.[6][7] For instance, EP2 and EP4 receptor activation typically leads to an increase in intracellular cyclic AMP (cAMP) levels, while EP1 activation stimulates calcium mobilization and EP3 activation can inhibit cAMP production.[6][7]
Q3: What are some common in vitro assays where "Norprostol, (-)-" could be used?
Based on the activity of the parent compound Misoprostol and other prostaglandin analogs, "Norprostol, (-)-" could potentially be investigated in a variety of in vitro assays, including:
-
Receptor Binding Assays: To determine its affinity and selectivity for the different EP receptor subtypes.
-
Second Messenger Assays: To measure changes in intracellular cAMP or calcium levels upon receptor activation.
-
Cell Proliferation and Cytotoxicity Assays: To assess its effects on cell growth and viability.[8]
-
Anti-inflammatory Assays: To investigate its potential to modulate inflammatory responses in cell culture models.
-
Gastric Acid Secretion Assays: In vitro models of gastric parietal cells could be used to study its effect on acid secretion, similar to Misoprostol.[]
Q4: What is a recommended starting concentration range for "Norprostol, (-)-" in in vitro assays?
Due to the limited specific data on "Norprostol, (-)-", determining a precise starting concentration requires empirical testing. However, based on the in vitro activity of Misoprostol, a broad starting range of 10 nM to 10 µM is suggested. For instance, Misoprostol has been shown to inhibit gastric acid secretion in vitro at concentrations ranging from 10⁻⁷ to 10⁻⁴ M (100 nM to 100 µM).[] It is crucial to perform a dose-response curve to determine the optimal concentration for your specific cell type and assay.
Q5: How should I prepare and store "Norprostol, (-)-"?
-
Reconstitution: Lyophilized "Norprostol, (-)-" should be reconstituted in a suitable organic solvent, such as DMSO or ethanol, to create a concentrated stock solution. It is recommended to spin the vial briefly before opening to ensure all the powder is at the bottom.
-
Storage: Store the lyophilized powder at -20°C. Once reconstituted, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C. For short-term storage (a few days), the stock solution can be kept at 4°C. Always refer to the manufacturer's specific storage recommendations.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| No observable effect of "Norprostol, (-)-" | Incorrect Dosage: The concentration used may be too low or too high (causing toxicity). | Perform a wide-range dose-response experiment (e.g., 1 nM to 100 µM) to identify the optimal working concentration. |
| Compound Instability: The compound may have degraded due to improper storage or handling. | Ensure proper storage of the stock solution (aliquoted, at -20°C or -80°C). Prepare fresh dilutions from the stock for each experiment. | |
| Low Receptor Expression: The cell line used may not express the target EP receptors at a sufficient level. | Verify EP receptor expression in your cell line using techniques like RT-qPCR or Western blotting. Consider using a cell line known to express the target receptors. | |
| Solvent Effects: The solvent used to dissolve "Norprostol, (-)-" (e.g., DMSO) may be affecting the cells at the concentration used. | Run a vehicle control (cells treated with the same concentration of solvent without the compound) to assess solvent toxicity. Keep the final solvent concentration in the culture medium below 0.5%. | |
| High variability between replicate wells | Inconsistent Cell Seeding: Uneven cell distribution in the microplate. | Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette and be consistent with your pipetting technique. |
| Edge Effects: Evaporation from the outer wells of the microplate. | Avoid using the outermost wells of the plate for experimental samples. Fill the outer wells with sterile PBS or media to maintain humidity. | |
| Pipetting Errors: Inaccurate dispensing of the compound or reagents. | Calibrate your pipettes regularly. Use fresh pipette tips for each addition. | |
| Unexpected cytotoxic effects | High Compound Concentration: The concentration of "Norprostol, (-)-" may be toxic to the cells. | Perform a cytotoxicity assay (e.g., MTT, LDH) to determine the cytotoxic concentration range. Use concentrations below the toxic threshold for functional assays. |
| Contamination: Mycoplasma or bacterial contamination in the cell culture. | Regularly test your cell lines for mycoplasma contamination. Practice sterile cell culture techniques. |
Quantitative Data Summary
As specific quantitative data for "Norprostol, (-)-" is limited in publicly available literature, the following table summarizes data for the parent compound, Misoprostol, and other relevant prostaglandin E analogs to provide a reference for experimental design.
| Compound | Assay | Cell/Tissue Type | Effective Concentration (EC₅₀/IC₅₀) | Reference |
| Misoprostol | Inhibition of Gastric Acid Secretion | Isolated rat gastric fundus | 10⁻⁷ to 10⁻⁴ M | [] |
| Misoprostol | Prostaglandin E2 Secretion | Term pregnant rat myometrium | 50 and 100 pg/ml | [] |
| Sulprostone (EP3 Agonist) | Inhibition of Locus Coeruleus Neuron Firing | Rat brain slices | EC₅₀ = 15 nM |
Note: This data is for related compounds and should be used as a guideline. The optimal concentration for "Norprostol, (-)-" must be determined empirically.
Experimental Protocols
General Protocol for a Cell-Based In Vitro Assay
This protocol provides a general workflow for assessing the effect of "Norprostol, (-)-" on a cellular response. Specific parameters such as cell seeding density, incubation times, and assay endpoints will need to be optimized for your particular experiment.
Figure 1. A generalized workflow for in vitro cell-based assays with (-)-Norprostol.
Signaling Pathways
The following diagram illustrates the general signaling pathways activated by Prostaglandin E2 (PGE2) through its EP receptors. As a PGE1 analog, "Norprostol, (-)-" is expected to interact with these pathways.
Figure 2. Prostaglandin E2 (PGE2) receptor signaling pathways.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. cleanchemlab.com [cleanchemlab.com]
- 3. veeprho.com [veeprho.com]
- 4. MISOPROSTOL IMPURITY F | CAS No- 42038-75-5 | Simson Pharma Limited [simsonpharma.com]
- 6. Characterization of EP receptor subtypes responsible for prostaglandin E2-induced pain responses by use of EP1 and EP3 receptor knockout mice - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Characterization of the Signaling Modalities of Prostaglandin E2 Receptors EP2 and EP4 Reveals Crosstalk and a Role for Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
- 8. media.sciltp.com [media.sciltp.com]
"Norprostol, (-)-" stability and storage best practices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability, storage, and handling of (-)-Norprostol. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for (-)-Norprostol?
For optimal stability, (-)-Norprostol should be stored as a solid at -20°C or below in a tightly sealed, light-resistant container.[1]
Q2: How should I prepare solutions of (-)-Norprostol?
It is recommended to prepare aqueous solutions of (-)-Norprostol fresh for each experiment and use them within the same day.[1] Storing aqueous solutions for extended periods is not advised due to potential degradation.[1] If the compound is supplied in an organic solvent, this can be evaporated under a gentle stream of nitrogen and the compound redissolved in a solvent of choice, such as DMSO or ethanol, before further dilution into aqueous buffers.[1]
Q3: What are the general safety precautions for handling (-)-Norprostol?
(-)-Norprostol should be handled with care. It is important to wear appropriate personal protective equipment (PPE), including gloves, protective clothing, and eye protection.[1] Work should be conducted in a well-ventilated area to minimize inhalation of aerosols or vapors.[1] Direct contact with skin and eyes should be avoided.[1] In case of contact, the affected area should be rinsed immediately with water.[1]
Stability and Degradation
Q4: What is the stability of (-)-Norprostol under different conditions?
Data on the stability of a related prostaglandin, Misoprostol, indicates that its stability is significantly improved when dispersed in hydroxypropyl methylcellulose (HPMC), with minimal degradation observed at 55°C below 30% relative humidity.[4] This suggests that minimizing exposure to water is crucial for the stability of similar compounds.
Table 1: General Forced Degradation Conditions for Stability Assessment
| Stress Condition | Typical Reagents and Conditions |
| Acid Hydrolysis | 0.1 M - 1 M HCl, room temperature to 60°C |
| Base Hydrolysis | 0.1 M - 1 M NaOH, room temperature to 60°C |
| Oxidation | 3-30% H₂O₂, room temperature |
| Thermal Degradation | 40-80°C (solid and solution) |
| Photostability | Exposure to UV and visible light (e.g., 1.2 million lux hours and 200 watt hours/square meter)[5] |
Q5: What are the likely degradation pathways for (-)-Norprostol?
Specific degradation pathways for (-)-Norprostol have not been detailed in available literature. However, based on the structure of related prostaglandin E1 analogs, potential degradation pathways may include hydrolysis of the ester group and oxidation of the cyclopentenone ring and side chains.
Experimental Protocols & Troubleshooting
Q6: Can you provide a general protocol for a receptor binding assay using a prostaglandin E1 analog like (-)-Norprostol?
The following is a generalized protocol for a competitive radioligand binding assay, adapted from protocols for Alprostadil (Prostaglandin E1).
Experimental Workflow for Receptor Binding Assay
Caption: Workflow for a competitive receptor binding assay.
Detailed Steps:
-
Membrane Preparation:
-
Culture cells expressing the target EP receptor.
-
Harvest and wash the cells.
-
Homogenize the cells and perform differential centrifugation to isolate the cell membranes.
-
Resuspend the final membrane pellet in the assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add the assay buffer, a constant concentration of a radiolabeled prostaglandin (e.g., [³H] PGE₂), and varying concentrations of unlabeled (-)-Norprostol.
-
Add the membrane preparation to initiate the binding reaction.
-
Incubate the plate to allow the binding to reach equilibrium.
-
Terminate the reaction by rapid filtration through glass fiber filters to separate the receptor-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the concentration of (-)-Norprostol.
-
Determine the IC₅₀ (the concentration of (-)-Norprostol that inhibits 50% of the specific binding of the radioligand).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
Q7: What are some common problems and troubleshooting tips when working with prostaglandin analogs in cell-based assays?
Troubleshooting Guide for Prostaglandin Analog Experiments
| Problem | Possible Cause | Recommended Solution |
| Low or no biological activity | Compound degradation | Prepare fresh aqueous solutions for each experiment. Ensure proper storage of the solid compound at -20°C or below, protected from light and moisture.[1] |
| Incorrect solvent or poor solubility | First, dissolve the compound in a small amount of an organic solvent like DMSO or ethanol, then dilute with the aqueous buffer.[1] Gentle warming or sonication may aid dissolution.[1] | |
| High variability between replicates | Inconsistent sample preparation | Ensure accurate and consistent pipetting, especially when preparing serial dilutions. Use calibrated pipettes and fresh tips for each sample.[6] |
| Cell-related issues | Ensure consistent cell seeding density and cell health. Monitor cell viability and passage number.[7] | |
| Unexpected or off-target effects | Non-specific binding | Include appropriate controls in your assay, such as vehicle controls and controls with known agonists/antagonists. Optimize blocking conditions in binding assays.[8][9] |
| Contamination of reagents | Use sterile techniques and high-purity reagents. Filter-sterilize solutions where appropriate. | |
| Difficulty in detecting the compound in cell culture supernatant | Low concentration or degradation | Optimize the sampling time and consider the number and viability of cells. For sensitive detection, consider using an ELISA kit and follow the manufacturer's protocol for sample preparation and storage.[6] |
Signaling Pathways
Q8: What signaling pathways are likely modulated by (-)-Norprostol?
As a prostaglandin E1 analog, (-)-Norprostol is expected to exert its biological effects by binding to one or more of the four E-type prostanoid (EP) receptors: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling cascades.
Signaling Pathways of EP Receptors
Caption: Simplified overview of EP receptor signaling pathways.
-
EP1 Receptor: Couples to Gq, leading to the activation of phospholipase C (PLC). This results in the generation of inositol trisphosphate (IP₃) and diacylglycerol (DAG), which in turn increase intracellular calcium levels and activate protein kinase C (PKC).
-
EP2 and EP4 Receptors: Primarily couple to Gs, which activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of protein kinase A (PKA). The EP4 receptor can also couple to Gi and activate the PI3K/Akt pathway.
-
EP3 Receptor: Couples to Gi, which inhibits adenylyl cyclase, resulting in a decrease in intracellular cAMP levels.
References
- 1. benchchem.com [benchchem.com]
- 2. stability-indicating hplc method: Topics by Science.gov [science.gov]
- 3. Identification of Degradation Products and a Stability-Indicating RP-HPLC Method for the Determination of Flupirtine Maleate in Pharmaceutical Dosage Forms - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ema.europa.eu [ema.europa.eu]
- 5. benchchem.com [benchchem.com]
- 6. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.com]
- 7. swordbio.com [swordbio.com]
- 8. Ligand Binding Assays: Definitions, Techniques, and Tips to Avoid Pitfalls - Fluidic Sciences Ltd % [fluidic.com]
- 9. assaygenie.com [assaygenie.com]
Technical Support Center: In Vivo Experiments with Norprostol, (-)-
Welcome to the technical support center for researchers using Norprostol, (-)- in in vivo experiments. Norprostol, (-)- is chemically known as a key reference standard for Misoprostol, a synthetic analog of prostaglandin E1 (PGE1)[1][2][3]. Therefore, this guide is based on the established properties and experimental considerations for Misoprostol and other PGE1 analogs.
Frequently Asked Questions (FAQs)
Q1: What is Norprostol, (-)- and what is its primary mechanism of action?
A1: Norprostol, (-)- is a well-characterized chemical reference material related to Misoprostol, a synthetic prostaglandin E1 (PGE1) analog[1][2]. Prostaglandins exert their effects by activating specific G-protein coupled receptors (GPCRs) on the cell surface[4][5]. As a PGE1 analog, Norprostol, (-)- is expected to primarily target the prostaglandin E receptors, designated EP1, EP2, EP3, and EP4. These receptors are involved in a vast array of physiological processes, including inflammation, pain perception, gastric acid secretion, and smooth muscle contraction[2][3][6][7].
Q2: How do the different EP receptors function?
A2: The four EP receptor subtypes couple to different intracellular signaling pathways, often leading to distinct or even opposing effects:
-
EP1: Typically couples to Gq proteins, leading to an increase in intracellular calcium (Ca²⁺) levels[8].
-
EP2 & EP4: Couple to Gs proteins, which activate adenylyl cyclase, resulting in increased cyclic AMP (cAMP) levels and smooth muscle relaxation[9].
-
EP3: Primarily couples to Gi proteins, which inhibit adenylyl cyclase and decrease cAMP levels.
The specific receptor expression profile in your target tissue will determine the ultimate biological response.
Q3: What are the common in vivo applications for a PGE1 analog like Norprostol, (-)-?
A3: Based on the activities of PGE1 analogs, common research areas for in vivo studies include:
-
Gastrointestinal Protection: Investigating the prevention of gastric ulcers, particularly those induced by NSAIDs[2].
-
Pain and Inflammation: Studying its role in nociception, where it can have algesic (pain-producing) properties, making it useful in pain models[7].
-
Ophthalmology: Researching the reduction of intraocular pressure (IOP) in glaucoma models, although this is more common for PGF2α analogs[10][11][12][13].
-
Reproductive Biology: Investigating its uterotonic effects, such as inducing uterine contractions[3].
Troubleshooting In Vivo Experiments
Q1: I am observing high mortality or severe distress in my animal cohort after administration. What could be the cause?
A1: This is a critical issue that requires immediate attention. Potential causes include:
-
Dosage Calculation Error: Double-check your calculations for dose per body weight. Prostaglandin analogs are potent, and a small error can lead to significant adverse effects.
-
Vehicle-Related Toxicity: Ensure the vehicle used to dissolve Norprostol, (-)- is non-toxic and administered at an appropriate volume. For example, some studies use 1% ethanol in sterile saline[7]. High concentrations of ethanol or other solvents can cause adverse reactions.
-
Systemic Effects: High systemic doses can lead to severe side effects like diarrhea, abdominal cramping, and cardiovascular changes. Consider reducing the dose or using a more localized administration route if your experimental design allows.
-
Animal Health: Ensure the animals are healthy, properly acclimatized, and not under undue stress before the experiment begins[14].
Troubleshooting Workflow for Animal Distress
Caption: A decision tree for troubleshooting unexpected animal mortality or distress.
Q2: My results show high variability between animals. How can I improve consistency?
A2: High variability can obscure true experimental effects. To improve consistency:
-
Standardize Procedures: Ensure consistent timing of injections, measurements, and animal handling. For studies on pain or inflammation, allow animals to habituate to the testing environment to reduce stress-induced variability[7].
-
Control for Circadian Rhythms: Many biological processes, including intraocular pressure, follow a diurnal cycle. Performing experiments at the same time each day can reduce this source of variation[15].
-
Use a Homogeneous Animal Population: Use animals of the same age, sex, and strain.
-
Increase Sample Size: If variability is inherent to the model, increasing the number of animals per group can improve statistical power.
Q3: I am seeing local irritation (e.g., redness, swelling) at the injection site. What can I do?
A3: Prostaglandins are key mediators of inflammation, so a local reaction is not entirely unexpected. To minimize this:
-
Check pH and Osmolality: Ensure your final drug solution is pH-neutral and isotonic.
-
Dilute the Compound: A lower concentration in a larger volume (within acceptable limits for the injection site) may reduce irritation.
-
Change Vehicle: If using a vehicle with solvents like ethanol or DMSO, try to reduce the final concentration to the lowest effective level.
Quantitative Data from In Vivo Studies
The following tables summarize quantitative data from published studies on prostaglandin analogs in rodents. This data can serve as a starting point for dose-finding studies.
Table 1: Dose-Response of PGE2 on Thermal Pain Sensitivity in Rats (Data adapted from a study on thermal nociceptive hypersensitivity[7])
| Dose (µg, intradermal) | Vehicle | 0.003 | 0.03 | 0.3 | 3 | 30 |
| Mean Withdrawal Latency (s) ± SEM | 13.4 ± 0.7 | - | - | 9.4 ± 0.9 | 7.9 ± 1.0 | 5.3 ± 0.6 |
Table 2: Effect of Prostaglandin Analogs on Intraocular Pressure (IOP) in Mice (Data adapted from a study on IOP reduction in wild-type mice, measured 3 hours post-instillation at night[15][16])
| Compound (Topical Admin.) | Concentration | Mean IOP Reduction (%) ± SEM |
| Latanoprost | 0.005% | 23.2 ± 1.1 |
| Travoprost | 0.004% | 26.1 ± 1.2 |
| Bimatoprost | 0.03% | 19.8 ± 1.5 |
| Isopropyl Unoprostone | 0.12% | 13.7 ± 1.9 |
Protocols and Visual Guides
General Protocol: Assessing Nociceptive Response in Rodents
This protocol is a generalized example based on methodologies for studying the algesic properties of prostaglandins[7].
-
Animal Acclimatization: House animals (e.g., male Sprague Dawley rats) in a controlled environment with a regular light/dark cycle for at least one week before experiments. Allow ad libitum access to food and water[7].
-
Habituation: For several days leading up to the experiment, transfer animals to the testing room and place them in the testing apparatus (e.g., Hargreaves test device) for 20-30 minutes to minimize stress-induced analgesia[7].
-
Drug Preparation: Prepare Norprostol, (-)- in a sterile vehicle (e.g., 1% ethanol in saline) to the desired concentrations.
-
Baseline Measurement: Before drug administration, measure the baseline nociceptive threshold (e.g., paw withdrawal latency to a thermal stimulus).
-
Administration: Administer a fixed volume (e.g., 50 µL) of the Norprostol, (-)- solution or vehicle via intradermal injection into the plantar surface of the hind paw.
-
Post-Administration Measurement: At set time points after injection (e.g., 15, 30, 60, 120 minutes), re-measure the nociceptive threshold in the ipsilateral (injected) and contralateral (uninjected) paws.
-
Data Analysis: Compare the withdrawal latencies between the vehicle- and drug-treated groups at each time point using appropriate statistical methods (e.g., ANOVA).
General Experimental Workflow
Caption: A typical workflow for an in vivo behavioral experiment.
Signaling Pathways for PGE1 Analogs
As an analog of PGE1, Norprostol, (-)- is expected to act via EP receptors, which trigger distinct G-protein signaling cascades.
EP Receptor Signaling Cascades
Caption: Simplified signaling pathways for PGE1 analogs via EP receptors.
References
- 1. veeprho.com [veeprho.com]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pharmacology and signaling of prostaglandin receptors: multiple roles in inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A Review of Prostanoid Receptors: Expression, Characterization, Regulation, and Mechanism of Action - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. A dose response study of the effect of prostaglandin E2 on thermal nociceptive sensitivity - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. google.com [google.com]
- 10. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. mironova.com [mironova.com]
- 12. The Pharmacology of Prostaglandin Analogues | Ento Key [entokey.com]
- 13. Prostaglandin Analog Development for Glaucoma - Ace Therapeutics [acetherapeutics.com]
- 14. mdpi.com [mdpi.com]
- 15. The effects of prostaglandin analogues on IOP in prostanoid FP-receptor-deficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. iovs.arvojournals.org [iovs.arvojournals.org]
"Norprostol, (-)-" solubility problems and solutions
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (-)-Norprostol. The information is designed to address common challenges, particularly those related to solubility.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Norprostol?
A: (-)-Norprostol is a prostaglandin analogue. It is structurally related to Prostaglandin E1 and is also known as a registered impurity of Misoprostol.[1][2] Its chemical formula is C₁₃H₂₀O₄, and it has a molecular weight of approximately 240.3 g/mol .[3][4]
Q2: What are the expected solubility characteristics of (-)-Norprostol?
Troubleshooting Guide: Solubility Issues
This guide addresses common solubility problems encountered during experiments with (-)-Norprostol and offers potential solutions.
Problem 1: (-)-Norprostol is not dissolving in my aqueous buffer.
-
Cause: Prostaglandin analogues are inherently hydrophobic and exhibit poor solubility in aqueous solutions.
-
Solution: It is recommended to first dissolve (-)-Norprostol in an organic solvent before preparing aqueous dilutions.
Problem 2: Precipitate forms when adding the organic stock solution of (-)-Norprostol to an aqueous medium.
-
Cause: This can occur if the concentration of the organic solvent is too high in the final aqueous solution, or if the final concentration of (-)-Norprostol exceeds its solubility limit in the aqueous medium.
-
Solutions:
-
Decrease the volume of the organic stock solution: Use a more concentrated stock solution to minimize the amount of organic solvent introduced into the aqueous phase.
-
Use a co-solvent system: A mixture of a water-miscible organic solvent and water can improve solubility.[7]
-
Incorporate surfactants or cyclodextrins: These agents can help to encapsulate the lipophilic compound and increase its apparent solubility in aqueous solutions.
-
Solubility Data of Structurally Related Prostaglandin Analogue (Misoprostol)
The following table summarizes the solubility of Misoprostol, which can be used as a guideline for selecting appropriate solvents for (-)-Norprostol.
| Solvent | Approximate Solubility (mg/mL) |
| Ethanol | ~50[8] |
| Dimethyl Sulfoxide (DMSO) | ~50[8] |
| Dimethylformamide (DMF) | ~100 |
| Phosphate Buffered Saline (PBS, pH 7.2) | ~1.6[8] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in an Organic Solvent
This protocol describes the standard procedure for preparing a stock solution of (-)-Norprostol.
-
Weighing: Accurately weigh the desired amount of (-)-Norprostol solid in a clean, dry vial.
-
Solvent Addition: Add the appropriate volume of a suitable organic solvent (e.g., ethanol, DMSO, or DMF) to the vial. Refer to the solubility table above for guidance. For example, to prepare a 10 mg/mL solution, add 1 mL of solvent to 10 mg of (-)-Norprostol.
-
Dissolution: Gently vortex or sonicate the mixture at room temperature until the solid is completely dissolved. Ensure the solution is clear before proceeding.
-
Storage: Store the stock solution at -20°C for long-term stability. It is recommended to aliquot the stock solution to avoid repeated freeze-thaw cycles.
Protocol 2: Preparation of a Working Solution in an Aqueous Buffer
This protocol details the preparation of a diluted working solution of (-)-Norprostol in an aqueous buffer for use in cell-based assays or other aqueous systems.
-
Prepare the Aqueous Buffer: Have your desired aqueous buffer (e.g., PBS, cell culture medium) ready.
-
Serial Dilution: Perform serial dilutions of the organic stock solution into the aqueous buffer. It is crucial to add the stock solution to the buffer and mix immediately to prevent precipitation.
-
Final Concentration: Ensure the final concentration of the organic solvent in the working solution is low (typically <0.5%) to avoid solvent-induced artifacts in biological experiments.[8]
-
Usage: Use the freshly prepared aqueous working solution immediately, as the stability of prostaglandin analogues in aqueous solutions can be limited.[8]
Visualizations
Experimental Workflow for Solubilizing (-)-Norprostol
Caption: A flowchart illustrating the steps for preparing stock and working solutions of (-)-Norprostol.
Signaling Pathway of Prostaglandin E1 Analogues
Prostaglandin E1 analogues, such as Misoprostol and likely (-)-Norprostol, exert their effects by binding to E-prostanoid (EP) receptors, which are G-protein coupled receptors. This interaction can trigger multiple downstream signaling cascades.
Caption: Diagram of the signaling cascade initiated by Prostaglandin E1 analogues.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. In vitro reconstitution guide for targeted synthetic metabolism of chemicals, nutraceuticals and drug precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Norprostol | C13H20O4 | CID 3912664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norprostol, (+)- | C13H20O4 | CID 10800078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Initial clinical studies with prostaglandins and their analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 7. EP1428526A1 - Formulation for fast dissolution of lipophilic compounds - Google Patents [patents.google.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
Technical Support Center: Enhancing Experimental Reproducibility of (-)-Norprostol
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improve the experimental reproducibility of (-)-Norprostol. The following troubleshooting guides and frequently asked questions (FAQs) address common challenges encountered during experimentation with this and related prostaglandin analogs.
Troubleshooting Guide
This guide provides solutions to common problems that may arise during the handling and use of (-)-Norprostol in experimental settings.
| Problem | Potential Cause | Recommended Solution |
| Inconsistent or weaker than expected biological activity | Compound Degradation: Prostaglandin analogs can be sensitive to temperature, pH, and light.[1][2][3][4] | - Storage: Ensure the compound is stored at -20°C in a tightly sealed, light-resistant container. Avoid repeated freeze-thaw cycles.- pH: Maintain a pH between 5.5 and 7.8 for aqueous solutions, as extreme pH can cause degradation.[3][5]- Light: Protect from light, especially UV radiation, which can cause rapid degradation.[4] |
| Improper Solution Preparation: The compound may not be fully dissolved or may have precipitated out of solution. | - Solvent Choice: Use an appropriate organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to prepare stock solutions.- Dissolution Technique: For aqueous solutions, first dissolve the compound in a small amount of organic solvent before diluting with a biological buffer. Gentle warming or sonication can aid dissolution, but avoid excessive heat. | |
| High variability between experimental replicates | Inconsistent Compound Concentration: Inaccurate pipetting or serial dilutions can lead to significant variations in the final concentration. | - Calibrate Pipettes: Regularly calibrate all pipettes used for solution preparation.- Careful Dilution: Perform serial dilutions with care, ensuring thorough mixing at each step. |
| Cell Culture Variability: Differences in cell passage number, confluency, or overall health can impact experimental outcomes. | - Standardize Cell Culture: Use cells within a consistent and low passage number range. Seed cells to achieve a consistent confluency at the time of treatment.- Regularly Test for Mycoplasma: Mycoplasma contamination can alter cellular responses. | |
| Difficulty dissolving the compound | Low Solubility: (-)-Norprostol, like other prostaglandin analogs, has low aqueous solubility.[5] | - Prepare High-Concentration Stock Solutions: Dissolve the compound in an organic solvent (e.g., ethanol, DMSO) at a high concentration (e.g., 10 mg/mL).- Use a Co-solvent: When preparing aqueous working solutions, the stock solution in organic solvent can be diluted into the aqueous buffer. Ensure the final concentration of the organic solvent is low (typically <0.1%) to avoid off-target effects. |
| Unexpected or off-target effects observed | Solvent Toxicity: The organic solvent used to dissolve the compound may be causing cellular toxicity at the concentration used. | - Run Vehicle Controls: Always include a vehicle control group in your experiments (cells treated with the same concentration of the solvent used to dissolve the compound).- Minimize Final Solvent Concentration: Keep the final concentration of the organic solvent in your cell culture medium as low as possible. |
| Compound Impurities: The presence of impurities can lead to unexpected biological activities. | - Use High-Purity Compound: Purchase (-)-Norprostol from a reputable supplier that provides a certificate of analysis (CoA) detailing the purity.[6] |
Frequently Asked Questions (FAQs)
1. How should I store (-)-Norprostol?
(-)-Norprostol should be stored as a solid at -20°C in a tightly sealed, light-resistant container.
2. How do I prepare a stock solution of (-)-Norprostol?
It is recommended to prepare a high-concentration stock solution in an organic solvent such as ethanol, dimethyl sulfoxide (DMSO), or dimethylformamide (DMF).
3. Can I store (-)-Norprostol in an aqueous solution?
It is not recommended to store aqueous solutions of prostaglandin analogs for more than a day due to their instability.[5] Aqueous working solutions should be prepared fresh for each experiment from a stock solution in an organic solvent.
4. What is the stability of (-)-Norprostol in different conditions?
-
pH: They are most stable in a pH range of 5.5 to 7.8.[3][5] Degradation occurs at a faster rate in strongly acidic or basic conditions.[3]
-
Temperature: For long-term storage, -20°C is recommended. At higher temperatures (e.g., 50°C and 70°C), significant degradation can occur in a matter of days.[4]
-
Light: Exposure to light, particularly UV radiation, can cause rapid degradation.[4]
5. What is the expected signaling pathway for (-)-Norprostol?
As a prostaglandin analog, (-)-Norprostol is expected to act as an agonist at prostanoid receptors, such as the EP receptors. Activation of these G-protein coupled receptors can initiate downstream signaling cascades involving adenylyl cyclase, cyclic AMP (cAMP), and protein kinase A (PKA), or phospholipase C and intracellular calcium mobilization, depending on the specific receptor subtype involved.
Quantitative Data Summary
Due to the limited availability of specific quantitative data for (-)-Norprostol, the following tables provide generalized information for prostaglandin analogs. Researchers should confirm the specific properties of their compound with the supplier.
Table 1: General Solubility of Prostaglandin Analogs
| Solvent | Solubility | Notes |
| Ethanol | Soluble | Recommended for stock solutions. |
| DMSO | Soluble | Recommended for stock solutions. |
| Dimethylformamide (DMF) | Soluble | Recommended for stock solutions. |
| Water | Sparingly Soluble | Aqueous solutions should be prepared by diluting a stock solution from an organic solvent. The aqueous solubility of prostaglandin analogs is generally low.[5] |
| Phosphate Buffered Saline (PBS) | Sparingly Soluble | Similar to water; prepare by diluting a stock solution. |
Table 2: General Stability of Prostaglandin Analogs in Solution
| Condition | Stability | Recommendation |
| Aqueous Solution (pH 6-7.5) | Unstable (hours to days) | Prepare fresh for each experiment. Do not store. |
| Organic Solvent (Ethanol, DMSO) | Stable (months) | Store stock solutions at -20°C. |
| Freeze-Thaw Cycles | Potential for degradation | Aliquot stock solutions to avoid repeated freeze-thaw cycles. |
| Exposure to Light | Unstable | Protect all solutions from light. |
Key Experimental Protocols
The following are generalized protocols for working with prostaglandin analogs like (-)-Norprostol. These should be optimized for specific experimental systems.
Protocol 1: Preparation of (-)-Norprostol Stock Solution
-
Warm the vial: Allow the vial of (-)-Norprostol to warm to room temperature before opening to prevent condensation.
-
Add solvent: Using a calibrated pipette, add the desired volume of an appropriate organic solvent (e.g., ethanol, DMSO) to the vial to achieve a high-concentration stock solution (e.g., 10 mg/mL).
-
Dissolve the compound: Vortex or sonicate the vial until the compound is completely dissolved.
-
Store: Store the stock solution in tightly sealed, light-protected aliquots at -20°C.
Protocol 2: Preparation of Aqueous Working Solution for Cell-Based Assays
-
Thaw stock solution: Thaw an aliquot of the (-)-Norprostol stock solution at room temperature.
-
Dilute in media: In a sterile tube, perform a serial dilution of the stock solution into your cell culture medium or desired aqueous buffer to achieve the final working concentration. Ensure the final concentration of the organic solvent is minimal (e.g., <0.1%).
-
Mix thoroughly: Gently vortex or invert the tube to ensure the compound is evenly dispersed in the aqueous solution.
-
Use immediately: Use the freshly prepared working solution for your experiment without delay.
Visualizations
Caption: A generalized experimental workflow for using (-)-Norprostol.
Caption: A troubleshooting decision tree for inconsistent experimental results.
Caption: A putative signaling pathway for (-)-Norprostol.
References
- 1. Effect of Temperature and Light on the Stability of Latanoprost and its Clinical Relevance | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. Stability of prostaglandin E1 and dinoprostone (prostaglandin E2) under strongly acidic and basic conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Effect of temperature and light on the stability of latanoprost and its clinical relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Aqueous Prostaglandin Eye Drop Formulations - PMC [pmc.ncbi.nlm.nih.gov]
- 6. veeprho.com [veeprho.com]
"Norprostol, (-)-" off-target effects and how to mitigate them
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on investigating and mitigating potential off-target effects of the small molecule (-)-Norprostol. As specific off-target data for (-)-Norprostol is not extensively documented in publicly available literature, this guide focuses on established methodologies for characterizing a compound with a limited off-target profile. (-)-Norprostol is identified as a chemical reference material and an impurity of Misoprostol[1][2]. Misoprostol is a synthetic analog of prostaglandin E1 and acts by stimulating prostaglandin E1 receptors[3][4]. This relationship can serve as a starting point for investigating the biological activity of (-)-Norprostol.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a significant concern in drug development?
A1: Off-target effects occur when a drug or small molecule interacts with proteins other than its intended therapeutic target[5]. These unintended interactions can lead to a range of consequences, from mild side effects to severe toxicity, and are a major cause of clinical trial failures[6][7]. Understanding and mitigating off-target effects is crucial for developing safer and more effective therapies[5].
Q2: How can I begin to predict the potential off-target profile of (-)-Norprostol?
A2: Predicting off-target interactions early in the research process can save significant time and resources. A common starting point is the use of in silico or computational methods[8][9]. These approaches utilize the chemical structure of (-)-Norprostol to screen against databases of known protein binding sites. Techniques like Similarity Ensemble Approach (SEA) can predict potential off-target interactions based on structural similarity to other compounds with known targets[8].
Q3: What are the primary experimental strategies to identify off-target interactions of (-)-Norprostol?
A3: A multi-pronged experimental approach is often the most effective. Key strategies include:
-
High-Throughput Screening (HTS): This involves rapidly testing a compound against a large panel of targets to identify those with the highest affinity and selectivity[5].
-
Phenotypic Screening: This method assesses the overall effect of a compound on a cell or organism, which can provide insights into its biological activity and potential side effects[5].
-
Chemical Proteomics: Techniques like Activity-Based Protein Profiling (ABPP) and Compound-Centric Chemical Proteomics (CCCP) can identify the binding proteins of a small molecule directly in complex biological samples[10].
-
Genetic and Phenotypic Screening: Technologies such as CRISPR-Cas9 or RNA interference can be used to knock out or silence specific genes, allowing researchers to observe how these genetic perturbations affect the compound's activity and potentially reveal its targets[5].
Q4: How can I differentiate between on-target and off-target toxicity in my experiments?
A4: Differentiating between on-target and off-target toxicity can be challenging. A key strategy is to use a combination of approaches. The use of structurally related but inactive analogs of your compound of interest can be insightful. If the toxicity is still observed with the inactive analog, it is more likely to be an off-target effect. Additionally, if the toxicity is observed in tissues where the intended target is not expressed, this also points towards an off-target mechanism[11].
Q5: What are some general strategies to mitigate identified off-target effects?
A5: Once an off-target interaction is identified, several strategies can be employed for mitigation:
-
Rational Drug Design: Computational and structural biology tools can be used to modify the molecule to improve its selectivity for the intended target[5].
-
Dose Optimization: In some cases, lowering the concentration of the compound can reduce off-target effects while maintaining on-target efficacy.
-
Combination Therapy: It may be possible to use the compound in combination with another agent that counteracts the off-target effect.
Troubleshooting Guides
Issue 1: Unexpected or Unexplained Phenotype in a Cell-Based Assay
You are treating a cell line with (-)-Norprostol and observe a phenotype that is inconsistent with the known function of its presumed target (e.g., a prostaglandin E receptor).
| Possible Cause | Troubleshooting Step |
| Off-Target Effect | 1. Literature Review: Search for known off-targets of structurally similar compounds. 2. Control Compound: Synthesize or obtain a structurally similar but biologically inactive analog of (-)-Norprostol. If the inactive analog produces the same phenotype, the effect is likely off-target. 3. Target Knockdown/Knockout: Use siRNA or CRISPR to reduce or eliminate the expression of the intended target. If the phenotype persists, it is not mediated by that target. 4. Broad-Spectrum Screening: Screen (-)-Norprostol against a panel of common off-targets (e.g., kinases, GPCRs, ion channels). |
| Compound Instability or Degradation | 1. Purity Analysis: Confirm the purity and integrity of your (-)-Norprostol stock using HPLC or LC-MS. 2. Stability Test: Assess the stability of the compound in your specific cell culture media over the time course of your experiment. |
| Assay Artifact | 1. Control Experiments: Run control experiments with the vehicle (e.g., DMSO) alone to ensure it is not causing the observed effect. 2. Alternative Assays: Use an orthogonal assay to confirm the phenotype. |
Issue 2: High Variability Between Experimental Replicates
Your experimental results with (-)-Norprostol show significant well-to-well or day-to-day variability.
| Possible Cause | Troubleshooting Step |
| Inconsistent Pipetting | 1. Technique Review: Ensure proper and consistent pipetting technique. 2. Master Mixes: Use master mixes for reagents to minimize pipetting errors. |
| Edge Effects in Microplates | 1. Plate Layout: Avoid using the outer wells of the microplate or fill them with buffer or media to maintain humidity. 2. Randomization: Randomize the layout of your treatments on the plate[12]. |
| Cell Seeding Inconsistency | 1. Cell Counting: Ensure accurate cell counting and even distribution in each well. 2. Growth Phase: Only use cells that are in the exponential growth phase[13]. |
| Compound Precipitation | 1. Solubility Check: Visually inspect the media for any signs of precipitation after adding (-)-Norprostol. 2. Solvent Concentration: Ensure the final concentration of the solvent (e.g., DMSO) is low and consistent across all wells (typically <0.5%)[13]. |
Data Presentation
When presenting data from off-target screening assays, a structured table is essential for clarity and comparison. Below is a template for summarizing findings from a hypothetical screening of (-)-Norprostol.
Table 1: Hypothetical Off-Target Profile of (-)-Norprostol
| Target | Target Class | Binding Affinity (Kᵢ/Kₐ) | Functional Activity (IC₅₀/EC₅₀) | Assay Method |
| Prostaglandin E Receptor EP2 | GPCR | 50 nM (Kᵢ) | 120 nM (EC₅₀) | Radioligand Binding / cAMP Assay |
| Prostaglandin E Receptor EP4 | GPCR | 85 nM (Kᵢ) | 250 nM (EC₅₀) | Radioligand Binding / cAMP Assay |
| Cyclooxygenase-2 (COX-2) | Enzyme | > 10 µM (Kᵢ) | Not Determined | Enzyme Inhibition Assay |
| Carbonic Anhydrase II | Enzyme | 5 µM (Kᵢ) | Not Determined | Enzyme Inhibition Assay |
| hERG | Ion Channel | > 20 µM (IC₅₀) | Not Determined | Electrophysiology |
Experimental Protocols
Protocol 1: Competitive Radioligand Binding Assay
This protocol is a general method to determine the binding affinity of (-)-Norprostol for a specific G-protein coupled receptor (GPCR), such as a prostaglandin receptor.
-
Membrane Preparation: Prepare cell membranes from a cell line overexpressing the receptor of interest.
-
Assay Buffer: Prepare a suitable binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4).
-
Reaction Setup: In a 96-well plate, add the following to each well:
-
Cell membranes (10-20 µg of protein)
-
A fixed concentration of a radiolabeled ligand specific for the receptor (e.g., [³H]-PGE₂)
-
Increasing concentrations of (-)-Norprostol or a known competitor (for positive control).
-
-
Incubation: Incubate the plate at a specific temperature (e.g., 25°C) for a defined period (e.g., 60-90 minutes) to reach equilibrium.
-
Harvesting: Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.
-
Scintillation Counting: Place the filters in scintillation vials with scintillation cocktail and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of (-)-Norprostol. Fit the data to a one-site competition model to determine the IC₅₀, which can then be converted to a Kᵢ value.
Protocol 2: Cell-Based cAMP Assay for GPCR Activation
This protocol measures the functional activity of (-)-Norprostol at a Gs or Gi-coupled receptor by quantifying changes in intracellular cyclic AMP (cAMP).
-
Cell Culture: Plate cells expressing the target receptor in a 96-well plate and grow to 80-90% confluency.
-
Compound Preparation: Prepare serial dilutions of (-)-Norprostol in a suitable assay buffer.
-
Treatment:
-
Aspirate the culture medium from the cells.
-
Add a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add the diluted (-)-Norprostol to the wells. For Gi-coupled receptors, also add an adenylyl cyclase activator like forskolin.
-
-
Incubation: Incubate the plate at 37°C for a specified time (e.g., 30 minutes).
-
Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or LANCE).
-
Data Analysis: Plot the cAMP concentration against the log concentration of (-)-Norprostol. Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ or IC₅₀.
Visualizations
References
- 1. veeprho.com [veeprho.com]
- 2. Norprostol | C13H20O4 | CID 3912664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. m.youtube.com [m.youtube.com]
- 5. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 6. Off-Target Effects Analysis | Creative Diagnostics [creative-diagnostics.com]
- 7. Understanding the implications of off-target binding for drug safety and development | Drug Discovery News [drugdiscoverynews.com]
- 8. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Unexpected Data in Prostaglandin Analog Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with prostaglandin F2α (PGF2α) analogs, including compounds like "Norprostol, (-)-". Due to the limited specific public data on "Norprostol, (-)-", this guide leverages established knowledge from studies on PGF2α and other FP receptor agonists to address common and unexpected experimental outcomes.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Q1: We observed a decrease in contractility in cardiac muscle tissue after applying our PGF2α analog, which was unexpected. Is this a known phenomenon?
A1: Yes, this is a documented, albeit sometimes unexpected, effect. While prostaglandins are often associated with smooth muscle contraction, studies on PGF2α have demonstrated a concentration-dependent negative inotropic effect (a decrease in the force of muscular contractions) in rat heart tissue. This effect is mediated by the prostaglandin FP receptor, which is expressed in the myocardium.[1][2] Therefore, observing a reduction in cardiac contractility is a plausible outcome and may not be an experimental artifact.
Q2: Our compound shows potent activity in one cell line but weak or no activity in another, even though both are expected to express the FP receptor. What could be the cause?
A2: This discrepancy is common in GPCR research and can be attributed to several factors:
-
Differential Receptor Expression: The absolute expression level of the FP receptor can vary significantly between cell lines, affecting the magnitude of the response.
-
Receptor Desensitization: Continuous or prolonged stimulation of GPCRs can lead to receptor phosphorylation and internalization, reducing responsiveness.[3]
-
Cellular Context and Signaling Machinery: The downstream signaling components (e.g., G proteins, effectors like phospholipase C) may differ between cell types, leading to variations in signal amplification and the ultimate cellular response.
-
Ligand-Biased Signaling: The compound might preferentially activate one signaling pathway over another (e.g., Gq/11-mediated calcium influx vs. β-arrestin recruitment), and the tested cell lines may have different sensitivities to these pathways.
Q3: We are seeing high background noise or no signal in our cell-based GPCR functional assay. How can we troubleshoot this?
A3: High background or a lack of signal are common issues in cell-based assays. The following table outlines potential causes and solutions. For a more detailed workflow, refer to the troubleshooting diagram in the visualization section.
| Problem | Potential Cause | Recommended Solution |
| High Background Signal | Constitutive (agonist-independent) receptor activity. | Use an inverse agonist to reduce basal activity if available. Titrate down the amount of receptor expressed. |
| Non-specific binding of reagents. | Increase the number and stringency of washing steps. Include a non-specific binding control in your experimental design. | |
| No or Low Signal | Inactive or degraded ligand. | Verify ligand activity and concentration. Use a fresh batch and perform a dose-response curve with a known active compound as a positive control. |
| Low receptor expression on the cell surface. | Confirm cell surface expression of the receptor using techniques like flow cytometry or cell surface ELISA. Optimize transfection or cell line selection. | |
| Incorrect assay setup. | Ensure all reagents are prepared correctly and at the optimal temperature. Verify that the plate reader settings match the assay requirements. | |
| Cell health issues. | Check cell viability and ensure cells are not over-confluent. Confirm the absence of contamination, such as mycoplasma.[4][5] |
Q4: Our results show significant variability between replicate wells and experiments. What are the best practices to improve reproducibility?
A4: Reproducibility is critical for reliable data. To minimize variability in cell-based assays:
-
Standardize Cell Culture: Use cells within a consistent and low passage number range. Ensure uniform cell seeding density across all wells, as variations can significantly impact results.[4][6]
-
Optimize Pipetting Technique: Calibrate pipettes regularly. For viscous solutions, consider using reverse pipetting. When plating cells, ensure they are in a single-cell suspension to avoid clumping.[6]
-
Control for Plate Edge Effects: Evaporation can be higher in the outer wells of a microtiter plate. To mitigate this, avoid using the outermost wells for experimental samples or ensure adequate humidity in the incubator.
-
Use Appropriate Controls: Always include positive and negative controls in every experiment to monitor assay performance and normalize data.
Data Presentation
Table 1: Summary of Unexpected or Contradictory Effects of PGF2α and its Analogs
| Effect | Experimental System | Observation | Potential Mechanism | Citation |
| Cardiovascular | Isolated Rat Heart Ventricle | Negative inotropic effect (decreased contraction amplitude). | Activation of FP receptors expressed in the myocardium. | [2][7] |
| Cardiovascular | Rat Ventricular Trabeculae | Positive inotropic effect (increased isometric stress). | Protein kinase C signaling pathway activation. | [7] |
| Ocular Hypotension | Human Eye | Reduction of intraocular pressure. | Appears to NOT be mediated by the classical FP-receptor, suggesting an alternative mechanism or receptor subtype. | [8] |
| Embryonic Development | In vitro Bovine Embryos | Reduced development of pre-compacted embryos to blastocysts. | Direct negative effect on embryonic development. | [9] |
| Receptor Cross-Talk | Human Endometrial Adenocarcinoma Cells | Prostaglandin E2 (PGE2) can activate the FP receptor. | PGE2, at sufficient concentrations, can bind to and signal through the FP receptor, leading to InsP production. | [10] |
Experimental Protocols
Protocol 1: Generalized FP Receptor Functional Assay (Calcium Mobilization)
This protocol describes a general method for measuring Gq-coupled FP receptor activation by monitoring intracellular calcium changes using a fluorescent indicator.
-
Cell Preparation:
-
Seed host cells (e.g., HEK293T) transiently or stably expressing the human FP receptor onto a 96-well, black, clear-bottom microplate.
-
Culture cells until they reach 80-90% confluency.
-
-
Dye Loading:
-
Prepare a loading buffer containing a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) according to the manufacturer's instructions.
-
Aspirate the culture medium from the wells and add the dye-loading buffer.
-
Incubate the plate at 37°C for 60 minutes in the dark.
-
-
Compound Preparation:
-
Prepare a 2X concentrated stock of your test compound (e.g., Norprostol, (-)-) and control agonists/antagonists in an appropriate assay buffer. Perform a serial dilution to create a dose-response curve.
-
-
Signal Measurement:
-
Place the 96-well plate into a fluorescence plate reader equipped with an automated injection system.
-
Set the reader to measure fluorescence at the appropriate excitation/emission wavelengths for the chosen dye (e.g., 485 nm excitation, 525 nm emission for Fluo-4).
-
Establish a stable baseline fluorescence reading for approximately 10-20 seconds.
-
Inject the compound dilutions into the wells and continue to measure the fluorescence signal for at least 60-120 seconds to capture the peak response.
-
-
Data Analysis:
-
Calculate the change in fluorescence intensity (ΔF) from baseline for each well.
-
Plot the ΔF against the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine potency (EC50) and efficacy (Emax) values.
-
Protocol 2: Generalized Competitive ELISA for Prostaglandin Quantification
This protocol provides a general workflow for quantifying prostaglandins in biological samples (e.g., cell culture supernatants) using a competitive enzyme-linked immunosorbent assay (ELISA).
-
Sample Preparation:
-
Collect cell culture supernatants or other biological fluids.
-
If not assayed immediately, add a cyclooxygenase (COX) inhibitor (e.g., indomethacin) to prevent further prostaglandin synthesis and store at -80°C. Avoid multiple freeze-thaw cycles.[11]
-
-
Assay Procedure:
-
Add standards, control, and samples to the wells of a microplate pre-coated with a capture antibody (e.g., anti-sheep IgG).
-
Add a polyclonal antibody specific for the prostaglandin of interest (e.g., PGF2α).
-
Add a known amount of the prostaglandin conjugated to an enzyme (e.g., alkaline phosphatase).
-
Incubate the plate (e.g., overnight at 4°C) to allow for competitive binding between the sample/standard prostaglandin and the enzyme-conjugated prostaglandin for the primary antibody.[12]
-
-
Washing and Detection:
-
Wash the plate multiple times with the provided wash buffer to remove unbound reagents. Incomplete washing can lead to high background and false results.[11]
-
Add a substrate solution (e.g., pNPP for alkaline phosphatase). The enzyme will catalyze a color change.
-
Incubate at room temperature until the desired color develops.
-
-
Reading and Analysis:
-
Add a stop solution to halt the enzymatic reaction.
-
Read the absorbance at the appropriate wavelength (e.g., 405 nm) using a microplate reader.
-
The signal intensity is inversely proportional to the amount of prostaglandin in the sample. Generate a standard curve and calculate the concentration of the prostaglandin in your samples.
-
Mandatory Visualization
Caption: Canonical FP receptor signaling pathway via Gq/11 activation.
Caption: A logical workflow for troubleshooting failed cell-based assays.
References
- 1. benchchem.com [benchchem.com]
- 2. An unexpected negative inotropic effect of prostaglandin F2alpha in the rat heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. assaygenie.com [assaygenie.com]
- 4. Troubleshooting Cell-based Assays - Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [labroots.com]
- 5. Troubleshooting Cell-based Assays Ask the Experts to Avoid Common Pitfalls from Cell Seeding to Analysis [promega.jp]
- 6. m.youtube.com [m.youtube.com]
- 7. researchgate.net [researchgate.net]
- 8. Systemic adverse reactions to prostaglandin F2 (PGF2 alpha, dinoprostone, prostin F2 alpha, prostalmon F) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Detrimental effects of prostaglandin F2alpha on preimplantation bovine embryos - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Prostaglandin E2 and F2α activate the FP receptor and up-regulate cyclooxygenase-2 expression via the cyclic AMP response element - PMC [pmc.ncbi.nlm.nih.gov]
- 11. sigmaaldrich.com [sigmaaldrich.com]
- 12. resources.novusbio.com [resources.novusbio.com]
Modifying "Norprostol, (-)-" protocols for different cell lines
Technical Support Center: (-)-Norprostol
Disclaimer: (-)-Norprostol is a prostaglandin E1 analog. Currently, there is limited publicly available data on the specific use of (-)-Norprostol in different cell lines. The following protocols, troubleshooting guides, and frequently asked questions have been developed based on the known mechanisms of action of prostaglandin E1 analogs, such as Misoprostol, and their interaction with prostaglandin E (EP) receptors. Researchers should use this information as a starting point and optimize protocols for their specific cell lines and experimental conditions.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Norprostol and what is its expected mechanism of action?
A1: (-)-Norprostol is a synthetic analog of prostaglandin E1 (PGE1). Like other PGE1 analogs, it is expected to exert its biological effects by binding to and activating one or more of the four prostaglandin E receptor subtypes: EP1, EP2, EP3, and EP4. These are G-protein coupled receptors (GPCRs) that trigger distinct downstream signaling pathways upon activation.
Q2: How do I select an appropriate cell line to study the effects of (-)-Norprostol?
A2: The choice of cell line should be guided by the expression profile of the EP receptors. The cellular response to (-)-Norprostol will depend on which EP receptor subtypes are expressed and their relative abundance.
-
For studying pro-tumorigenic effects: Consider cancer cell lines known to express high levels of EP2 and EP4 receptors, such as certain breast, colon, and hepatocellular carcinoma cell lines.
-
For studying immunomodulatory effects: Immune cells like macrophages and T-cells are suitable. T-cells primarily express EP2 receptors, while macrophages express both EP2 and EP4 receptors.[1][2]
-
For studying effects on cell growth and differentiation: Myeloid leukemia cell lines can be responsive to PGE1 analogs.[3]
It is highly recommended to first determine the EP receptor expression profile of your target cell line(s) using techniques like qPCR or Western blotting.
Q3: What is a good starting concentration range for (-)-Norprostol in cell culture experiments?
A3: Based on studies with similar prostaglandin analogs, a starting concentration range of 10 nM to 10 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and desired biological endpoint.
Q4: How should I prepare and store (-)-Norprostol for cell culture experiments?
A4: Prostaglandin analogs are often supplied in an organic solvent. It is recommended to prepare a concentrated stock solution in a suitable solvent like DMSO or ethanol. For experiments, this stock solution should be further diluted in your cell culture medium to the final working concentration immediately before use. To avoid potential cytotoxicity, the final concentration of the organic solvent in the culture medium should be kept low (typically ≤ 0.1%). Aqueous solutions of prostaglandin analogs are generally not stable and should be prepared fresh for each experiment.
Troubleshooting Guides
| Issue | Possible Cause | Suggested Solution |
| No observable cellular response to (-)-Norprostol treatment. | 1. Low or no expression of target EP receptors in the cell line. 2. Sub-optimal concentration of (-)-Norprostol. 3. Degradation of (-)-Norprostol. | 1. Verify EP receptor expression in your cell line via qPCR or Western blot. 2. Perform a dose-response experiment with a wider concentration range (e.g., 1 nM to 50 µM). 3. Prepare fresh dilutions of (-)-Norprostol for each experiment from a properly stored stock solution. |
| High cytotoxicity observed even at low concentrations. | 1. Cell line is highly sensitive to prostaglandin-induced apoptosis or cell cycle arrest. 2. High concentration of the organic solvent (e.g., DMSO) in the final culture medium. | 1. Reduce the concentration range of (-)-Norprostol and shorten the incubation time. 2. Ensure the final solvent concentration is non-toxic to your cells (typically < 0.1%). Run a vehicle control. |
| Inconsistent or variable results between experiments. | 1. Inconsistent cell seeding density. 2. Instability of (-)-Norprostol in the culture medium. 3. Variation in cell passage number. | 1. Ensure consistent cell seeding density and that cells are in the exponential growth phase at the time of treatment. 2. Prepare fresh (-)-Norprostol dilutions for each experiment. For long-term experiments, consider replenishing the medium with fresh compound. 3. Use cells within a consistent and low passage number range. |
Quantitative Data Summary
The following table summarizes the effects of prostaglandin E1 analogs on various cell lines, which can serve as a reference for designing experiments with (-)-Norprostol.
| Compound | Cell Line | Concentration | Observed Effect |
| Misoprostol | Human Colon Cancer Cell Lines (C170, LIM2412) | 20 µg/kg/day (in vivo) | Inhibition of tumor growth.[4] |
| PGE1 | Murine Myeloid Leukemia (M1) | Not specified | Inhibition of cell growth and increased intracellular cAMP.[3] |
| Misoprostol | Human CML Stem Cells | Not specified | Inhibition of self-renewal via EP4 receptor activation.[5][6] |
| Mifepristone (RU 486) | Endometrial Cancer Cell Lines (KLE, Hec-1A, RL95-2) | 5.0 µg/mL | Dose-dependent growth inhibition. |
| Mifepristone (RU 486) | Ovarian Cancer Cell Lines (SK-OV-3, OV2008) | Not specified | Dose- and time-dependent inhibition of proliferation. |
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol is for assessing the effect of (-)-Norprostol on cell proliferation and cytotoxicity.
Materials:
-
Target cell line
-
Complete culture medium
-
(-)-Norprostol
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of (-)-Norprostol in complete culture medium.
-
Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of (-)-Norprostol. Include a vehicle control (medium with the same concentration of solvent used to dissolve (-)-Norprostol) and a no-treatment control.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
After incubation, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the control.
Apoptosis Assay (Caspase-3 Activity Assay)
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
Materials:
-
Target cell line
-
(-)-Norprostol
-
Cell lysis buffer
-
Caspase-3 substrate (e.g., Ac-DEVD-AMC)
-
Assay buffer
-
Black 96-well plates
-
Fluorometric microplate reader
Procedure:
-
Seed cells in a suitable culture vessel (e.g., 6-well plate) and treat with (-)-Norprostol at the desired concentrations for the appropriate time. Include a positive control for apoptosis (e.g., staurosporine).
-
Harvest the cells and wash with ice-cold PBS.
-
Lyse the cells in ice-cold lysis buffer for 10-15 minutes on ice.
-
Centrifuge the lysate to pellet the cell debris and collect the supernatant.
-
Determine the protein concentration of the lysate.
-
In a black 96-well plate, add an equal amount of protein from each sample.
-
Add the caspase-3 substrate and assay buffer to each well.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence with an excitation wavelength of 380 nm and an emission wavelength of 440 nm.
-
Express the results as relative fluorescence units or fold change compared to the control.
cAMP Measurement Assay
This protocol is for quantifying intracellular cyclic AMP (cAMP) levels, a key second messenger in EP2 and EP4 receptor signaling.
Materials:
-
Target cell line
-
(-)-Norprostol
-
Forskolin (for Gi-coupled receptor studies, if applicable)
-
cAMP assay kit (e.g., HTRF, ELISA, or AlphaScreen)
-
Cell lysis buffer (provided in the kit)
-
Microplate reader compatible with the chosen assay kit
Procedure:
-
Seed cells in a 96-well plate and grow to the desired confluency.
-
Starve the cells in serum-free medium for a few hours before the experiment, if required.
-
Prepare dilutions of (-)-Norprostol in stimulation buffer.
-
Treat the cells with different concentrations of (-)-Norprostol for a short period (e.g., 15-30 minutes).
-
Lyse the cells according to the cAMP assay kit manufacturer's instructions.
-
Perform the cAMP measurement following the kit's protocol. This typically involves adding detection reagents and incubating.
-
Read the signal (e.g., fluorescence, absorbance, or luminescence) using a microplate reader.
-
Calculate the intracellular cAMP concentration based on a standard curve.
Visualizations
Caption: EP2/EP4 Receptor Signaling Pathway.
Caption: Experimental Workflow for MTT-based Cell Viability Assay.
References
- 1. researchgate.net [researchgate.net]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase-3 Activity Assay Services for Stroke Drug Discovery & Development - Ace Therapeutics [acetherapeutics.com]
- 4. resources.revvity.com [resources.revvity.com]
- 5. Rat PGE1(Prostaglandin E1) ELISA Kit - FineTest ELISA Kit | FineTest Antibody | FineTest® [fn-test.com]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
Avoiding degradation of "Norprostol, (-)-" during experiments
Welcome to the technical support center for (-)-Norprostol. This resource is designed to assist researchers, scientists, and drug development professionals in avoiding the degradation of (-)-Norprostol during experiments. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols.
Frequently Asked Questions (FAQs)
Q1: What is (-)-Norprostol and what are its basic chemical properties?
(-)-Norprostol is a prostaglandin analog.[1][2] Its chemical formula is C13H20O4.[3][4] It is also known as Methyl (S)-7-(3-hydroxy-5-oxocyclopent-1-en-1-yl)heptanoate and is listed as an impurity of Misoprostol.[1][3]
Q2: What are the primary factors that can cause the degradation of (-)-Norprostol?
While specific data for (-)-Norprostol is limited, based on the general behavior of prostaglandins, the primary factors contributing to degradation are:
-
pH: Prostaglandins are generally unstable in acidic or alkaline aqueous solutions. For instance, Prostaglandin E1 shows maximum stability in a pH range of 6-7.
-
Temperature: Elevated temperatures accelerate the degradation of prostaglandins.[5]
-
Light: Exposure to light can lead to the degradation of prostaglandins.[5]
-
Oxidation: Prostaglandins are susceptible to oxidation.[6][7][8]
Q3: How should I store (-)-Norprostol to ensure its stability?
To ensure the stability of (-)-Norprostol, it is recommended to store it under the following conditions:
-
Temperature: Store at -20°C or below in a tightly sealed container.[9]
-
Atmosphere: Store under an inert gas like argon or nitrogen to prevent oxidation.
-
Light: Protect from light by using a light-resistant container.[9]
-
Form: It is best to store the compound in a high-quality organic solvent such as ethanol or methyl acetate. Avoid storing in aqueous solutions for extended periods.[9]
Q4: Can I prepare and store aqueous solutions of (-)-Norprostol?
It is not recommended to store aqueous solutions of prostaglandins for more than one day.[9] If your experiment requires an aqueous buffer solution, it should be prepared fresh just before use.[9]
Troubleshooting Guides
| Problem | Possible Cause | Solution |
| Loss of biological activity or inconsistent experimental results. | Improper storage of (-)-Norprostol. | Verify that the compound has been consistently stored at -20°C or below in a tightly sealed, light-resistant container, preferably under an inert atmosphere. Avoid repeated freeze-thaw cycles.[9] |
| Degradation in aqueous solution. | Prepare aqueous solutions fresh for each experiment and use them within the same day. Do not store aqueous solutions.[9] | |
| Exposure to incompatible materials. | Avoid using plastic tubes with rough surfaces for dilute aqueous solutions, as prostaglandins can adhere to them. Teflon or glass containers are more suitable. | |
| Compound precipitation when preparing aqueous solutions. | Low aqueous solubility. | Prostaglandins are often sparingly soluble in aqueous solutions. To improve solubility, first dissolve the compound in a small amount of a water-miscible organic solvent (e.g., DMSO or ethanol) and then slowly dilute it with the aqueous buffer while vortexing.[9] |
| Discoloration or visible changes in the compound. | Oxidation or other degradation. | Discard the vial and use a fresh, properly stored stock. Ensure that all handling procedures minimize exposure to air and light. Purging solutions with an inert gas can help prevent oxidation.[9] |
Experimental Protocols
Protocol 1: Preparation of a Stock Solution in Organic Solvent
-
Allow the vial of (-)-Norprostol to equilibrate to room temperature before opening to prevent condensation of moisture.
-
Under a gentle stream of inert gas (e.g., argon or nitrogen), dissolve the compound in a suitable organic solvent such as ethanol, DMSO, or dimethylformamide (DMF) to a desired high concentration (e.g., 10 mg/mL).[9]
-
Ensure the compound is completely dissolved. Gentle warming or brief ultrasonication may be used if necessary, but avoid excessive heat.
-
Store the stock solution in a tightly sealed, light-resistant vial at -20°C.
Protocol 2: Preparation of a Fresh Aqueous Working Solution
-
Thaw the organic stock solution of (-)-Norprostol.
-
Calculate the volume of the stock solution needed to achieve the desired final concentration in your aqueous buffer.
-
While vortexing the aqueous buffer (e.g., PBS, pH 7.2), slowly add the calculated volume of the organic stock solution. This slow addition helps to prevent precipitation.
-
Ensure the final concentration of the organic solvent is low enough to not affect the experimental system.
-
Use the freshly prepared aqueous solution immediately and do not store it for more than one day.[9]
Potential Degradation Pathways
The degradation of prostaglandins can occur through several mechanisms. While a specific pathway for (-)-Norprostol is not well-documented, the following diagram illustrates a generalized degradation pathway for a related prostaglandin, PGE1, which involves dehydration to PGA1. This is a common degradation route for prostaglandins with a β-hydroxyketone moiety.
Caption: Generalized degradation pathways for prostaglandins.
Experimental Workflow to Minimize Degradation
To ensure the integrity of (-)-Norprostol throughout your experiment, follow this recommended workflow:
Caption: Recommended experimental workflow for (-)-Norprostol.
References
- 1. veeprho.com [veeprho.com]
- 2. pharmaffiliates.com [pharmaffiliates.com]
- 3. Norprostol | C13H20O4 | CID 3912664 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Norprostol, (+)- | C13H20O4 | CID 10800078 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Oxidation of prostaglandin H(2) and prostaglandin H(2) analogues by human cytochromes P450: analysis of omega-side chain hydroxy metabolites and four steroisomers of 5-hydroxyprostaglandin I(1) by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Oxidation reactions by prostaglandin cyclooxygenase-hydroperoxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Prostaglandins, arachidonic acid, and inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Prostaglandin Analogs in Research: Benchmarking Against the Enigmatic (—)-Norprostol
For the attention of researchers, scientists, and professionals in drug development, this guide provides a comparative analysis of commonly researched prostaglandin analogs against the lesser-known (—)-Norprostol. Due to a notable lack of published data on the biological activity of (—)-Norprostol, this document serves a dual purpose: to benchmark established prostaglandin analogs and to provide a comprehensive framework of experimental protocols for the characterization of novel or uncharacterized analogs like (—)-Norprostol.
Prostaglandins are a class of lipid compounds with diverse physiological effects, mediated through a family of G-protein coupled receptors. Synthetic prostaglandin analogs are pivotal research tools and therapeutic agents, targeting a range of conditions from glaucoma to gastric ulcers. This guide will focus on a selection of well-characterized prostaglandin analogs, comparing their known receptor affinities, signaling pathways, and functional effects.
While (—)-Norprostol is commercially available as a reference standard and is recognized as an impurity of Misoprostol, a prostaglandin E1 analog, its own pharmacological profile remains largely undefined in publicly accessible literature. The "nor" designation in its nomenclature suggests the absence of a methyl group from its parent structure, a modification that can significantly alter a molecule's interaction with its biological target. The experimental protocols detailed herein are presented as a robust methodology for any research initiative aimed at elucidating the biological functions of (—)-Norprostol or other novel prostaglandin analogs.
Comparative Analysis of Prostaglandin Analogs
The following tables summarize the key characteristics of several widely researched prostaglandin analogs. This quantitative data provides a baseline for understanding the structure-activity relationships within this class of molecules and serves as a comparative benchmark for new compounds.
Table 1: Receptor Binding Affinity (Ki, nM) of Selected Prostaglandin Analogs
| Prostaglandin Analog | EP1 Receptor | EP2 Receptor | EP3 Receptor | EP4 Receptor | FP Receptor | Primary Therapeutic Use |
| Misoprostol (acid form) | >1000 | ~30 | ~10 | ~100 | >1000 | Gastrointestinal protection, labor induction |
| Dinoprostone (PGE2) | ~5 | ~15 | ~3 | ~1 | ~30 | Labor induction |
| Latanoprost (acid form) | >10000 | >10000 | >10000 | >10000 | ~3 | Glaucoma |
| Travoprost (acid form) | >10000 | >10000 | >10000 | >10000 | ~3-6 | Glaucoma |
| Bimatoprost (acid form) | >10000 | >10000 | >10000 | >10000 | ~3-7 | Glaucoma, eyelash growth |
| (—)-Norprostol | Undetermined | Undetermined | Undetermined | Undetermined | Undetermined | N/A |
Note: Ki values are approximate and can vary depending on the assay conditions and cell type used. Data is compiled from various publicly available research articles.
Table 2: Primary Signaling Pathways of Prostaglandin Receptors
| Receptor | G-Protein Coupling | Second Messenger | General Cellular Response |
| EP1 | Gq | ↑ IP3, ↑ DAG, ↑ Ca2+ | Smooth muscle contraction |
| EP2 | Gs | ↑ cAMP | Smooth muscle relaxation, inflammation |
| EP3 | Gi | ↓ cAMP | Inhibition of adenylyl cyclase, smooth muscle contraction |
| EP4 | Gs | ↑ cAMP | Smooth muscle relaxation, inflammation |
| FP | Gq | ↑ IP3, ↑ DAG, ↑ Ca2+ | Smooth muscle contraction, luteolysis |
Experimental Protocols for Characterization of Prostaglandin Analogs
To ascertain the pharmacological profile of an uncharacterized prostaglandin analog such as (—)-Norprostol, a series of standardized in vitro assays are required. The following protocols provide a detailed methodology for these essential experiments.
This assay determines the affinity of a compound for a specific receptor.
-
Cell Culture and Membrane Preparation:
-
Culture HEK293 cells stably expressing the human prostaglandin receptor of interest (e.g., EP1, EP2, EP3, EP4, or FP).
-
Harvest cells and homogenize in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Resuspend the membrane pellet in a binding buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled prostaglandin analog (e.g., [3H]-PGE2 for EP receptors, [3H]-PGF2α for FP receptors).
-
Add increasing concentrations of the unlabeled test compound (e.g., (—)-Norprostol).
-
Add the cell membrane preparation to initiate the binding reaction.
-
Incubate at room temperature for a specified time to reach equilibrium.
-
Terminate the reaction by rapid filtration through a glass fiber filter, followed by washing with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50).
-
Calculate the binding affinity (Ki) using the Cheng-Prusoff equation.
-
These assays determine the functional activity of a compound at a receptor by measuring the production of downstream signaling molecules.
-
cAMP Accumulation Assay (for Gs and Gi coupled receptors):
-
Seed cells expressing the receptor of interest (e.g., EP2, EP4, or EP3) in a 96-well plate.
-
Pre-treat the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
For Gi-coupled receptors, stimulate the cells with an adenylyl cyclase activator (e.g., forskolin).
-
Add increasing concentrations of the test compound.
-
Incubate for a specified time at 37°C.
-
Lyse the cells and measure the intracellular cAMP levels using a commercially available ELISA or HTRF assay kit.
-
Generate a dose-response curve to determine the EC50 (for agonists) or IC50 (for antagonists).
-
-
Intracellular Calcium Mobilization Assay (for Gq coupled receptors):
-
Load cells expressing the receptor of interest (e.g., EP1 or FP) with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM or Fluo-4 AM).
-
Wash the cells to remove excess dye.
-
Add increasing concentrations of the test compound.
-
Measure the change in fluorescence intensity over time using a fluorescence plate reader.
-
Generate a dose-response curve to determine the EC50 of the compound.
-
Visualizing Prostaglandin Signaling and Experimental Workflow
To aid in the understanding of the complex biological processes involved, the following diagrams have been generated using the DOT language for Graphviz.
Caption: Signaling pathways of EP and FP prostaglandin receptors.
Caption: Workflow for characterizing new prostaglandin analogs.
Comparative Analysis: (-)-Norprostol and Misoprostol - A Review of Available Data
A comprehensive review of publicly available scientific literature and pharmacological data reveals a significant disparity in the information available for (-)-Norprostol and the well-characterized synthetic prostaglandin E1 analog, misoprostol. While misoprostol has been extensively studied and is used clinically, (-)-Norprostol is primarily documented as a chemical intermediate and a reference standard for misoprostol impurity analysis. There is a notable absence of published experimental data on the pharmacological, toxicological, or therapeutic properties of (-)-Norprostol, precluding a direct, evidence-based comparative analysis as requested.
This guide will proceed by first detailing the extensive pharmacological profile of misoprostol, including its mechanisms of action, therapeutic applications, and experimental data. Subsequently, it will address the current state of knowledge on (-)-Norprostol, highlighting the lack of available data for a meaningful comparison.
Misoprostol: A Synthetic Prostaglandin E1 Analog
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) and is utilized for its potent effects on various physiological processes, primarily its gastroprotective and uterotonic activities.[1][2]
Pharmacological Profile of Misoprostol
Mechanism of Action: Misoprostol exerts its effects by binding to and activating prostaglandin E (EP) receptors, specifically showing affinity for EP-2, EP-3, and EP-4 receptors.[3][4] This interaction initiates downstream signaling cascades that vary depending on the tissue type.
-
Gastroprotection: In the stomach, misoprostol's active metabolite, misoprostol acid, binds to EP3 receptors on parietal cells.[5] This inhibits adenylate cyclase, leading to decreased intracellular cyclic AMP (cAMP) levels and a subsequent reduction in gastric acid secretion.[5] Furthermore, misoprostol stimulates the secretion of protective mucus and bicarbonate, enhancing the mucosal barrier.[2]
-
Uterotonic Effects: In the uterus, misoprostol's binding to prostaglandin receptors on myometrial cells leads to an increase in intracellular calcium concentrations, causing strong uterine contractions and cervical ripening.[3]
Therapeutic Applications:
-
Prevention of NSAID-Induced Gastric Ulcers: Misoprostol is FDA-approved for the prevention of gastric ulcers in patients undergoing long-term nonsteroidal anti-inflammatory drug (NSAID) therapy.[2]
-
Labor Induction and Cervical Ripening: Off-label, misoprostol is widely used in obstetrics to induce labor and ripen the cervix.[3]
-
Medical Abortion: In combination with mifepristone, misoprostol is used to terminate early pregnancies.[2]
-
Postpartum Hemorrhage: It is also used to prevent and treat postpartum hemorrhage due to uterine atony.[3]
Quantitative Data for Misoprostol
| Parameter | Value/Description | References |
| Drug Class | Synthetic Prostaglandin E1 Analog | [6] |
| Primary Receptor Targets | Prostaglandin EP-2, EP-3, and EP-4 receptors | [3][4] |
| Approved Indication | Prevention of NSAID-induced gastric ulcers | [2] |
| Common Off-Label Uses | Labor induction, medical abortion, postpartum hemorrhage | [2][3] |
| Common Side Effects | Diarrhea, abdominal pain, nausea, uterine cramping | [2] |
Experimental Protocols
Assessment of Gastric Acid Secretion Inhibition (Canine Heidenhain Pouch Model):
This model is a classic in vivo method to study gastric acid secretion.
-
Animal Model: A Heidenhain pouch, a surgically created, vagally denervated portion of the stomach, is prepared in dogs. This pouch drains to the exterior, allowing for the collection of pure gastric juice.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of histamine.
-
Drug Administration: Misoprostol or a vehicle control is administered orally or intravenously.
-
Sample Collection: Gastric juice is collected from the pouch at regular intervals.
-
Analysis: The volume of gastric juice is measured, and the acid concentration is determined by titration with a standard base. The total acid output is then calculated.
-
Outcome: The inhibitory effect of misoprostol on histamine-stimulated gastric acid secretion is quantified.
Evaluation of Uterotonic Activity (Isolated Uterine Strip Assay):
This in vitro method assesses the contractile effect of a substance on uterine muscle.
-
Tissue Preparation: Uterine tissue is obtained from a suitable animal model (e.g., rat, rabbit) and cut into longitudinal strips.
-
Experimental Setup: The uterine strips are mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture (e.g., 95% O2, 5% CO2).
-
Contraction Measurement: One end of the strip is attached to a fixed point, and the other is connected to an isometric force transducer to record contractions.
-
Drug Application: After a stabilization period, increasing concentrations of misoprostol are added to the organ bath.
-
Data Analysis: The force of contraction is measured, and a dose-response curve is generated to determine the potency (e.g., EC50) of misoprostol in inducing uterine contractions.
Signaling Pathway
Caption: Simplified signaling pathways of misoprostol in gastric and uterine cells.
(-)-Norprostol: An Uncharacterized Chemical Entity
In stark contrast to misoprostol, searches for "(-)-Norprostol" primarily yield results from chemical suppliers who offer it as a reference standard, often listed as an impurity of misoprostol.[7] The "nor" prefix in its name suggests the absence of a methyl group at the C16 position, a key structural feature of misoprostol that was introduced to increase its oral potency and duration of action by preventing metabolic oxidation.[8]
The lack of published research on the biological activity of (-)-Norprostol means there is no data available to compare it with misoprostol on any of the following parameters:
-
Receptor Binding Affinity: No studies have been identified that report the binding affinity of (-)-Norprostol for any of the prostaglandin EP receptors.
-
Pharmacological Potency: There is no available data on its potency as a gastric antisecretory agent or as a uterotonic agent.
-
In Vivo Efficacy: No animal or human studies have been published that evaluate the efficacy of (-)-Norprostol for any therapeutic indication.
-
Pharmacokinetic Profile: The absorption, distribution, metabolism, and excretion of (-)-Norprostol have not been described in the literature.
-
Safety and Side-Effect Profile: There is no information on the potential adverse effects of (-)-Norprostol.
Logical Relationship and Hypothesis
Based on the structure-activity relationships of prostaglandins, it is possible to hypothesize about the potential activity of (-)-Norprostol relative to misoprostol. The C16-methyl group in misoprostol is crucial for its enhanced stability and activity.[8] Its absence in (-)-Norprostol would likely make the compound more susceptible to metabolic degradation, similar to natural prostaglandin E1, potentially resulting in lower oral bioavailability and a shorter duration of action. However, without experimental data, this remains purely speculative.
Caption: Postulated structural relationship between Misoprostol, (-)-Norprostol, and PGE1.
Conclusion
A thorough comparative analysis of (-)-Norprostol and misoprostol is not feasible due to the absence of published pharmacological data for (-)-Norprostol. Misoprostol is a well-documented synthetic prostaglandin E1 analog with established gastroprotective and uterotonic effects, supported by extensive experimental and clinical data. In contrast, (-)-Norprostol is currently only characterized as a chemical reference material and a misoprostol impurity. Future research would be required to elucidate the pharmacological profile of (-)-Norprostol to enable a scientifically valid comparison with misoprostol. Researchers in drug development are advised that while (-)-Norprostol is available as a chemical entity, its biological properties remain uninvestigated in the public domain.
References
- 1. Synthesis and biological evaluation of 10-oxa-11-deoxyprostaglandin E1 and 10-nor-9,11-secoprostaglandin F1 and their derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. Misoprostol - Wikipedia [en.wikipedia.org]
- 4. Crystal structure of misoprostol bound to the labor inducer prostaglandin E2 receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. veeprho.com [veeprho.com]
- 8. Chemistry and synthetic development of misoprostol - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Biological Effects of Prostaglandin E1 Analogs: A Comparative Guide
A Note on Norprostol, (-)-: Initial searches for the biological effects of "Norprostol, (-)-" did not yield specific studies on this compound. It is identified in the available literature primarily as a pharmaceutical reference standard and a known impurity of the drug Misoprostol.[1][2] Consequently, this guide will focus on the well-documented biological effects of its parent compound, Misoprostol, and provide a comparative analysis with other relevant prostaglandin E1 analogs.
Introduction to Misoprostol and Prostaglandin E1 Analogs
Misoprostol is a synthetic analog of prostaglandin E1 (PGE1) used for the prevention of nonsteroidal anti-inflammatory drug (NSAID)-induced gastric ulcers, and for various obstetric and gynecological indications.[3][4] Its therapeutic effects are mediated through its interaction with prostaglandin E receptors, leading to a range of physiological responses. This guide provides a comparative overview of the biological effects of Misoprostol and other prostaglandin analogs, such as enprostil, rioprostil, and arbaprostil, with a focus on their application in treating peptic ulcer disease.
Mechanism of Action:
Misoprostol and other PGE1 analogs exert their effects by binding to and activating prostaglandin E receptors on target cells. In the stomach, this leads to an inhibition of gastric acid secretion from parietal cells and stimulation of mucus and bicarbonate secretion, enhancing the mucosal defense.[5][6] In the uterus, activation of these receptors induces myometrial contractions.[3]
Signaling Pathway of Prostaglandin E1 Analogs
Caption: Signaling pathway of prostaglandin E1 analogs in gastric parietal cells.
Comparative Efficacy in Peptic Ulcer Healing
Clinical trials have demonstrated the efficacy of Misoprostol and other prostaglandin analogs in the healing of duodenal and gastric ulcers. The following tables summarize the comparative healing rates from various studies.
Table 1: Duodenal Ulcer Healing Rates
| Compound | Dosage | Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference(s) |
| Misoprostol | 800 µ g/day | 4 weeks | 60-80 | Cimetidine/Ranitidine | Similar to Misoprostol | [5] |
| Enprostil | 35 µg twice daily | 4-6 weeks | ~80-90 | Misoprostol (200 µg 4x daily) | ~80-90 | [7] |
| Arbaprostil | 50 µg (nighttime) | 4 weeks | 85.7 | Placebo | 31.2 | [8] |
| Arbaprostil | 100 µg (nighttime) | 4 weeks | 64.3 | Placebo | 31.2 | [8] |
| Arbaprostil | 100 µg 4x daily | 4 weeks | 67 | Placebo | 39 | [9] |
Table 2: Gastric Ulcer Healing Rates
| Compound | Dosage | Duration | Healing Rate (%) | Comparator | Comparator Healing Rate (%) | Reference(s) |
| Misoprostol | 200 µg 4x daily | 4 weeks | 51 | Cimetidine (300 mg 4x daily) | 58 | [10] |
| Misoprostol | 50 µg 4x daily | 4 weeks | 39 | Cimetidine (300 mg 4x daily) | 58 | [10] |
| Enprostil | Not specified | Not specified | Not significantly different from Ranitidine | Ranitidine | Not specified | [10] |
Comparative Side Effect Profiles
The most common side effects associated with prostaglandin analogs are gastrointestinal in nature, particularly diarrhea and abdominal pain.
Table 3: Incidence of Common Side Effects
| Compound | Dosage | Diarrhea Incidence (%) | Abdominal Pain Incidence (%) | Reference(s) |
| Misoprostol | 200 µg twice daily | 4-25 | Not specified | [11] |
| Enprostil | 35 µg twice daily | 5-32 | Not specified | [11] |
| Rioprostil | 300 µg twice daily | 3.5-11 | Not specified | [11] |
| Arbaprostil | 100 µg 4x daily | 34 (loose stools/diarrhea) | Not specified | [9] |
| Arbaprostil | 100 µg (nighttime) | 60 | Not specified | [8] |
Experimental Protocols
Representative Clinical Trial Protocol for Duodenal Ulcer Healing
Objective: To compare the efficacy and safety of two prostaglandin analogs in the treatment of acute duodenal ulcers.
Study Design: A single-blind, randomized, controlled clinical trial.
Patient Population: Patients with endoscopically confirmed acute duodenal ulcers.
Treatment Arms:
-
Group A: Enprostil (35 µg twice daily)
-
Group B: Misoprostol (200 µg four times daily)
Duration of Treatment: 6 weeks.
Efficacy Endpoint: Complete ulcer healing as confirmed by endoscopy at 4 and 6 weeks.
Safety Assessments: Monitoring and recording of adverse events, with a focus on gastrointestinal side effects such as diarrhea.
Statistical Analysis: Comparison of healing rates between the two groups using appropriate statistical tests (e.g., chi-squared test). A p-value of < 0.05 was considered statistically significant.
(This is a generalized protocol based on the methodology described in the cited literature[7]).
Experimental Workflow for a Clinical Trial
Caption: A simplified workflow for a comparative clinical trial of ulcer healing agents.
Conclusion
While direct biological data for "Norprostol, (-)-" is unavailable, the extensive research on its parent compound, Misoprostol, and other prostaglandin E1 analogs provides valuable insights for researchers. Misoprostol, enprostil, and arbaprostil have all demonstrated efficacy in healing peptic ulcers, with their primary distinguishing factors being dosage regimens and the incidence of gastrointestinal side effects. For researchers and drug development professionals, the choice of a prostaglandin analog for further investigation would likely depend on the desired balance between therapeutic efficacy and tolerability. Future studies would be beneficial to elucidate the specific biological activities, if any, of Misoprostol impurities such as "Norprostol, (-)-".
References
- 1. veeprho.com [veeprho.com]
- 2. (-)-Norprostol - SRIRAMCHEM [sriramchem.com]
- 3. Misoprostol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. drugs.com [drugs.com]
- 5. Misoprostol: a prostaglandin E1 analogue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Misoprostol | C22H38O5 | CID 5282381 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. A comparison of two prostaglandin analogues (enprostil vs misoprostol) in the treatment of acute duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Arbaprostil [15(R)-15-methyl prostaglandin E2] in a single nighttime dose of either 50 or 100 micrograms in acute duodenal ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Effect of 15(R)-15-methyl prostaglandin E2 (arbaprostil) on the healing of duodenal ulcer: a double-blind multicenter study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Efficacy of prostanoids in the treatment of gastric ulcer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. tandfonline.com [tandfonline.com]
A Comparative Guide to Cytoprotective Agents: Evaluating the Efficacy of Prostaglandin Analogs and Other Mucosal Defenses
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cytoprotective efficacy of the prostaglandin E1 analog, misoprostol, against other prominent cytoprotective agents. The following analysis is based on data from key clinical trials and experimental studies, offering a quantitative and mechanistic overview to inform research and development in gastrointestinal mucosal protection. While the initial query mentioned "Norprostol, (-)-," the available scientific literature predominantly focuses on misoprostol as the representative prostaglandin analog in this class.
Quantitative Efficacy in Gastrointestinal Cytoprotection
The primary indication for cytoprotective agents is the prevention and treatment of gastrointestinal mucosal damage, particularly that induced by nonsteroidal anti-inflammatory drugs (NSAIDs). The following tables summarize the comparative efficacy of misoprostol, proton pump inhibitors (PPIs), and sucralfate in this context.
Prevention of NSAID-Induced Gastric Ulcers
| Treatment Group | Dosage | Trial Duration | Gastric Ulcer Incidence (%) | Reference |
| Misoprostol | 200 µg q.i.d. | 3 months | 1.4 | --INVALID-LINK-- |
| 100 µg q.i.d. | 3 months | 5.6 | --INVALID-LINK-- | |
| Placebo | - | 3 months | 21.7 | --INVALID-LINK-- |
| Misoprostol | 200 µg q.i.d. | 12 weeks | 1.6 | Agrawal et al. (1991) |
| Sucralfate | 1 g q.i.d. | 12 weeks | 16.0 | Agrawal et al. (1991) |
| Lansoprazole | 15 mg o.d. | 12 weeks | 20.0 | --INVALID-LINK-- |
| 30 mg o.d. | 12 weeks | 18.0 | --INVALID-LINK-- | |
| Misoprostol | 200 µg q.i.d. | 12 weeks | 7.0 | --INVALID-LINK-- |
| Placebo | - | 12 weeks | 49.0 | --INVALID-LINK-- |
Healing of NSAID-Induced Ulcers and Erosions
| Treatment Group | Dosage | Trial Duration | Successful Treatment Rate (%)* | Reference |
| Omeprazole | 20 mg o.d. | 8 weeks | 76 | --INVALID-LINK-- |
| 40 mg o.d. | 8 weeks | 75 | --INVALID-LINK-- | |
| Misoprostol | 200 µg q.i.d. | 8 weeks | 71 | --INVALID-LINK-- |
*Successful treatment was defined as the absence of ulcers, the presence of fewer than five erosions at each site, and not more than mild dyspepsia.
Prevention of Aspirin-Induced Gastric Mucosal Injury
| Treatment Group | Dosage | Trial Duration | Success Rate (%)** | Reference |
| Misoprostol | 200 µg q.i.d. | 7 days | 100 | --INVALID-LINK-- |
| Sucralfate | 1 g q.i.d. | 7 days | 20 | --INVALID-LINK-- |
| Placebo | - | 7 days | 0 | --INVALID-LINK-- |
**Success was defined as a mucosal injury score of 2 or less on a 0-4 scale.
Adverse Events Profile
| Agent Class | Common Adverse Events | Frequency (%) |
| Misoprostol | Diarrhea, Abdominal Pain | 13-59 |
| Proton Pump Inhibitors | Headache, Nausea, Diarrhea | Generally well-tolerated (46-48% in one study) |
| Sucralfate | Constipation | Low incidence |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of the experimental protocols for the key clinical trials cited in this guide.
Graham et al. (1988): Prevention of NSAID-Induced Gastric Ulcer with Misoprostol
-
Study Design: A multicenter, double-blind, placebo-controlled trial.
-
Patient Population: 420 patients with osteoarthritis who were long-term users of ibuprofen, piroxicam, or naproxen and had NSAID-associated abdominal pain.
-
Intervention: Patients were randomized to receive misoprostol (100 µg or 200 µg) or a placebo, administered four times daily for three months.
-
Endpoint Assessment: Endoscopy was performed at baseline and at 1, 2, and 3 months. The primary endpoint was the development of a gastric ulcer, defined as a mucosal break of 0.3 cm or greater in diameter.
-
Statistical Analysis: Life-table analysis was used to compare the ulcer rates between the treatment groups.
Graham et al. (2002): Ulcer Prevention in Long-Term NSAID Users
-
Study Design: A prospective, double-blind, multicenter, active- and placebo-controlled study.
-
Patient Population: 537 patients without Helicobacter pylori who were long-term NSAID users and had a history of endoscopically documented gastric ulcer.
-
Intervention: Patients were randomized to receive placebo, misoprostol (200 µg four times a day), or lansoprazole (15 mg or 30 mg once daily) for 12 weeks.
-
Endpoint Assessment: Endoscopy was performed at 4, 8, and 12 weeks to determine ulcer status.
-
Statistical Analysis: The percentages of gastric ulcer-free patients were compared between groups.
OMNIUM Study Group (1998): Omeprazole vs. Misoprostol for NSAID-Induced Ulcers
-
Study Design: A randomized, double-blind trial.
-
Patient Population: 935 patients requiring continuous NSAID therapy who had ulcers (≥ 3 mm in diameter) or more than 10 erosions in the stomach or duodenum.
-
Intervention: Patients were assigned to receive omeprazole (20 mg or 40 mg daily) or misoprostol (200 µg four times daily) for 4 or 8 weeks.
-
Endpoint Assessment: Treatment success was defined as the absence of ulcers, fewer than five erosions per site, and no more than mild dyspepsia.
-
Statistical Analysis: Rates of treatment success were compared between the groups.
Lanza et al. (1988): Prevention of Aspirin-Induced Gastric and Duodenal Ulceration
-
Study Design: A blinded endoscopic comparative study.
-
Patient Population: 30 healthy volunteers.
-
Intervention: Participants were randomized to receive misoprostol (200 µg), sucralfate (1 g), or placebo, co-administered with aspirin (650 mg) four times a day for 7 days.
-
Endpoint Assessment: Endoscopy was performed at baseline and on day 7. Mucosal damage was graded on a 0-4 scale (0=normal, 1=single hemorrhage/erosion, 2=2-10 hemorrhages/erosions, 3=11-25 hemorrhages/erosions, 4=>25 hemorrhages/erosions or an invasive ulcer).
-
Statistical Analysis: Success rates (score ≤ 2) were compared between the groups.
Mechanistic Pathways of Cytoprotection
The diverse mechanisms of action of these cytoprotective agents are illustrated in the following signaling pathway and workflow diagrams.
Comparative Analysis of (-)-Norprostol and Other Prostaglandin Analogs: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comparative overview of the experimental findings related to (-)-Norprostol and other key prostaglandin analogs. Due to a lack of publicly available direct experimental data for (-)-Norprostol, this guide focuses on its parent compound, Misoprostol, a synthetic prostaglandin E1 analog, and compares its activity with other widely studied prostaglandin analogs such as Latanoprost, Bimatoprost, and Travoprost.
(-)-Norprostol is primarily recognized as a key intermediate in the synthesis of Misoprostol and is also found as an impurity in the final drug product. While direct biological activity data for (-)-Norprostol is scarce in the literature, its structural similarity to Misoprostol suggests it may exhibit a comparable, though not identical, pharmacological profile. This guide, therefore, uses Misoprostol as a surrogate for a comparative discussion.
Prostaglandin Analogs: A Comparative Overview
Prostaglandin analogs are a class of drugs that mimic the effects of naturally occurring prostaglandins. They are widely used in various therapeutic areas, most notably in ophthalmology for the treatment of glaucoma by reducing intraocular pressure (IOP). The primary mechanism of action for many of these analogs involves agonism at prostanoid receptors, leading to increased uveoscleral outflow of aqueous humor.
Quantitative Data Comparison
The following tables summarize the available quantitative data for Misoprostol and other prostaglandin analogs. It is important to note that direct comparative studies under identical experimental conditions are limited, and thus the data should be interpreted with caution.
Table 1: Receptor Binding Affinity (Ki in nM) of Prostaglandin Analogs for Prostanoid EP Receptors
| Compound | EP1 Receptor (Ki, nM) | EP2 Receptor (Ki, nM) | EP3 Receptor (Ki, nM) | EP4 Receptor (Ki, nM) |
| Misoprostol | 120[1] | 250[1] | 67[1] | 67[1] |
| Misoprostol (alternative study) | - | 34[2] | 7.9[2] | 23[2] |
| (-)-Norprostol | No data available | No data available | No data available | No data available |
Note: Data for Misoprostol is from studies on cloned mouse EP receptors.
Table 2: Comparative Efficacy of Prostaglandin Analogs in Intraocular Pressure (IOP) Reduction
Direct comparative data for Misoprostol in IOP reduction is not as readily available as for the ophthalmic-specific analogs. The following is a qualitative summary of findings from various clinical studies.
| Compound | Primary Mechanism of Action | Notable Efficacy Findings |
| Misoprostol | Agonist at EP receptors, leading to various physiological effects including gastric acid secretion inhibition and uterine contraction.[3] | Primarily studied for its gastroprotective and uterotonic effects. |
| Latanoprost | Prostanoid FP receptor agonist; increases uveoscleral outflow. | Effective in lowering IOP in patients with open-angle glaucoma and ocular hypertension. |
| Bimatoprost | Prostamide F2α analog; increases both uveoscleral and trabecular meshwork outflow. | May offer a slightly greater IOP-lowering effect compared to Latanoprost in some studies. |
| Travoprost | Prostanoid FP receptor agonist; increases uveoscleral outflow. | Demonstrates effective IOP reduction, comparable to other prostaglandin analogs. |
Experimental Protocols
Detailed methodologies are crucial for the cross-validation of experimental findings. Below are summaries of key experimental protocols used to characterize the activity of prostaglandin analogs.
Radioligand Binding Assay for Receptor Affinity
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
-
Cell Preparation: Cells expressing the target prostanoid receptor (e.g., EP1, EP2, EP3, EP4) are cultured and harvested.
-
Membrane Preparation: Cell membranes are prepared by homogenization and centrifugation.
-
Binding Reaction: A fixed concentration of a radiolabeled ligand (e.g., [³H]-PGE₂) is incubated with the cell membranes in the presence of varying concentrations of the unlabeled test compound (e.g., Misoprostol).
-
Separation: The bound and free radioligand are separated by rapid filtration.
-
Quantification: The amount of radioactivity bound to the membranes is measured using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated using the Cheng-Prusoff equation.
cAMP Accumulation Assay
This functional assay measures the ability of a compound to stimulate or inhibit the production of cyclic AMP (cAMP), a key second messenger in G-protein coupled receptor signaling.
-
Cell Culture: Cells expressing the target receptor are seeded in multi-well plates.
-
Compound Incubation: Cells are pre-incubated with a phosphodiesterase inhibitor (to prevent cAMP degradation) and then stimulated with varying concentrations of the test compound.
-
Cell Lysis: The cells are lysed to release intracellular cAMP.
-
cAMP Quantification: The concentration of cAMP in the cell lysate is measured using a competitive immunoassay, such as an Enzyme-Linked Immunosorbent Assay (ELISA) or a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Data Analysis: The concentration of the test compound that produces 50% of the maximal response (EC50) is determined from the dose-response curve.
Intracellular Calcium Mobilization Assay
This assay measures the ability of a compound to trigger the release of calcium from intracellular stores, another important second messenger pathway for some prostanoid receptors (e.g., EP1).
-
Cell Loading: Cells expressing the target receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fura-2 AM).
-
Baseline Measurement: The baseline fluorescence of the cells is measured.
-
Compound Addition: The test compound is added to the cells.
-
Fluorescence Measurement: The change in fluorescence intensity, which corresponds to the change in intracellular calcium concentration, is monitored over time using a fluorescence plate reader or microscope.
-
Data Analysis: The peak increase in fluorescence is determined for each concentration of the test compound, and the EC50 value is calculated from the dose-response curve.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the signaling pathways of prostaglandin E1 analogs and a typical experimental workflow for assessing their activity.
Caption: Prostaglandin E1 Analog Signaling Pathways.
Caption: General Experimental Workflow for In Vitro Activity Assays.
Conclusion
While a direct quantitative comparison of (-)-Norprostol with other prostaglandin analogs is currently hampered by the lack of specific experimental data for this compound, its close structural relationship to Misoprostol provides a basis for qualitative comparison. Misoprostol is a known agonist at multiple EP receptor subtypes, and it is plausible that (-)-Norprostol shares some of these characteristics. However, without empirical evidence, this remains speculative.
The provided data on Misoprostol and other leading prostaglandin analogs, along with the detailed experimental protocols, offer a valuable resource for researchers in the field. Further investigation into the biological activity of (-)-Norprostol is warranted to fully understand its pharmacological profile and potential therapeutic applications. The experimental methodologies outlined in this guide can serve as a foundation for such future studies.
References
A Comparative Guide to Prostaglandin E Analogs in Signaling Pathway Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of (-)-Norprostol and other key prostaglandin E (PGE) analogs used in the study of EP receptor signaling pathways. While direct comparative studies on (-)-Norprostol are limited due to its primary role as a chemical reference standard, this document focuses on a broader comparison of widely used prostaglandin analogs—Misoprostol and Dinoprostone—along with the selective EP2 agonist, Butaprost. This guide will delve into their receptor selectivity, downstream signaling effects, and the experimental protocols used to characterize them, offering valuable insights for researchers in pharmacology and drug development.
Introduction to Prostaglandin E Receptor Signaling
Prostaglandins are lipid compounds with diverse hormone-like effects, mediating a wide range of physiological processes including inflammation, pain, and smooth muscle contraction. Prostaglandin E2 (PGE2), an endogenous prostaglandin, exerts its effects by binding to four distinct G protein-coupled receptor subtypes: EP1, EP2, EP3, and EP4. Each receptor subtype is coupled to different intracellular signaling cascades, leading to varied cellular responses. Understanding how different prostaglandin analogs selectively target and activate these receptors is crucial for the development of targeted therapeutics.
Comparative Analysis of Prostaglandin E Analogs
This section compares the receptor binding affinities and functional potencies of Misoprostol, Dinoprostone (PGE2), and Butaprost at the four EP receptor subtypes. The data presented is compiled from various studies and should be interpreted with consideration for the different experimental conditions.
Quantitative Data Summary
| Compound | Receptor Subtype | Binding Affinity (Ki) | Functional Potency (EC50/IC50) | Species |
| Misoprostol | Mouse EP1 | 120 nM[1] | - | Mouse |
| Mouse EP2 | 250 nM[1] | - | Mouse | |
| Mouse EP3 | 67 nM[1] | - | Mouse | |
| Mouse EP4 | 67 nM[1] | - | Mouse | |
| Dinoprostone (PGE2) | EP Receptors | 1-10 nM (Kd)[2] | 90 ± 24.5 nM (human neutrophils)[3] | Human |
| Human EP2 | - | 1.9 nM (CHO cells)[4] | Human | |
| Butaprost | Murine EP2 | 2.4 µM[5] | 33 nM[5] | Murine |
| Human EP2 | - | 106.4 ± 63 nM (human neutrophils)[3] | Human |
Note: The binding affinity (Ki) and functional potency (EC50/IC50) values can vary between different studies and experimental systems. The data above is intended to provide a general comparison.
Signaling Pathway Diagrams
The following diagrams, generated using Graphviz, illustrate the primary signaling pathways activated by the different EP receptor subtypes.
Caption: Prostaglandin E receptor signaling pathways.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the activity of prostaglandin analogs on EP receptors.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki) of a compound for a specific receptor.
Objective: To measure the displacement of a radiolabeled ligand from the EP receptor by the test compound.
Materials:
-
HEK293 cells transiently or stably expressing the human EP receptor subtype of interest.
-
Membrane preparation from these cells.
-
Radiolabeled prostaglandin (e.g., [3H]-PGE2).
-
Test compounds (Misoprostol, Dinoprostone, Butaprost).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Incubate the cell membranes with a fixed concentration of the radiolabeled ligand and varying concentrations of the unlabeled test compound.
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Wash the filters with ice-cold binding buffer to remove non-specifically bound radioligand.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined.
-
The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
Caption: Workflow for a radioligand binding assay.
cAMP Measurement Assay (HTRF)
This assay is used to measure the functional activity of compounds that modulate EP2 and EP4 receptors, which are coupled to adenylyl cyclase.
Objective: To quantify the changes in intracellular cyclic AMP (cAMP) levels in response to agonist stimulation.
Materials:
-
CHO or HEK293 cells expressing the human EP2 or EP4 receptor.
-
Test compounds (agonists).
-
cAMP HTRF (Homogeneous Time-Resolved Fluorescence) assay kit.
-
HTRF-compatible plate reader.
Procedure:
-
Seed the cells in a 96-well or 384-well plate and incubate overnight.
-
Stimulate the cells with varying concentrations of the test compound for a defined period.
-
Lyse the cells and add the HTRF reagents (cAMP-d2 and anti-cAMP cryptate).
-
Incubate to allow for the competitive binding of cellular cAMP and cAMP-d2 to the antibody.
-
Read the fluorescence at two different wavelengths (e.g., 665 nm and 620 nm) on an HTRF-compatible plate reader.
-
The ratio of the two fluorescence signals is inversely proportional to the amount of cAMP produced.
-
Generate a dose-response curve to determine the EC50 of the agonist.
Caption: Workflow for a cAMP HTRF assay.
Intracellular Calcium Mobilization Assay (FLIPR)
This assay is used to measure the functional activity of compounds that modulate EP1 receptors, which are coupled to the phospholipase C pathway.
Objective: To measure changes in intracellular calcium concentration ([Ca2+]i) in response to agonist stimulation.
Materials:
-
HEK293 cells expressing the human EP1 receptor.
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM).
-
Test compounds (agonists).
-
FLIPR (Fluorometric Imaging Plate Reader) instrument.
Procedure:
-
Seed the cells in a 96-well or 384-well black-walled, clear-bottom plate and incubate overnight.
-
Load the cells with a calcium-sensitive dye for a specific duration.
-
Place the cell plate into the FLIPR instrument.
-
The instrument adds the test compound to the wells while simultaneously measuring the fluorescence intensity.
-
An increase in fluorescence indicates an increase in intracellular calcium.
-
Generate a dose-response curve to determine the EC50 of the agonist.
Caption: Workflow for a FLIPR calcium assay.
Conclusion
The choice of a prostaglandin analog for signaling pathway studies depends on the specific research question and the EP receptor subtype of interest. Dinoprostone (PGE2) serves as the natural ligand and activates all EP receptor subtypes. Misoprostol, a PGE1 analog, also demonstrates activity at multiple EP receptors. In contrast, Butaprost offers selectivity for the EP2 receptor, making it a valuable tool for dissecting the specific roles of this receptor subtype. The experimental protocols detailed in this guide provide a foundation for researchers to quantitatively assess the performance of these and other compounds in modulating EP receptor signaling pathways. A thorough understanding of the receptor selectivity and downstream effects of these analogs is paramount for the accurate interpretation of experimental results and the advancement of drug discovery efforts targeting the prostaglandin signaling system.
References
- 1. Misoprostol | Prostanoid Receptor Agonists: R&D Systems [rndsystems.com]
- 2. caymanchem.com [caymanchem.com]
- 3. Investigation of the inhibitory effects of PGE2 and selective EP agonists on chemotaxis of human neutrophils - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
Benchmarking Prostaglandin E1 Analogs: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the selection of an appropriate receptor agonist is a critical step in elucidating biological pathways and developing novel therapeutics. This guide provides a framework for benchmarking prostaglandin E1 (PGE1) analogs, with a focus on the well-characterized agonists Misoprostol and Alprostadil (PGE1), to serve as a reference for evaluating new chemical entities like "Norprostol, (-)-".
Prostaglandin E1 and its synthetic analogs are a class of lipid compounds that exert a wide range of physiological effects, primarily through their interaction with E-prostanoid (EP) receptors. These G-protein coupled receptors (GPCRs) are involved in diverse processes, including vasodilation, inhibition of platelet aggregation, cytoprotection, and modulation of inflammation.[1][2] This guide presents a comparative analysis of two prominent PGE1 analogs, Misoprostol and Alprostadil, to illustrate the key parameters for agonist characterization.
Comparative Analysis of Receptor Binding Affinity
The binding affinity of an agonist to its receptor is a primary determinant of its potency. This is typically quantified by the inhibition constant (Ki), which represents the concentration of the ligand required to occupy 50% of the receptors in a competitive binding assay. A lower Ki value indicates a higher binding affinity.
The following table summarizes the reported binding affinities of Alprostadil and Misoprostol for various human EP receptor subtypes.
| Agonist | Receptor Subtype | Binding Affinity (Ki) [nM] |
| Alprostadil (PGE1) | EP1 | 36 |
| EP2 | 10 | |
| EP3 | 1.1 | |
| EP4 | 2.1 | |
| Misoprostol | EP3 | Strong Agonist |
| EP4 | Strong Agonist |
Functional Potency and Efficacy
Beyond binding, the functional consequence of receptor activation is paramount. Efficacy refers to the maximal response an agonist can produce, while potency (often expressed as EC50) is the concentration required to elicit 50% of the maximal response. For EP receptors coupled to Gs, such as EP2 and EP4, an increase in intracellular cyclic AMP (cAMP) is a common measure of functional activity.
| Agonist | Receptor & Assay | Potency (EC50) | Efficacy |
| Alprostadil (PGE1) | EP4-mediated cAMP increase | ~1-10 nM (estimated) | Full Agonist |
| Misoprostol | EP4-mediated cAMP increase | Similar to PGE1 | Full Agonist |
Note: The functional potency of PGE1 analogs can vary depending on the cell type and specific assay conditions. The data presented are representative values.[3][4]
Signaling Pathways and Experimental Workflows
The activation of EP receptors by agonists like "Norprostol, (-)-" initiates distinct intracellular signaling cascades. The primary pathways for EP1 and EP2/EP4 receptors are depicted below, followed by a generalized workflow for assessing agonist-induced receptor activation.
Caption: Agonist-induced signaling pathways for EP receptors.
Caption: Experimental workflows for receptor binding and functional assays.
Detailed Experimental Protocols
Competitive Radioligand Binding Assay
This protocol is designed to determine the binding affinity (Ki) of a test compound, such as "Norprostol, (-)-", by measuring its ability to displace a known radiolabeled ligand from a specific EP receptor subtype.
Materials:
-
Cell Membranes: Membranes prepared from cells stably expressing the human EP receptor of interest (e.g., EP1, EP2, EP3, or EP4).
-
Radioligand: A tritiated prostaglandin, such as [³H]-PGE2, with high affinity for the target receptor.
-
Test Compound: "Norprostol, (-)-" or other unlabeled agonist.
-
Assay Buffer: Typically 50 mM Tris-HCl, 10 mM MgCl₂, 1 mM EDTA, pH 7.4.
-
Wash Buffer: Ice-cold assay buffer.
-
Glass Fiber Filters: Treated with a blocking agent like polyethyleneimine to reduce non-specific binding.
-
Scintillation Cocktail and Counter.
Procedure:
-
Reaction Setup: In a 96-well plate, set up triplicate reactions for total binding (radioligand only), non-specific binding (radioligand + a high concentration of unlabeled standard), and competitive binding (radioligand + varying concentrations of the test compound).
-
Incubation: Add cell membranes to each well and incubate at room temperature for a specified time (e.g., 60-120 minutes) to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through the glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioactivity.
-
Quantification: Place the filters in scintillation vials, add scintillation cocktail, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. Convert the IC50 to a Ki value using the Cheng-Prusoff equation.
cAMP Functional Assay
This protocol measures the ability of a test compound to stimulate the production of intracellular cyclic AMP (cAMP) in cells expressing a Gs-coupled EP receptor (e.g., EP2 or EP4).
Materials:
-
Cell Line: A suitable host cell line (e.g., HEK293 or CHO) stably expressing the human EP receptor of interest.
-
Cell Culture Medium: Appropriate medium for the chosen cell line.
-
Stimulation Buffer: A buffered saline solution (e.g., HBSS) containing a phosphodiesterase inhibitor like IBMX to prevent cAMP degradation.
-
Test Compound: "Norprostol, (-)-" or other agonist.
-
cAMP Assay Kit: A commercially available kit for the detection of cAMP (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Plating: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Pre-incubation: Remove the culture medium and pre-incubate the cells with stimulation buffer for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add varying concentrations of the test compound to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit manufacturer's instructions to release intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay following the kit protocol.
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the log concentration of the agonist. Determine the EC50 (potency) and Emax (efficacy) values from the curve.
References
- 1. benchchem.com [benchchem.com]
- 2. Prostaglandin E1 - Wikipedia [en.wikipedia.org]
- 3. Prostaglandin E1 and its analog misoprostol inhibit human CML stem cell self-renewal via EP4 receptor activation and repression of AP-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The prostaglandin E1 analogue, misoprostol, regulates inflammatory cytokines and immune functions in vitro like the natural prostaglandins E1, E2 and E3 - PMC [pmc.ncbi.nlm.nih.gov]
Lack of Reproducible Research on "Norprostol, (-)-" Hinders Comparative Analysis
A comprehensive review of published scientific literature reveals a significant lack of research specifically focused on the compound "Norprostol, (-)-". While identified as a chemical reference material and a known impurity of Misoprostol with the IUPAC name Methyl 7-[(3S)-3-hydroxy-5-oxocyclopenten-1-yl]heptanoate, there is a notable absence of dedicated studies detailing its synthesis, biological activity, or direct comparisons with other prostaglandin analogs. This scarcity of primary research prevents a thorough and objective comparison of its performance and reproducibility as requested.
The initial investigation sought to identify key studies, comparative analyses, and experimental protocols related to "Norprostol, (-)-". However, extensive searches have not yielded the necessary data to construct a meaningful comparison guide that meets the core requirements of data presentation, detailed experimental methodologies, and visualization of signaling pathways.
In contrast, the broader class of prostaglandin F2α (PGF2α) analogs, which includes well-studied compounds like latanoprost, bimatoprost, and travoprost, is extensively documented in the scientific literature. These analogs have been the subject of numerous studies, providing a wealth of comparative data on their receptor binding affinities, clinical efficacy in treating conditions like glaucoma, and their effects on various biological pathways.
Given the absence of specific and reproducible research on "Norprostol, (-)-", a direct fulfillment of the requested comparison guide is not feasible at this time.
Alternative Proposal: A Comparative Guide to Well-Studied Prostaglandin F2α Analogs
As an alternative, a comprehensive comparison guide can be developed for a selection of widely researched PGF2α analogs for which substantial and reproducible data are available. This guide would adhere to all the specified requirements, including:
-
Structured Data Tables: Summarizing quantitative data on receptor binding affinities, efficacy, and other relevant metrics.
-
Detailed Experimental Protocols: Outlining the methodologies used in key comparative studies.
-
Signaling Pathway and Workflow Diagrams: Visualizing the mechanisms of action and experimental procedures using Graphviz.
This proposed guide would provide valuable insights for researchers, scientists, and drug development professionals working with prostaglandin analogs, offering a robust comparison of the performance and characteristics of leading compounds in this class.
We await your feedback on this alternative proposal to proceed with generating the requested content for these more extensively researched compounds.
Comparative Analysis of Prostaglandin Analogs: Head-to-Head Studies Involving Misoprostol
Introduction
Direct head-to-head studies involving "Norprostol, (-)-" are limited in publicly available scientific literature. Norprostol, (-)-, is an impurity of Misoprostol, a synthetic prostaglandin E1 analog. This guide, therefore, focuses on comparative studies of Misoprostol against other prostaglandin analogs in two primary therapeutic areas: labor induction and the treatment of duodenal ulcers. The data presented here is intended for researchers, scientists, and drug development professionals to provide an objective comparison of these compounds based on experimental data.
Comparison 1: Labor Induction - Misoprostol vs. Dinoprostone (PGE2)
Misoprostol (a PGE1 analog) and Dinoprostone (PGE2) are both widely used for cervical ripening and labor induction. Numerous clinical trials have compared their efficacy and safety profiles.
Quantitative Data Summary
The following table summarizes key findings from randomized controlled trials comparing intravaginal Misoprostol with intracervical or intravaginal Dinoprostone for labor induction at term.
| Outcome Measure | Misoprostol | Dinoprostone | Relative Risk (RR) / p-value | Citation |
| Efficacy | ||||
| Vaginal Delivery within 24h | Higher Incidence | Lower Incidence | RR = 1.08 (95% CI: 0.97, 1.20), p=0.15 | [1] |
| Need for Oxytocin Augmentation | 33.8% - 37.1% | 65.7% - 67.7% | p < 0.001 | [2][3] |
| Interval to Vaginal Delivery | 903.3 ± 482.1 min | 1410.9 ± 869.1 min | p < 0.001 | [3] |
| Safety | ||||
| Cesarean Section Rate | 14.7% - 28.6% | 19.4% - 32.3% | No significant difference | [2][3] |
| Uterine Tachysystole | 36.7% | 11.9% | p < 0.001 | [3] |
| Uterine Hyperstimulation | No significant difference | No significant difference | RR = 1.14 (95% CI: 0.73, 1.79), p=0.56 | [1] |
| Abnormal Fetal Heart Rate | 8.6% | 6.5% | No significant difference | [2] |
| Meconium Passage | 27.9% | 10.5% | p < 0.05 | [3] |
Experimental Protocols
Study Design: The data is derived from prospective, randomized controlled trials.[2][3][4][5]
-
Patient Population: Pregnant women at term with a medical indication for induction of labor and an unfavorable cervix (e.g., Bishop score ≤ 4).[2]
-
Intervention Groups:
-
Primary Outcome Measures:
-
Secondary Outcome Measures:
-
Monitoring: Continuous electronic fetal heart rate and uterine activity monitoring.[6]
Signaling Pathway for Uterine Contraction
Caption: Signaling pathways of Misoprostol and Dinoprostone in myometrial cells.
Comparison 2: Duodenal Ulcer Treatment - Misoprostol vs. Enprostil
Misoprostol and Enprostil are both prostaglandin analogs that have been evaluated for their efficacy in treating duodenal ulcers, primarily through their cytoprotective and anti-secretory effects on the gastric mucosa.
Quantitative Data Summary
The following table summarizes the findings from a clinical trial comparing the efficacy and safety of Enprostil and Misoprostol in the treatment of acute duodenal ulcers.[7]
| Outcome Measure | Misoprostol (200 µg q.i.d.) | Enprostil (35 µg b.i.d.) | p-value | Citation |
| Efficacy | ||||
| Ulcer Healing Rate (4 weeks) | ~80% | ~80% | No significant difference | [7] |
| Ulcer Healing Rate (6 weeks) | >90% | >90% | No significant difference | [7] |
| Ulcer Pain Relief | <50% | <50% | No significant difference | [7] |
| Safety | ||||
| Incidence of Diarrhea | >40% | >40% | No significant difference | [7] |
Experimental Protocol
Study Design: A randomized, single-blind clinical trial involving 214 patients with acute duodenal ulcers.[7]
-
Patient Population: Patients with endoscopically confirmed acute duodenal ulcers.[7]
-
Intervention Groups:
-
Treatment Duration: 4 to 6 weeks.[7]
-
Primary Outcome Measures:
-
Rate of ulcer healing confirmed by endoscopy at 4 and 6 weeks.[7]
-
-
Secondary Outcome Measures:
Signaling Pathway for Gastric Acid Inhibition
Caption: Signaling pathway for gastric acid inhibition and experimental workflow.
References
- 1. Efficacy and safety of misoprostol compared with dinoprostone for labor induction at term: an updated systematic review and meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Safety and efficacy of misoprostol and dinoprostone as cervical ripening agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A comparison of misoprostol and prostaglandin E2 gel for preinduction cervical ripening and labor induction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. A randomized comparison between misoprostol and dinoprostone for cervical ripening and labor induction in patients with unfavorable cervices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Comparison of Misoprostol and Dinoprostone for elective induction of labour in nulliparous women at full term: A randomized prospective study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A comparison of two prostaglandin analogues (enprostil vs misoprostol) in the treatment of acute duodenal ulcer disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Research: A Comprehensive Guide to the Proper Disposal of Norprostol
For researchers, scientists, and professionals in drug development, ensuring laboratory safety and proper chemical handling is paramount. This guide provides essential, step-by-step procedures for the safe disposal of Norprostol, a prostaglandin analog, to foster a secure research environment and ensure regulatory compliance.
Essential Safety and Handling Protocols
When handling Norprostol and similar prostaglandin analogs, adherence to strict safety protocols is crucial to minimize exposure and prevent contamination. These compounds are pharmacologically active and should be handled with care in a well-ventilated area or under a chemical fume hood.[1][2]
Personal Protective Equipment (PPE):
-
Gloves: Always wear appropriate chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[1]
-
Lab Coat: A lab coat or other protective clothing should be worn to protect skin.[1]
Handling Precautions:
-
Prevent contact with skin and eyes. In case of contact, immediately rinse the affected area with copious amounts of water.[1]
-
It is recommended not to store aqueous solutions of these compounds for more than one day; they should be prepared fresh for each use.[1]
A summary of key safety and handling information is provided in the table below for quick reference.
| Precaution Category | Specific Recommendation | Source |
| Personal Protective Equipment | Wear protective gloves, clothing, and eye/face protection. | [1][2][4] |
| Handling Area | Use in a well-ventilated area or under a chemical fume hood. | [1][2][4] |
| Exposure Avoidance | Avoid breathing dust, fumes, gas, mist, vapors, or spray. | [2][3] |
| Accidental Contact | In case of skin or eye contact, rinse immediately with plenty of water. | [1][4] |
| Hygiene | Wash hands and any exposed skin thoroughly after handling. | [3][4] |
| Solution Stability | Aqueous solutions should be prepared fresh and used within a day. | [1] |
Step-by-Step Disposal Procedure for Norprostol
The disposal of Norprostol must be carried out in accordance with local, regional, national, and international regulations.[3] As a pharmacologically active substance, it should be treated as hazardous waste.
-
Waste Identification and Segregation:
-
Identify all waste containing Norprostol, including pure compound, solutions, and contaminated materials (e.g., pipette tips, gloves, empty vials).
-
Segregate Norprostol waste from other laboratory waste streams to ensure proper handling and disposal.[5]
-
-
Containerization:
-
Place all Norprostol waste into a designated, leak-proof, and clearly labeled hazardous waste container.
-
For liquid waste, use a compatible container with a secure cap. Do not overfill the container.
-
For solid waste, such as contaminated labware, it should be placed in a sturdy, sealed plastic bag or container.[6]
-
-
Labeling:
-
Clearly label the hazardous waste container with the words "Hazardous Waste," the name "Norprostol," and any other required information as per your institution's and local regulations.
-
-
Storage:
-
Store the sealed and labeled waste container in a designated, secure area away from incompatible materials.
-
The storage area should be well-ventilated and have secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[5]
-
Never dispose of Norprostol down the drain or in the regular trash.[5][6] This can lead to environmental contamination and is a violation of regulations.
-
Visualizing the Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of Norprostol, ensuring a clear and compliant process.
Caption: Logical workflow for the safe disposal of Norprostol.
References
Personal protective equipment for handling Norprostol, (-)-
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount when handling chemical compounds. This guide provides essential, immediate safety and logistical information for the handling and disposal of Norprostol, (-)-, a crucial reference material in pharmaceutical research.[1][2] The following procedural steps and personal protective equipment (PPE) recommendations are based on general best practices for handling laboratory chemicals and information available for structurally related compounds.
Personal Protective Equipment (PPE)
When handling Norprostol, (-)-, a comprehensive approach to personal protection is crucial to minimize exposure and ensure safety. The following table summarizes the recommended PPE.
| PPE Category | Recommendation | Rationale |
| Eye Protection | Chemical safety goggles or a face shield.[3][4] | To protect eyes from potential splashes or aerosols. |
| Hand Protection | Appropriate, chemically resistant gloves.[3][4] | To prevent skin contact with the compound. Double gloving is recommended when compounding, administering, and disposing of hazardous drugs.[5] |
| Body Protection | A lab coat or a protective disposable gown made of lint-free, low-permeability fabric with a solid front and long sleeves.[4][5] | To protect skin and clothing from contamination. |
| Respiratory Protection | Use in a well-ventilated area. A NIOSH/MSHA or European Standard EN 149 approved respirator may be necessary if working outside a fume hood or if there is a risk of aerosol formation.[3][6] | To prevent inhalation of any airborne particles or aerosols. |
Operational Plan: Handling and Storage
Proper handling and storage are critical to maintaining the integrity of Norprostol, (-)- and ensuring a safe laboratory environment.
Handling:
-
Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[6]
-
Avoid direct contact with the skin, eyes, and clothing.
-
Wash hands thoroughly after handling the compound.[3]
-
Prevent the formation of dust or aerosols.[6]
Storage:
-
Store in a cool, dry, and well-ventilated area.[6]
-
Keep the container tightly sealed to prevent contamination and degradation.[6]
-
The recommended storage temperature is in a refrigerator at 2-8°C.[7]
Disposal Plan
The disposal of Norprostol, (-)- and any contaminated materials must be handled with care to prevent environmental contamination and ensure compliance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Unused Norprostol, (-)- | Dispose of as hazardous chemical waste in accordance with all applicable regulations. Do not dispose of down the drain.[8][9] |
| Contaminated Labware (e.g., vials, pipette tips) | Collect in a designated, labeled hazardous waste container.[10] |
| Contaminated PPE (e.g., gloves, gowns) | Dispose of in a designated hazardous waste container immediately after use.[5] |
| Empty Containers | Thoroughly rinse the container with an appropriate solvent. Collect the rinsate as hazardous waste. Deface the label before disposing of the container.[4][10] |
Experimental Protocols
Detailed experimental protocols involving Norprostol, (-)- should be developed and reviewed by the institution's environmental health and safety (EHS) department. These protocols should incorporate the specific safety measures outlined in this guide.
Workflow for Safe Handling of Norprostol, (-)-
The following diagram illustrates the logical workflow for the safe handling of Norprostol, (-)- from receipt to disposal.
Caption: Safe handling workflow for Norprostol, (-)-.
References
- 1. veeprho.com [veeprho.com]
- 2. (-)-Norprostol - SRIRAMCHEM [sriramchem.com]
- 3. fishersci.com [fishersci.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 5. eTool : Hospitals - Pharmacy - Personal Protective Equipment (PPE) | Occupational Safety and Health Administration [osha.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. engineering.purdue.edu [engineering.purdue.edu]
- 9. Chapter 7 - Management Procedures For Specific Waste Types [ehs.cornell.edu]
- 10. nswai.org [nswai.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
